SSTR5 antagonist 2 hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C32H36ClFN2O5 |
|---|---|
Molekulargewicht |
583.1 g/mol |
IUPAC-Name |
4-[8-[[3,5-diethoxy-4-(4-fluorophenyl)phenyl]methyl]-3-oxo-2,8-diazaspiro[4.5]decan-2-yl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C32H35FN2O5.ClH/c1-3-39-27-17-22(18-28(40-4-2)30(27)23-5-9-25(33)10-6-23)20-34-15-13-32(14-16-34)19-29(36)35(21-32)26-11-7-24(8-12-26)31(37)38;/h5-12,17-18H,3-4,13-16,19-21H2,1-2H3,(H,37,38);1H |
InChI-Schlüssel |
INOFULPPOPEZJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1C2=CC=C(C=C2)F)OCC)CN3CCC4(CC3)CC(=O)N(C4)C5=CC=C(C=C5)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action: A Technical Guide to SSTR5 Antagonist 2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSTR5 antagonist 2 hydrochloride, also identified in scientific literature as compound 10, is a potent and selective small-molecule antagonist of the somatostatin (B550006) receptor subtype 5 (SSTR5).[1][2] This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. The development of selective SSTR5 antagonists like this compound has garnered significant interest, particularly for its therapeutic potential in type 2 diabetes mellitus (T2DM).[1][2] By blocking the inhibitory effects of the endogenous ligand somatostatin (SST) on SSTR5, this antagonist modulates key physiological processes involved in glucose homeostasis.
Core Mechanism of Action: Releasing the Brakes on Incretin (B1656795) and Insulin (B600854) Secretion
The primary mechanism of action of this compound lies in its ability to competitively bind to and inhibit the SSTR5, a G protein-coupled receptor (GPCR).[1][2] Somatostatin, the natural ligand for SSTR5, typically acts as an inhibitory neuropeptide.[2] In key metabolic tissues, the activation of SSTR5 by somatostatin leads to the suppression of hormone secretion.
This compound effectively counteracts this inhibition. By occupying the receptor's binding site, it prevents somatostatin from exerting its inhibitory effects. This "release of the brakes" has two significant downstream consequences for glucose regulation:
-
Enhanced Glucagon-Like Peptide-1 (GLP-1) Secretion: SSTR5 is expressed on enteroendocrine L-cells in the gastrointestinal tract, which are responsible for secreting the incretin hormone GLP-1. Somatostatin, acting through SSTR5, tonically inhibits GLP-1 release. By antagonizing SSTR5, the compound promotes the secretion of both total and active GLP-1.[1][2] GLP-1, in turn, stimulates glucose-dependent insulin secretion from pancreatic beta cells.
-
Increased Insulin Secretion: SSTR5 is also present on pancreatic islet cells. Somatostatin's activation of SSTR5 directly inhibits insulin secretion. This compound blocks this inhibitory pathway, thereby augmenting pancreatic insulin secretion in a glucose-dependent manner.[1][2]
This dual action of enhancing GLP-1 release and directly promoting insulin secretion makes SSTR5 antagonism a promising strategy for improving glycemic control in T2DM.
Quantitative Data: Binding Affinity and Potency
The efficacy of this compound is underscored by its high binding affinity and selectivity for the SSTR5 receptor. The following tables summarize the key quantitative data from in vitro studies.
| Receptor Binding Affinity (IC50) | |
| Receptor Subtype | IC50 (nM) |
| Human SSTR5 | 1.2 |
| Mouse SSTR5 | 1.1 |
| Human SSTR1 | >10,000 |
| Human SSTR2 | >10,000 |
| Human SSTR3 | >10,000 |
| Human SSTR4 | >10,000 |
Data sourced from Liu W, et al. (2018).[2]
| In Vitro Functional Antagonism (cAMP Assay) | |
| Assay Target | IC50 (nM) |
| Human SSTR5 | 1.1 |
Data sourced from Liu W, et al. (2018).[2]
Signaling Pathways
The antagonism of SSTR5 by this compound directly impacts intracellular signaling cascades. The following diagrams illustrate the normal signaling pathway of SSTR5 and the mechanism of its antagonist.
Caption: SSTR5 Receptor Signaling Pathway.
Caption: Mechanism of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Receptor Binding Assay (Competitive)
-
Objective: To determine the binding affinity (IC50) of the antagonist for SSTR subtypes.
-
Materials:
-
Cell membranes prepared from CHO-K1 cells stably expressing human SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5.
-
Radioligand: [125I]-Tyr11-SRIF-14 for SSTR2, SSTR3, and SSTR5; [125I]-SRIF-28 for SSTR1 and SSTR4.
-
Non-specific binding control: 1 μM SRIF-14.
-
Assay buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA.
-
This compound at various concentrations.
-
-
Procedure:
-
Cell membranes (10-20 μg protein) are incubated with the radioligand and varying concentrations of the antagonist in the assay buffer.
-
The reaction mixture is incubated for 60 minutes at 25°C.
-
The incubation is terminated by rapid filtration through a GF/C filter plate pre-soaked in 0.5% polyethyleneimine.
-
The filters are washed three times with ice-cold wash buffer (50 mM HEPES, pH 7.4).
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC50 values are calculated by non-linear regression analysis of the competition binding curves.
-
In Vitro Functional Assay (cAMP Accumulation)
-
Objective: To assess the antagonist's ability to block somatostatin-induced inhibition of cAMP production.
-
Materials:
-
CHO-K1 cells stably expressing human SSTR5.
-
Somatostatin-14 (SRIF-14).
-
Forskolin.
-
This compound at various concentrations.
-
cAMP assay kit.
-
-
Procedure:
-
Cells are plated in 96-well plates and grown to confluence.
-
The cells are pre-incubated with various concentrations of the antagonist for 15 minutes.
-
SRIF-14 (at its EC80 concentration) is added to the wells and incubated for 15 minutes.
-
Forskolin (10 μM) is then added to stimulate adenylyl cyclase, and the incubation continues for 15 minutes.
-
The reaction is stopped, and the intracellular cAMP levels are measured using a commercial cAMP assay kit.
-
The IC50 values are determined by analyzing the concentration-response curves for the antagonist's reversal of SRIF-14-induced cAMP inhibition.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
-
Objective: To evaluate the effect of the antagonist on glucose tolerance in an animal model.
-
Materials:
-
Male C57BL/6 mice.
-
This compound formulated for oral gavage.
-
Glucose solution (2 g/kg).
-
Blood glucose meter.
-
-
Procedure:
-
Mice are fasted for 16 hours overnight with free access to water.
-
The antagonist or vehicle is administered by oral gavage.
-
After a specified pre-treatment time (e.g., 60 minutes), a baseline blood glucose measurement is taken from the tail vein (t=0).
-
A glucose solution is then administered by oral gavage.
-
Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
The area under the curve (AUC) for blood glucose is calculated to assess the overall effect on glucose excursion.
-
Caption: Experimental Workflow for Oral Glucose Tolerance Test (OGTT).
Conclusion
This compound demonstrates a clear and potent mechanism of action centered on the selective blockade of the SSTR5 receptor. This antagonism leads to a beneficial dual effect of enhanced GLP-1 secretion from the gut and increased glucose-dependent insulin release from the pancreas. The high potency and selectivity, as evidenced by the quantitative data, position this compound as a significant tool for further research and a promising candidate for the development of novel therapeutics for type 2 diabetes mellitus. The detailed experimental protocols provided herein offer a foundation for the continued investigation and characterization of this and similar SSTR5 antagonists.
References
The Discovery and Synthesis of SSTR5 Antagonist 2 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The somatostatin (B550006) receptor subtype 5 (SSTR5) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus and other endocrine disorders. Antagonism of SSTR5 can enhance glucose-dependent insulin (B600854) secretion and increase the release of the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1). This technical guide provides an in-depth overview of the discovery and synthesis of a potent and selective SSTR5 antagonist, SSTR5 antagonist 2 (also known as compound 10), and its hydrochloride salt. Detailed methodologies for key in vitro and in vivo characterization assays are also presented to facilitate further research and development in this area.
Introduction: The Role of SSTR5 in Metabolic Disease
Somatostatin is a peptide hormone that regulates a wide range of physiological processes by binding to five distinct G protein-coupled receptors (GPCRs), SSTR1-5.[1] SSTR5 is highly expressed in pancreatic islet cells and enteroendocrine L-cells.[2] Activation of SSTR5 by somatostatin inhibits the secretion of insulin and GLP-1.[2] Consequently, blocking this receptor with an antagonist is a compelling strategy to improve glycemic control in diabetic patients. The discovery of small molecule SSTR5 antagonists represents a significant advancement in the development of novel therapeutics for metabolic diseases.
Discovery of SSTR5 Antagonist 2
SSTR5 antagonist 2 (compound 10) was identified through a medicinal chemistry campaign aimed at optimizing a previously reported series of SSTR5 antagonists.[3] The lead optimization effort focused on improving potency, subtype selectivity, and pharmacokinetic properties while minimizing off-target activities, such as inhibition of the hERG potassium channel.[3] This systematic approach led to the identification of the azaspirodecanone scaffold as a key structural feature for high SSTR5 affinity and selectivity.[3]
Quantitative Biological Data
The following tables summarize the in vitro potency and selectivity of SSTR5 antagonist 2.
| Compound | hSSTR5 Binding IC50 (nM) | mSSTR5 Binding IC50 (nM) | hSSTR5 cAMP Functional IC50 (nM) | SSTR1, 2, 3, 4 Binding IC50 (µM) | hERG Inhibition IC50 (µM) |
| SSTR5 antagonist 2 (Compound 10) | 1.2[3] | 32[3] | 1.1[3] | > 10[3] | 25[3] |
Table 1: In vitro potency and selectivity of SSTR5 antagonist 2. h: human, m: mouse.
Synthesis of SSTR5 Antagonist 2 Hydrochloride
The synthesis of SSTR5 antagonist 2 is achieved through a multi-step sequence, as outlined in the scheme below. The hydrochloride salt is typically prepared in the final step to improve the compound's solubility and stability.[4]
Caption: Synthesis scheme for this compound.[3]
Detailed Synthesis Protocol (Generalized)
The following is a generalized protocol based on the reported synthesis.[3] Specific reaction conditions may require optimization.
Step a: Buchwald-Hartwig C-N Coupling
-
To a solution of Boc-protected spiropiperidine (11) and 4-bromobenzoic methyl ester (12) in dioxane, add K₃PO₄ and Pd₂(dba)₃.
-
Heat the reaction mixture at 100 °C until the starting materials are consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield intermediate 13.
Step b: Boc Deprotection
-
Dissolve intermediate 13 in a mixture of dioxane and ethyl acetate.
-
Add a solution of HCl in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete.
-
Collect the resulting precipitate by filtration to obtain the hydrochloride salt of the amine.
Step c: Alkylation
-
To a solution of the deprotected amine and intermediate 14 in DMF, add Cs₂CO₃.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the crude product to yield the ester precursor of compound 10.
Step d: Ester Hydrolysis and Salt Formation
-
Dissolve the ester precursor in a mixture of methanol (B129727) and water.
-
Add LiOH and heat the reaction at 50 °C.
-
After the hydrolysis is complete, acidify the reaction mixture to precipitate the carboxylic acid (SSTR5 antagonist 2).
-
To form the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., ethanol) and treat with a solution of HCl.
-
Crystallize the product from an appropriate solvent system (e.g., hexane/ethyl acetate) to obtain this compound.[5]
Experimental Protocols
SSTR5 Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the SSTR5 receptor.
Caption: Workflow for an SSTR5 radioligand binding assay.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human or mouse SSTR5 receptor (e.g., CHO-K1 cells).[3]
-
Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, a fixed concentration of radiolabeled somatostatin analog (e.g., [¹²⁵I]-SST-28), and varying concentrations of the test compound.[3]
-
Incubation: Incubate the plate at a specified temperature (e.g., 25 °C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[5]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[5]
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[5]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[5]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
SSTR5 cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production in cells expressing SSTR5, which is a Gαi-coupled receptor.[6]
Caption: Workflow for an SSTR5 cAMP functional antagonist assay.
Protocol:
-
Cell Culture: Culture a suitable cell line expressing SSTR5 (e.g., CHO-K1) in a 384-well plate.[3]
-
Antagonist Addition: Pre-incubate the cells with a dilution series of the SSTR5 antagonist for a defined period.[1]
-
Stimulation: Add a fixed concentration of an SSTR5 agonist (e.g., SST-28 at its EC₅₀-EC₈₀) and a fixed concentration of forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.[3][6]
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.[1]
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as HTRF or AlphaScreen.[1][7]
-
Data Analysis: Plot the cAMP signal against the antagonist concentration and fit the data to determine the IC₅₀ value.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the effect of an SSTR5 antagonist on glucose disposal in an animal model.[2]
Protocol:
-
Animal Model: Use male C57BL/6 mice, which can be fed a high-fat diet to induce a pre-diabetic state.[3][8]
-
Fasting: Fast the mice overnight (e.g., 16-18 hours) with free access to water.[9]
-
Compound Administration: Administer the SSTR5 antagonist hydrochloride or vehicle orally (p.o.) by gavage at a specific time point before the glucose challenge (e.g., 30-60 minutes).[3][10]
-
Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.[9]
-
Glucose Challenge: Administer a bolus of glucose (e.g., 1.5-2 g/kg) orally.[2][9]
-
Blood Glucose Monitoring: Measure blood glucose levels at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[2]
-
Data Analysis: Plot the blood glucose concentration over time for both the vehicle and treated groups. The area under the curve (AUC) for the glucose excursion can be calculated to quantify the effect of the antagonist.[3]
Conclusion
This compound is a potent and selective tool for investigating the role of SSTR5 in physiology and disease. The synthetic route is well-defined, and robust in vitro and in vivo assays are available for its characterization. This technical guide provides a comprehensive resource for researchers to further explore the therapeutic potential of SSTR5 antagonism.
References
- 1. benchchem.com [benchchem.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 9. mmpc.org [mmpc.org]
- 10. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
The Role of SSTR5 Antagonist 2 Hydrochloride in Glucose Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of Somatostatin (B550006) Receptor Subtype 5 (SSTR5) antagonists, with a focus on SSTR5 antagonist 2 hydrochloride, in the regulation of glucose homeostasis. It consolidates findings from preclinical studies, detailing the mechanism of action, effects on key metabolic hormones, and overall impact on glycemic control. The information is intended to support further research and development in the field of metabolic diseases, particularly type 2 diabetes.
Executive Summary
Somatostatin Receptor Subtype 5 (SSTR5) has emerged as a significant target for the therapeutic intervention of type 2 diabetes. Endogenous somatostatin, acting through SSTR5, exerts an inhibitory influence on the secretion of insulin (B600854) and glucagon-like peptide-1 (GLP-1).[1][2] Consequently, antagonism of SSTR5 presents a promising strategy to enhance glucose-dependent insulin secretion and improve overall glycemic control. SSTR5 antagonists have demonstrated the ability to lower blood glucose levels in animal models of diabetes and obesity, primarily through a dual mechanism involving the potentiation of GLP-1 release from the gut and a direct stimulatory effect on pancreatic β-cells.[1][3][4] This guide synthesizes the available data on the pharmacology of SSTR5 antagonists, providing a comprehensive overview of their role in glucose homeostasis.
Mechanism of Action
The primary mechanism of action of SSTR5 antagonists is the blockade of the inhibitory signaling pathway initiated by somatostatin (SST) binding to SSTR5.[1][2] SSTR5 is a G-protein coupled receptor (GPCR) that, upon activation by SST, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP is a key inhibitory signal for hormone secretion in various endocrine cells.
SSTR5 is prominently expressed in:
-
Pancreatic β-cells: Responsible for insulin secretion.[1][6][7]
-
Pancreatic α-cells: Involved in glucagon (B607659) secretion.[1][6]
-
Enteroendocrine L-cells: Located in the gastrointestinal tract and responsible for GLP-1 secretion.[1][7]
By blocking the binding of endogenous SST to SSTR5, an antagonist like this compound prevents the subsequent decrease in cAMP. This disinhibition leads to an enhancement of glucose-stimulated insulin secretion from pancreatic β-cells and an increase in GLP-1 secretion from intestinal L-cells.[1][3] The improvement in glucose tolerance observed with SSTR5 antagonists is significantly dependent on the enhanced GLP-1 secretion, as the glycemic benefits are diminished in the presence of a GLP-1 receptor antagonist.[3][8]
Signaling Pathway of SSTR5 Antagonism
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel, non-peptidic somatostatin receptor subtype 5 antagonists improve glucose tolerance in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner [insight.jci.org]
The Structure-Activity Relationship of SSTR5 Antagonist 2 Hydrochloride: A Deep Dive into a Novel Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
The somatostatin (B550006) receptor subtype 5 (SSTR5) has emerged as a promising therapeutic target for type 2 diabetes mellitus (T2DM) and other metabolic disorders. Antagonism of SSTR5 can enhance glucose homeostasis by stimulating the release of glucagon-like peptide-1 (GLP-1) and insulin. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a potent and selective SSTR5 antagonist, referred to as SSTR5 antagonist 2 hydrochloride (also known as compound 10 in associated literature), with a focus on its azaspirodecanone core.
Core Structure-Activity Relationship (SAR)
The development of this compound stemmed from a systematic exploration of a lead compound, which is generally composed of a heterocyclic headgroup, a central core, and a substituted aromatic tail. The SAR studies focused on modifying the central core and the headpiece while keeping the diphenyl tail group constant to optimize potency, selectivity, and pharmacokinetic properties.
A significant breakthrough was the replacement of the initial aminopiperidine core with a novel azaspirodecanone core, which led to a substantial increase in potency. Further modifications to the headpiece and substitutions on the aromatic tail fine-tuned the compound's profile, culminating in the highly potent and selective this compound.
Data Presentation: SAR of Azaspirodecanone Analogs
The following table summarizes the structure-activity relationship of key azaspirodecanone analogs and related compounds. The data highlights the impact of modifications to the core structure and headpiece on binding affinity and functional antagonism at the human SSTR5 (hSSTR5).
| Compound | Core Structure | Headpiece | hSSTR5 Binding IC50 (nM) | hSSTR5 cAMP Antagonist IC50 (nM) |
| 1 | 4-Aminopiperidine | Pyridyl-imidazole | < 300 (SSTR1) | N/A |
| 2 | Fused Cyclopentylpyrole | Carboxyl | Potent (exact value not specified) | N/A |
| 8 | Spiroheterocycle | N/A | Potent binder | N/A |
| 9 | Spiroheterocycle | Carboxyl | 32 | 7.4 |
| 10 (SSTR5 antagonist 2) | Azaspirodecanone | Carboxyl | 1.2 | 1.1 |
Data compiled from a 2018 study by Liu et al.[1]
Experimental Protocols
The characterization of this compound and its analogs involved several key in vitro and in vivo assays. The detailed methodologies for the primary binding and functional assays are outlined below.
SSTR5 Filtration Binding Assay
This assay measures the competitive displacement of a radiolabeled ligand from cell membranes expressing the SSTR5 receptor.[1]
-
Cell Membranes: Chinese hamster ovary (CHO-K1) cell membranes stably expressing the human or mouse SSTR5 receptor were utilized.
-
Radioligand: Radiolabeled somatostatin-28 (SST-28) was used as the competing ligand.
-
Procedure:
-
The cell membranes were incubated with the radiolabeled SST-28 and varying concentrations of the test compound.
-
The mixture was incubated to allow for competitive binding to the SSTR5 receptors.
-
The bound and free radioligand were separated by filtration through a filter plate.
-
The amount of radioactivity bound to the filter, representing the radioligand displaced by the test compound, was quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined.
SSTR5 Functional cAMP Assay
This whole-cell assay determines the ability of the antagonist to inhibit the agonist-mediated reduction of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]
-
Cells: CHO-K1 cells stably expressing the human or mouse SSTR5 receptor were used.
-
Procedure:
-
The cells were pre-treated with the test compound at various concentrations.
-
cAMP production was then stimulated by the addition of forskolin.
-
The agonist, SST-28, was added to inhibit the forskolin-induced cAMP accumulation.
-
The intracellular cAMP levels were measured using a suitable detection method, such as a GloSensor cAMP assay.
-
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that reverses 50% of the SST-28-mediated inhibition of cAMP production, was calculated.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the key signaling pathway of SSTR5 and a typical experimental workflow for SAR studies.
SSTR5 Signaling Pathway
SAR Experimental Workflow
Logical SAR Progression
Conclusion
The development of this compound exemplifies a successful lead optimization campaign guided by systematic structure-activity relationship studies. The identification of the azaspirodecanone core as a key structural motif for high potency, coupled with modifications to the headpiece to enhance selectivity, has resulted in a promising candidate for further preclinical and clinical development. This in-depth guide provides researchers and drug development professionals with a comprehensive overview of the SAR, experimental protocols, and underlying signaling pathways crucial for the continued exploration of SSTR5 antagonists as a novel therapeutic strategy.
References
SSTR5 Antagonist 2 Hydrochloride: A Technical Guide for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The somatostatin (B550006) receptor subtype 5 (SSTR5) has emerged as a compelling therapeutic target for the management of type 2 diabetes (T2D). Antagonism of SSTR5 offers a dual mechanism of action by enhancing both glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the release of the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells. This technical guide provides an in-depth overview of SSTR5 antagonist 2 hydrochloride, a potent and selective SSTR5 antagonist, and its role in T2D research. This document details its mechanism of action, summarizes key preclinical data, provides comprehensive experimental protocols, and visualizes critical pathways and workflows to support further investigation and drug development efforts in this area.
Introduction: The Role of SSTR5 in Glucose Homeostasis
Somatostatin (SST) is a peptide hormone that exerts inhibitory control over a wide range of physiological processes, including the secretion of several metabolic hormones.[1][2] It acts through five distinct G-protein coupled receptors (GPCRs), SSTR1-5.[1][3] SSTR5 is prominently expressed in pancreatic islet β-cells, some α- and δ-cells, and enteroendocrine cells of the gastrointestinal tract.[1]
In the pancreas, SST, primarily secreted from δ-cells, inhibits insulin secretion through multiple SSTRs, with SSTR5 playing a significant role.[1][3][4] In the gut, SST acting via SSTR5 potently inhibits the secretion of GLP-1, a key incretin hormone that stimulates glucose-dependent insulin release.[1][5][6] Therefore, selective antagonism of SSTR5 is hypothesized to enhance glucose control by relieving the inhibitory tone of SST on both insulin and GLP-1 secretion.[7] This dual action makes SSTR5 antagonists a promising therapeutic strategy for T2D.
This compound, also referred to as compound 10, is a highly potent and selective SSTR5 antagonist that has demonstrated efficacy in preclinical models of T2D.[1][8] Its oral activity and synergistic effects with other antidiabetic agents, such as DPP-4 inhibitors, further underscore its therapeutic potential.[1][2]
Mechanism of Action
SSTR5 is a Gαi-coupled receptor. Upon binding of its endogenous ligand, somatostatin, the inhibitory G-protein subunit (Gαi) is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels lead to the inhibition of downstream signaling pathways responsible for insulin and GLP-1 secretion.
This compound acts as a competitive antagonist at the SSTR5 receptor. By blocking the binding of somatostatin, it prevents the activation of the Gαi signaling cascade. This disinhibition of adenylyl cyclase results in maintained or increased intracellular cAMP levels, thereby promoting glucose-stimulated insulin secretion from pancreatic β-cells and GLP-1 release from intestinal L-cells.
Signaling Pathway of SSTR5 Antagonism
Caption: SSTR5 antagonist mechanism of action.
Preclinical Data Summary
Numerous preclinical studies have evaluated the efficacy of SSTR5 antagonists, including this compound (compound 10), in various rodent models of type 2 diabetes and obesity. The key findings are summarized in the tables below.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Species | IC50 | Reference |
| Radioligand Binding | hSSTR5 | Human | 1.2 nM | [1] |
| cAMP Antagonism | hSSTR5 | Human | 1.1 nM | [1] |
| Radioligand Binding | hSSTR1-4 | Human | > 10 µM | [1] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Treatment | Dose (Oral) | Key Findings | Reference |
| High-Fat Diet (HFD) Mice | SSTR5 antagonist 2 HCl | 3 mg/kg | 94% reduction in glucose excursion during OGTT. | [1] |
| HFD Mice | SSTR5 antagonist 2 HCl | 10 mg/kg | Increased total and active circulating GLP-1 levels. | [1] |
| Rodent Diabetic Model | SSTR5 antagonist 2 HCl | 10 mg/kg | Increased pancreatic insulin secretion and GLP-1 release. | [8] |
| Lean C57BL/6N Mice | SSTR5 antagonist 2 HCl | 3 mg/kg & 30 mg/kg | No significant decrease in basal glucose levels, suggesting low hypoglycemia risk. | [1] |
| Zucker Diabetic Fatty (ZDF) Rats | SSTR5 antagonist | Not specified | Glucose intolerance improvement. | [2][9] |
| KK-Ay Mice | Selective SSTR5 antagonist | 1-10 mg/kg (2 weeks) | Dose-dependent reduction in HbA1c, plasma glucose, and insulin; improved hepatic insulin sensitivity. | [10][11] |
Table 3: Synergistic Effects with DPP-4 Inhibitors
| Animal Model | Co-administration | Key Findings | Reference |
| Mice | SSTR5 antagonist 2 HCl + DPP-4 inhibitor | Substantially increased circulating active GLP-1 and insulin in response to a glucose challenge. | [1] |
| Healthy, ZDF, and DIO Rodents | SSTR5 antagonist + DPP-4 inhibitor | Synergistic effects on glucose tolerance, and circulating insulin and active GLP-1 levels during an OGTT. | [2][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of SSTR5 antagonists.
Radioligand Binding Assay
This protocol is to determine the binding affinity of a test compound for the SSTR5 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human SSTR5 receptor.
-
Radioligand (e.g., 125I-labeled somatostatin analog).
-
This compound (or other test compounds).
-
Non-specific binding control (e.g., excess unlabeled somatostatin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Filter mats (e.g., GF/C filters presoaked in polyethyleneimine).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate the plate with gentle agitation for a predetermined time at a specific temperature (e.g., 60 minutes at 30°C) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mats.
-
Add scintillation fluid to each filter spot and count the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand binding assay.
cAMP Measurement Assay
This protocol is to determine the functional antagonist activity of a test compound on the SSTR5 receptor.
Materials:
-
Cells expressing the human SSTR5 receptor.
-
This compound (or other test compounds).
-
SSTR5 agonist (e.g., somatostatin-28).
-
Forskolin (B1673556) (to stimulate cAMP production in Gαi-coupled receptor assays).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed cells in a 96-well or 384-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of the SSTR5 antagonist.
-
Add a fixed concentration of an SSTR5 agonist (typically EC50 to EC80) to stimulate the receptor. For Gαi-coupled receptors, co-stimulation with forskolin is often used to create a measurable decrease in a stimulated cAMP signal.
-
Incubate for a specified period to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the antagonist concentration against the cAMP signal to determine the IC50 value, representing the concentration of the antagonist that reverses 50% of the agonist-induced effect.
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol assesses the effect of an SSTR5 antagonist on glucose disposal in mice.
Materials:
-
Mice (e.g., C57BL/6, diet-induced obese, or diabetic models).
-
This compound formulated for oral administration.
-
Vehicle control.
-
Glucose solution (e.g., 2 g/kg body weight).
-
Oral gavage needles.
-
Glucometer and test strips.
-
Blood collection tubes (for insulin and GLP-1 measurement).
Procedure:
-
Fast the mice for a specified period (e.g., 6 hours or overnight) with free access to water.
-
Record the baseline body weight.
-
Administer the SSTR5 antagonist or vehicle control by oral gavage at a defined time before the glucose challenge (e.g., 30-60 minutes).
-
At time 0, collect a baseline blood sample from the tail vein to measure basal glucose.
-
Immediately after the baseline blood collection, administer the glucose solution via oral gavage.
-
Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose levels at each time point.
-
Plasma can be separated from the collected blood samples and stored for subsequent analysis of insulin and GLP-1 levels.
-
Calculate the area under the curve (AUC) for the glucose excursion profile to quantify the effect of the treatment on glucose tolerance.
Oral Glucose Tolerance Test (OGTT) Workflow
Caption: Workflow for an oral glucose tolerance test in mice.
Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
This protocol measures the direct effect of an SSTR5 antagonist on insulin secretion from pancreatic islets.
Materials:
-
Isolated pancreatic islets (from mice or other species).
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with different glucose concentrations (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM).
-
This compound.
-
Vehicle control.
-
Insulin assay kit (e.g., ELISA or RIA).
Procedure:
-
Isolate pancreatic islets using a standard collagenase digestion method.
-
Culture the islets overnight to allow for recovery.
-
Pre-incubate batches of islets (e.g., 10 islets per replicate) in KRB buffer with low glucose for a defined period.
-
Incubate the islets in KRB buffer with low glucose, high glucose, or high glucose plus the SSTR5 antagonist or vehicle.
-
After the incubation period (e.g., 60 minutes), collect the supernatant.
-
Measure the insulin concentration in the supernatant using an insulin assay kit.
-
The insulin secretion can be expressed as a percentage of total insulin content, which can be determined by lysing the islets after the experiment.
Conclusion
This compound represents a promising investigational agent for the treatment of type 2 diabetes. Its mechanism of action, targeting both insulin and GLP-1 secretion, offers a multifaceted approach to improving glycemic control. The preclinical data summarized herein demonstrate its potential for potent glucose-lowering efficacy with a low risk of hypoglycemia. The detailed experimental protocols and workflows provided in this guide are intended to facilitate further research and development of SSTR5 antagonists as a novel class of antidiabetic drugs. Continued investigation into the long-term efficacy and safety of this compound class is warranted.
References
- 1. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Static insulin secretion analysis of isolated islets [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
SSTR5 antagonist 2 hydrochloride and pancreatic insulin secretion
An In-depth Technical Guide on SSTR5 Antagonist 2 Hydrochloride and Pancreatic Insulin (B600854) Secretion
Audience: Researchers, scientists, and drug development professionals.
Introduction
Somatostatin (B550006) (SST) is a key regulatory peptide that exerts inhibitory control over a wide range of physiological processes, including the secretion of various hormones.[1][2] Within the pancreatic islets of Langerhans, SST, secreted from δ-cells, acts as a paracrine inhibitor of both insulin and glucagon (B607659) release from β-cells and α-cells, respectively.[1] These effects are mediated through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.
The somatostatin receptor subtype 5 (SSTR5) is prominently expressed in pancreatic β-cells and is a primary mediator of SST's inhibitory effect on insulin secretion.[2][3] Consequently, the antagonism of SSTR5 has emerged as a promising therapeutic strategy for type 2 diabetes mellitus (T2DM). The rationale is that blocking the tonic inhibitory signal of endogenous SST will enhance glucose-stimulated insulin secretion (GSIS). An SSTR5 antagonist could offer a dual benefit by not only promoting insulin secretion from pancreatic islets but also by increasing the release of the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1) from enteroendocrine cells in the gastrointestinal tract.[3]
This technical guide focuses on this compound, a potent, selective, and orally active antagonist of the SSTR5 receptor.[4][5] This document will detail its mechanism of action, present key quantitative data, outline relevant experimental protocols, and provide visualizations of the associated signaling pathways and workflows.
Mechanism of Action of this compound
SSTR5 is a member of the Gi/o-coupled GPCR family. The binding of somatostatin to SSTR5 on pancreatic β-cells initiates an inhibitory signaling cascade. This compound exerts its pro-secretory effects by blocking this pathway.
1. SSTR5 Signaling Pathway:
-
Activation: Upon binding of somatostatin, the SSTR5 receptor couples to inhibitory G-proteins (Gi/o).
-
Downstream Effects: This coupling leads to:
-
Inhibition of Adenylyl Cyclase: This results in decreased intracellular concentrations of cyclic AMP (cAMP), a key second messenger that potentiates insulin secretion.[1]
-
Modulation of Ion Channels: Activation of G-protein-gated inwardly rectifying K+ (GIRK) channels leads to potassium efflux and membrane hyperpolarization. This change in membrane potential reduces the activity of voltage-gated Ca2+ channels, thereby decreasing Ca2+ influx, which is a critical trigger for the exocytosis of insulin-containing granules.[1][6]
-
Direct Inhibition of Exocytosis: SSTR5 activation can also directly inhibit the exocytotic machinery in a manner independent of cAMP and Ca2+.[1]
-
Transcriptional Regulation: Chronic SSTR5 signaling can down-regulate the expression of key β-cell transcription factors such as Pancreatic and Duodenal Homeobox-1 (PDX-1), which is essential for β-cell function and insulin gene expression.[2]
-
2. Effect of this compound: By competitively binding to the SSTR5 receptor, this compound prevents the binding of endogenous somatostatin. This action, known as antagonism, effectively removes the inhibitory brake on the β-cell, leading to:
-
Increased cAMP Levels: Disinhibition of adenylyl cyclase allows for higher cAMP levels, especially under glucose-stimulated conditions.
-
Enhanced Electrical Activity: Prevention of GIRK channel activation maintains a more depolarized membrane potential, facilitating the opening of voltage-gated Ca2+ channels.
-
Increased Insulin Exocytosis: The combination of elevated cAMP and Ca2+ levels robustly promotes the fusion of insulin granules with the plasma membrane, resulting in enhanced insulin secretion.
The following diagram illustrates the SSTR5 signaling pathway and the site of action for this compound.
Caption: SSTR5 signaling pathway in pancreatic β-cells.
Data Presentation
The following tables summarize the quantitative data for SSTR5 antagonist 2 (also referred to as compound 10), the active free base of the hydrochloride salt.[4][7] The biological activity is comparable between the free base and the salt form, with the latter offering improved physicochemical properties such as solubility and stability.[8]
Table 1: In Vitro Receptor Selectivity Profile
| Receptor Subtype | Antagonist Activity (IC50) |
|---|---|
| Human SSTR5 | Potent (specific value not publicly disclosed) |
| Human SSTR1 | >1000-fold selective vs SSTR5 |
| Human SSTR2 | >1000-fold selective vs SSTR5 |
| Human SSTR3 | >1000-fold selective vs SSTR5 |
| Human SSTR4 | >1000-fold selective vs SSTR5 |
(Data derived from Liu W, et al. ACS Med Chem Lett. 2018)[4][7]
Table 2: In Vivo Efficacy in Oral Glucose Tolerance Test (OGTT)
| Oral Dose (mg/kg) | Reduction in Glucose AUC (%) |
|---|---|
| 0.03 | 23% |
| 0.1 | 48% |
| 0.3 | 68% |
| 1.0 | 79% |
| 3.0 | 84% |
(Study conducted in high-fat diet-fed mice. AUC: Area Under the Curve. Data from Liu W, et al. ACS Med Chem Lett. 2018)[7]
Table 3: Effect on Glucose-Stimulated Insulin Secretion (GSIS) in Human Islets
| Condition | Effect of Compound 10 |
|---|---|
| Low Glucose (2 mM) | No significant effect |
| High Glucose (16 mM) | Significant increase in insulin secretion |
(Data from Liu W, et al. ACS Med Chem Lett. 2018)[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize SSTR5 antagonists.
Protocol 1: Mouse Oral Glucose Tolerance Test (OGTT)
This protocol assesses the in vivo effect of an SSTR5 antagonist on glucose disposal.
1. Animal Preparation:
-
Use age- and weight-matched mice (e.g., C57BL/6J on a high-fat diet for 12-16 weeks).
-
Fast the mice for 5-6 hours prior to the test, with ad libitum access to water.[3]
2. Compound Administration:
-
Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the compound or vehicle via oral gavage at the desired dose (e.g., 3 mg/kg). This is typically done 30-60 minutes before the glucose challenge.
3. Glucose Challenge and Blood Sampling:
-
At time t=0, collect a baseline blood sample (~5 µL) from the tail tip to measure basal glucose.[3]
-
Immediately administer a 2 g/kg bolus of glucose solution (e.g., 20% dextrose) via oral gavage.[3]
-
Collect subsequent blood samples from the tail tip at t = 15, 30, 60, 90, and 120 minutes post-glucose administration.[9]
-
Measure blood glucose at each time point using a calibrated glucometer.
4. Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min.
-
Compare the AUC of the antagonist-treated group to the vehicle-treated group to determine the percentage reduction.
Protocol 2: Static Insulin Secretion Assay from Isolated Islets
This in vitro assay measures the direct effect of the antagonist on insulin secretion from pancreatic islets.
1. Islet Isolation:
-
Anesthetize the mouse and perform a laparotomy.
-
Cannulate the common bile duct and clamp it at the ampulla of Vater.
-
Perfuse the pancreas with a cold collagenase P solution (e.g., 1 mg/mL in HBSS) until it is fully distended.[10]
-
Excise the pancreas and digest it in a 37°C water bath for 12-15 minutes.[11]
-
Stop the digestion with a cold "STOP" solution (e.g., HBSS with 5% BSA).[10]
-
Purify the islets from the exocrine tissue using a density gradient (e.g., Ficoll or Histopaque).
-
Hand-pick healthy islets under a stereomicroscope into culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin) and allow them to recover overnight.[11]
2. Insulin Secretion Assay:
-
Prepare Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and desired glucose concentrations (e.g., low glucose at 2.8 mM and high glucose at 16.7 mM).[1]
-
In a 24-well plate, place batches of 5-10 size-matched islets per well in triplicate for each condition.[1]
-
Pre-incubate all islets in KRB with low glucose for 60-90 minutes at 37°C to establish a basal secretion rate.
-
Replace the pre-incubation buffer with the experimental buffers:
- Low glucose KRB (basal)
- High glucose KRB (stimulated)
- High glucose KRB + this compound (at various concentrations)
-
Incubate for 60 minutes at 37°C.[1]
-
At the end of the incubation, collect the supernatant from each well for insulin measurement.
-
Lyse the islets in each well (e.g., with an acid-ethanol solution) to measure total insulin content.
3. Measurement and Analysis:
-
Measure the insulin concentration in the supernatant and the islet lysate using an ELISA or RIA kit.
-
Normalize the secreted insulin to the total insulin content for each well.
-
Express the results as a percentage of total insulin secreted or as fold-change over the high glucose control.
The following diagram provides a visual workflow for the in vitro insulin secretion experiment.
Caption: Experimental workflow for islet isolation and GSIS assay.
Conclusion
This compound is a highly potent and selective tool for probing the role of the SSTR5 receptor in glucose homeostasis. Preclinical data strongly support its mechanism of action, which involves the disinhibition of insulin secretion from pancreatic β-cells by blocking the endogenous inhibitory tone of somatostatin.[4][7] The compound has demonstrated significant efficacy in reducing glucose excursion in rodent models of diabetes, highlighting its therapeutic potential.[7] The provided data and experimental protocols serve as a foundational guide for researchers in the fields of metabolic disease and drug discovery, facilitating further investigation into the promising class of SSTR5 antagonists for the treatment of type 2 diabetes.
References
- 1. Static insulin secretion analysis of isolated islets [protocols.io]
- 2. Glucose Tolerance Test in Mice [bio-protocol.org]
- 3. vmmpc.org [vmmpc.org]
- 4. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]
An In-depth Technical Guide to SSTR5 Antagonist 2 Hydrochloride (CAS: 2988224-31-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SSTR5 antagonist 2 hydrochloride, a potent and selective antagonist of the somatostatin (B550006) receptor subtype 5 (SSTR5). This document consolidates key data on its chemical properties, biological activity, and mechanism of action, supported by detailed experimental protocols and visual diagrams to facilitate its application in research and drug development.
Core Compound Information
This compound, with the CAS number 2988224-31-1, is a small molecule inhibitor investigated primarily for its potential therapeutic applications in type 2 diabetes mellitus. Its chemical formula is C₃₂H₃₆ClFN₂O₅, and it has a molecular weight of 583.09 g/mol .
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and a related selective SSTR5 antagonist for comparative purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2988224-31-1 |
| Molecular Formula | C₃₂H₃₆ClFN₂O₅ |
| Molecular Weight | 583.09 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Table 2: In Vitro Biological Activity of this compound
| Parameter | Species | Value |
| SSTR5 Binding Affinity (IC₅₀) | Human | 1.2 nM[1] |
| SSTR5 Functional Antagonism (cAMP, IC₅₀) | Human | 1.1 nM[1] |
| Selectivity (Binding Affinity, IC₅₀) | Human SSTR1-4 | > 10 µM[1] |
Table 3: In Vivo Activity of this compound
| Animal Model | Dosage (Oral) | Observed Effect |
| Rodent diabetic model | 10 mg/kg | Increased total and active circulating GLP-1 levels[2][3] |
| Mice | 3 mg/kg | Lowered glucose excursion by 94% in an oral glucose tolerance test (OGTT)[1] |
| Mice | 10 mg/kg | Increased pancreatic insulin (B600854) secretion[2][3] |
Mechanism of Action and Signaling Pathway
Somatostatin receptor 5 (SSTR5) is a G-protein coupled receptor (GPCR) that couples to inhibitory G proteins (Gi/o). Upon activation by its endogenous ligand, somatostatin, SSTR5 inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP has various downstream effects, including the inhibition of hormone secretion.
This compound exerts its effect by competitively binding to SSTR5, thereby blocking the binding of somatostatin and preventing the downstream inhibitory signaling cascade. In the context of type 2 diabetes, this antagonism is particularly relevant in pancreatic islets and enteroendocrine L-cells of the gut. By blocking the inhibitory effect of somatostatin, this compound can lead to an increase in glucagon-like peptide-1 (GLP-1) secretion from L-cells and enhanced glucose-stimulated insulin secretion from pancreatic beta cells.
Caption: this compound blocks somatostatin-induced inhibition of adenylyl cyclase.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the SSTR5 receptor.
Caption: Workflow for determining the binding affinity of this compound.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing SSTR5 in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in a binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-SST-28), and serial dilutions of this compound. For total binding, omit the antagonist. For non-specific binding, add a high concentration of unlabeled somatostatin.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Calculate the percentage of specific binding for each concentration of the antagonist. Plot the percentage of specific binding against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol describes a functional assay to measure the antagonist activity of this compound by quantifying its effect on cAMP levels in cells expressing SSTR5.
Caption: Workflow for assessing the functional antagonism of this compound.
Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human SSTR5 (hSSTR5) in appropriate growth medium. Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Addition: Pre-incubate the cells with serial dilutions of this compound for a short period (e.g., 15 minutes).
-
Stimulation: Add a fixed concentration of somatostatin (agonist) along with forskolin (an adenylyl cyclase activator) to all wells except the negative control. Forskolin is used to induce a measurable level of cAMP that can be inhibited by the SSTR5 agonist.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for the antagonist activity.
In Vitro GLP-1 Secretion Assay
This protocol details an in vitro assay to assess the effect of this compound on GLP-1 secretion from an enteroendocrine cell line.
Methodology:
-
Cell Culture: Culture a suitable enteroendocrine cell line, such as STC-1 or GLUTag cells, in the appropriate medium. Seed the cells in 24- or 48-well plates and grow them to confluence.
-
Pre-incubation: Wash the cells with a basal secretion buffer (e.g., Krebs-Ringer bicarbonate buffer) and pre-incubate them in this buffer for 1-2 hours.
-
Stimulation: Replace the pre-incubation buffer with fresh buffer containing various concentrations of this compound, with or without a GLP-1 secretagogue (e.g., glucose, amino acids, or a specific agonist). Include appropriate controls (vehicle, secretagogue alone).
-
Incubation: Incubate the cells for a defined period (e.g., 2 hours) at 37°C.
-
Supernatant Collection: Collect the supernatant from each well and centrifuge to remove any detached cells.
-
GLP-1 Measurement: Measure the concentration of active or total GLP-1 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Normalize the GLP-1 concentration to the total protein content of the cells in each well. Analyze the data to determine the effect of the antagonist on basal and stimulated GLP-1 secretion.
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol describes an in vivo OGTT in mice to evaluate the effect of this compound on glucose metabolism.
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize the mice to the experimental conditions. Fast the animals overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: Take a baseline blood sample from the tail vein and measure the blood glucose concentration.
-
Compound Administration: Administer this compound or vehicle orally by gavage at the desired dose.
-
Glucose Challenge: After a set time following compound administration (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally by gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure the blood glucose levels.
-
Data Analysis: Plot the blood glucose concentrations over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of the antagonist on glucose tolerance.
Conclusion
This compound is a highly potent and selective tool for investigating the role of SSTR5 in various physiological and pathological processes, particularly in the context of metabolic diseases. Its ability to enhance GLP-1 and insulin secretion makes it a promising lead compound for the development of novel therapeutics for type 2 diabetes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.
References
- 1. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Primary Human Intestinal Epithelium Enriched in L-cells For Assay of GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Methodological & Application
Application Notes and Protocols for SSTR5 Antagonist 2 Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSTR5 Antagonist 2 Hydrochloride, also referred to as compound 10, is a potent and selective antagonist of the somatostatin (B550006) receptor subtype 5 (SSTR5).[1] SSTR5 is a G-protein coupled receptor (GPCR) primarily expressed in pancreatic islets and the gastrointestinal tract, where it plays a crucial role in regulating hormone secretion, including insulin (B600854) and glucagon-like peptide-1 (GLP-1).[1] Antagonism of SSTR5 is a promising therapeutic strategy for type 2 diabetes mellitus.[1] These application notes provide detailed protocols for the in vitro characterization of this compound, including binding affinity and functional assays.
SSTR5 Signaling Pathway
Somatostatin binding to SSTR5, a Gi-coupled receptor, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist like this compound blocks this interaction, thereby preventing the somatostatin-induced decrease in cAMP.
Caption: SSTR5 receptor signaling pathway.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound.
| Assay Type | Receptor | Cell Line | Parameter | Value (nM) | Reference |
| Radioligand Binding | Human SSTR5 | CHO | IC50 | 1.2 | [1] |
| Functional (cAMP) | Human SSTR5 | CHO | IC50 | 1.1 | [1] |
| Radioligand Binding | Human SSTR1-4 | CHO | IC50 | >10,000 | [1] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol determines the binding affinity (IC50) of this compound for the human SSTR5 receptor. The assay measures the displacement of a radiolabeled SSTR5 ligand by the unlabeled antagonist.
Experimental Workflow:
Caption: Workflow for the SSTR5 radioligand binding assay.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human SSTR5 receptor.
-
Radioligand: A suitable SSTR5-selective radioligand, such as [125I]-Somatostatin-14.
-
This compound: Test compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration of an unlabeled SSTR5 ligand (e.g., 1 µM Somatostatin-14).
-
96-well plates.
-
Filter mats (e.g., GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Preparation:
-
Thaw the CHO-hSSTR5 cell membranes on ice and resuspend in ice-cold assay buffer to the desired protein concentration.
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute the radioligand in assay buffer to the final concentration (typically at its Kd).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, cell membranes, and radioligand.
-
Non-specific Binding: Add non-specific binding control, cell membranes, and radioligand.
-
Competitive Binding: Add this compound dilutions, cell membranes, and radioligand.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter mats and add scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
cAMP Functional Assay
This assay measures the ability of this compound to block the inhibitory effect of an SSTR5 agonist (like Somatostatin-14) on cAMP production.
Experimental Workflow:
Caption: Workflow for the SSTR5 cAMP functional assay.
Materials:
-
Cell Line: CHO cells stably expressing the human SSTR5 receptor.
-
This compound: Test compound.
-
SSTR5 Agonist: e.g., Somatostatin-14.
-
Stimulation Agent: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP).
-
Cell Culture Medium.
-
Assay Buffer/Medium.
-
cAMP Detection Kit: e.g., HTRF, ELISA, or other commercially available kits.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed the CHO-hSSTR5 cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Antagonist Pre-incubation:
-
Remove the culture medium and add assay buffer containing serial dilutions of this compound.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add the SSTR5 agonist (at a concentration that gives a submaximal response, e.g., EC80) and Forskolin to all wells (except for the basal control).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Stop the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
-
Data Analysis:
-
Normalize the data to the control wells (agonist-stimulated and basal).
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Schild Analysis for Determining Antagonist Affinity (pA2)
To further characterize the nature of the antagonism (i.e., competitive), a Schild analysis can be performed. This involves generating full dose-response curves for an SSTR5 agonist in the presence of several fixed concentrations of this compound.
Procedure:
-
Perform the cAMP functional assay as described above.
-
Instead of a single agonist concentration, use a full range of agonist concentrations to generate a dose-response curve.
-
Repeat the agonist dose-response curve in the presence of at least three different fixed concentrations of this compound.
-
Data Analysis:
-
Calculate the EC50 of the agonist for each antagonist concentration.
-
Calculate the Dose Ratio (DR) for each antagonist concentration: DR = (EC50 of agonist in presence of antagonist) / (EC50 of agonist alone).
-
Create a Schild plot by plotting log(DR-1) on the y-axis versus the log of the molar concentration of the antagonist on the x-axis.
-
The x-intercept of the linear regression line provides the pA2 value, which is the negative logarithm of the antagonist's equilibrium dissociation constant (KB). A slope of 1 is indicative of competitive antagonism.
-
References
Application Notes and Protocols for SSTR5 Antagonist 2 Hydrochloride in Animal Models
These application notes provide a comprehensive overview of the in vivo applications of SSTR5 antagonist 2 hydrochloride, a potent and selective antagonist of the somatostatin (B550006) receptor subtype 5 (SSTR5). The protocols detailed below are based on preclinical animal model studies aimed at evaluating its therapeutic potential, primarily for type 2 diabetes mellitus (T2DM).
Overview and Mechanism of Action
Somatostatin receptor subtype 5 (SSTR5) is a G-protein coupled receptor predominantly expressed in pancreatic islet cells and enteroendocrine L-cells of the gastrointestinal tract.[1] Endogenous somatostatin, by acting on SSTR5, inhibits the secretion of both insulin (B600854) from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[1][2]
This compound acts by blocking the inhibitory effect of somatostatin at the SSTR5 receptor. This antagonism leads to a dual mechanism beneficial for glucose homeostasis:
-
Enhanced GLP-1 Secretion: By blocking SSTR5 on L-cells, the antagonist promotes the release of GLP-1, an incretin (B1656795) hormone that stimulates glucose-dependent insulin secretion.[2][3]
-
Direct Insulin Secretion: The antagonist can also act directly on pancreatic β-cells to promote insulin release.[2]
Studies have demonstrated that the glucose-lowering effects of SSTR5 antagonists are primarily mediated through the intestinal GLP-1 system and are dependent on the GLP-1 receptor (GLP-1R).[3][4] Furthermore, selective SSTR5 inhibition has been shown to improve hepatic insulin sensitivity.[5]
Animal Models
The primary animal models used for evaluating the efficacy of this compound are rodent models of diabetes and obesity.
-
Diet-Induced Obese (DIO) Mice: C57BL/6 mice fed a high-fat diet (HFD) are a common model to induce obesity, insulin resistance, and a pre-diabetic state.[2][5]
-
Genetically Diabetic Mice: KK-Ay/Ta Jcl (KK-Ay) mice are a model of obese type 2 diabetes characterized by severe insulin resistance.[5]
-
Wild-Type (WT) Mice: Used as control groups and for mechanistic studies.[3]
-
SSTR5 Knockout (KO) Mice: These mice are used to validate the target and understand the physiological role of SSTR5.[2][5]
Key In Vivo Experiments and Protocols
Oral Glucose Tolerance Test (OGTT)
The OGTT is a fundamental experiment to assess the effect of a compound on glucose disposal.
Objective: To evaluate the ability of this compound to improve glucose tolerance following an oral glucose challenge.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice on a high-fat diet for an extended period (e.g., 21 days).[2]
-
Acclimatization and Fasting: Animals are acclimatized to the housing conditions and fasted overnight prior to the experiment.
-
Compound Administration: this compound is administered orally (p.o.) at doses ranging from 3 to 30 mg/kg. A vehicle control group receives the formulation excipient. The compound is typically administered 60 minutes before the glucose challenge.[2]
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein (t= -60 min, just before compound administration, and/or t=0 min, just before glucose administration).
-
Glucose Challenge: A solution of glucose (e.g., 2 g/kg) is administered orally.
-
Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Blood glucose levels are measured using a glucometer. The Area Under the Curve (AUC) for glucose excursion is calculated and compared between the treated and vehicle groups.
Diagram of Experimental Workflow:
Caption: Workflow for the Oral Glucose Tolerance Test (OGTT).
Measurement of GLP-1 and Insulin Levels
This protocol is often integrated with the OGTT to understand the mechanism of action.
Objective: To determine if the glucose-lowering effect of this compound is associated with increased levels of active GLP-1 and insulin.
Experimental Protocol:
-
Animal Model and Dosing: Follow the same procedure as the OGTT.
-
Blood Collection: At specific time points (e.g., peak glucose excursion), a larger volume of blood is collected into tubes containing a dipeptidyl peptidase-4 (DPP-4) inhibitor (to prevent GLP-1 degradation) and anticoagulants (e.g., EDTA).
-
Plasma Separation: Samples are centrifuged to separate plasma.
-
Analysis: Plasma levels of active GLP-1 and insulin are quantified using commercially available ELISA kits.
Synergy Studies with DPP-4 Inhibitors
Objective: To investigate if co-administration of this compound with a DPP-4 inhibitor results in a synergistic improvement in glucose tolerance and active GLP-1 levels.
Experimental Protocol:
-
Study Groups:
-
Vehicle control
-
This compound alone
-
DPP-4 inhibitor (e.g., sitagliptin) alone
-
This compound + DPP-4 inhibitor
-
-
Procedure: Follow the OGTT protocol, co-administering the drugs at the appropriate time point before the glucose challenge.
-
Analysis: Compare the glucose AUC and active GLP-1 levels across the different treatment groups. A greater than additive effect in the combination group indicates synergy.[2]
Diagram of Signaling Pathway and Synergy:
Caption: SSTR5 antagonist and DPP-4 inhibitor synergistic action.
Hyperinsulinemic-Euglycemic Clamp
This is a gold-standard technique to assess insulin sensitivity.
Objective: To determine if chronic treatment with an SSTR5 antagonist improves whole-body insulin sensitivity and to identify the target organs of this effect.
Experimental Protocol:
-
Animal Model and Treatment: KK-Ay mice are treated daily with the SSTR5 antagonist (e.g., 10 mg/kg, p.o.) or vehicle for a period of two weeks.[5]
-
Surgical Preparation: Catheters are surgically implanted into the jugular vein (for infusions) and carotid artery (for blood sampling) several days before the clamp study.
-
Clamp Procedure:
-
Mice are fasted overnight.
-
A continuous infusion of human insulin is started at a constant rate.
-
A variable infusion of glucose is started and adjusted to maintain blood glucose at a constant, euglycemic level (e.g., ~120 mg/dL).
-
Blood samples are taken frequently to monitor glucose levels.
-
-
Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is calculated. A higher GIR indicates greater insulin sensitivity. The study can be combined with isotopic tracers to assess hepatic glucose production and glucose uptake in peripheral tissues.[5]
Data Presentation
In Vivo Efficacy in Oral Glucose Tolerance Tests (OGTT)
| Compound | Dose (mg/kg, p.o.) | Animal Model | % Glucose Excursion Lowering (vs. Vehicle) | Reference |
| SSTR5 antagonist 2 (Compound 10) | 3 | DIO Mice | 94% | [2] |
| SSTR5 antagonist 1 | 10 | DIO Mice | 87% | [2] |
| Compound 2 | 30 | Mice | 56% | [2] |
| Compound 5 | 30 | Mice | 60% | [2] |
Effects on Glycemic Parameters in KK-Ay Diabetic Mice (2-week treatment)
| Treatment Group | Dose (mg/kg/day) | Change in GHb (%) | Plasma Glucose (mg/dL) | Plasma Insulin (ng/mL) | HOMA-IR | Reference |
| Vehicle | - | +1.24 | 487 ± 41 | 19.3 ± 3.4 | 215 ± 44 | [5] |
| SSTR5 antagonist (compound-1) | 1 | +0.88 | 393 ± 39 | 15.0 ± 2.4 | 143 ± 27 | [5] |
| SSTR5 antagonist (compound-1) | 3 | +0.88 | 382 ± 33 | 11.8 ± 1.6 | 109 ± 18 | [5] |
| SSTR5 antagonist (compound-1) | 10 | +0.70 | 338 ± 26 | 11.1 ± 1.4 | 91 ± 14 | [5] |
Note: Data are presented as mean ± SEM or as reported in the source.
Pharmacokinetic Parameters of SSTR5 Antagonists
| Compound | Species | Dose (mg/kg, p.o.) | Oral Bioavailability (F%) | t1/2 (h) | Cmax (µM) | Reference |
| Compound 2 | Mouse | N/A | 48% | 1.7 | N/A | [2] |
| Compound 5 | Mouse | N/A | 13% | N/A | N/A | [2] |
| Cyclopropyl analogue [I] | Rhesus | 5 | N/A | N/A | 2.99 | [1] |
Conclusion
This compound and other selective SSTR5 antagonists have demonstrated significant potential in preclinical animal models for the treatment of type 2 diabetes. The primary mechanism involves the enhancement of the incretin axis through increased GLP-1 secretion, leading to improved glucose tolerance. Furthermore, evidence suggests that chronic administration can improve hepatic insulin sensitivity. The protocols described herein provide a framework for the continued investigation and development of this class of therapeutic agents.
References
- 1. | BioWorld [bioworld.com]
- 2. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with SSTR5 Antagonist 2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin (B550006) receptor subtype 5 (SSTR5) is a G-protein coupled receptor that plays a crucial role in regulating hormone secretion, including insulin (B600854) and glucagon-like peptide-1 (GLP-1).[1] Antagonism of SSTR5 is a promising therapeutic strategy for type 2 diabetes mellitus (T2DM) by enhancing glucose-dependent insulin secretion and increasing GLP-1 release.[1][2] SSTR5 antagonist 2 hydrochloride, also referred to as compound 10 in some literature, is a potent and selective antagonist of SSTR5 with demonstrated oral activity in preclinical models.[1][2] This document provides detailed application notes and protocols for the preparation and in vivo administration of this compound for research purposes.
Physicochemical Properties and In Vitro Potency
This compound is a white to off-white solid. While its free base form has modest aqueous solubility (0.3 mg/mL at neutral pH), the hydrochloride salt form generally offers improved water solubility and stability.[1][2] For in vitro studies, it is soluble in DMSO (up to 33.33 mg/mL).[3]
Table 1: In Vitro Potency and Selectivity of SSTR5 Antagonist 2 [1]
| Target | Assay | Species | IC50 (nM) |
| SSTR5 | Binding | Human | 1.2 |
| SSTR5 | cAMP Antagonist | Human | 1.1 |
| SSTR1-4 | Binding | Human | >10,000 |
| hERG | Binding | Human | 45,000 |
SSTR5 Signaling Pathway
SSTR5 primarily couples to the inhibitory G-protein α-subunits (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] Recent evidence also suggests that SSTR5 can couple to the Gαq/11 pathway, which would activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC).[5]
Caption: SSTR5 Signaling Pathways.
Experimental Protocols
Preparation of this compound for Oral Administration
Due to its limited aqueous solubility, a specific formulation is required for in vivo oral administration. The following protocol is based on a formulation used in pharmacokinetic studies of SSTR5 antagonist 2.[1]
Materials:
-
This compound
-
Tween 80
-
Sterile water for injection or saline
Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile tubes
-
Pipettes
Protocol:
-
Weighing: Accurately weigh the required amount of this compound.
-
Vehicle Preparation: Prepare a 10% Tween 80 solution in sterile water or saline. For example, to prepare 10 mL of vehicle, add 1 mL of Tween 80 to 9 mL of sterile water/saline.
-
Solubilization: Add the weighed this compound to the 10% Tween 80 vehicle.
-
Mixing: Vortex the mixture vigorously until the compound is fully dissolved. Gentle warming or brief sonication may be used to aid dissolution, but stability under these conditions should be verified. The solubility of SSTR5 antagonist 2 in a 10% Tween formulation has been reported to be 5.3 mg/mL.[1]
-
Final Preparation: Ensure the final formulation is a clear solution before administration.
In Vivo Oral Gavage Administration in Mice
This protocol outlines the standard procedure for oral gavage in mice. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped)
-
Syringes (e.g., 1 mL)
-
Animal scale
Protocol:
-
Animal Handling: Handle the mice gently to minimize stress.
-
Dosage Calculation: Weigh each mouse to determine the correct dosing volume. The typical oral gavage volume for a mouse is 5-10 mL/kg body weight.
-
Restraint: Properly restrain the mouse to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle into the esophagus.
-
Gavage Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (the space between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle as it is advanced. Do not force the needle.
-
Administration: Once the needle is in the correct position (a slight resistance may be felt as it passes the pharynx), slowly administer the calculated volume of the this compound formulation.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
In Vivo Efficacy and Pharmacokinetics
SSTR5 antagonist 2 has demonstrated significant efficacy in preclinical models of diabetes. A single oral dose can lead to a substantial reduction in glucose excursion during an oral glucose tolerance test (OGTT).[1]
Table 2: In Vivo Efficacy of SSTR5 Antagonist 2 in a Mouse Oral Glucose Tolerance Test (OGTT) [1]
| Animal Model | Dose (mg/kg, oral) | Effect |
| High-Fat Diet-Fed Mice | 3 | 94% reduction in glucose excursion |
| Rodent Diabetic Model | 10 | Increased total and active circulating GLP-1 levels |
Table 3: Pharmacokinetic Parameters of SSTR5 Antagonist 2 (Compound 10) in Different Species [1]
| Species | Dose (IV/PO, mg/kg) | Fu (%) | Cl (mL/min/kg) | Vd (L/kg) | t1/2 (h) | F (%) |
| Rat | 1 / 2 | 5.7 | 15.2 | 2.38 | 1.9 | 41 |
| Dog | 0.25 / 1 | 4.4 | 2.2 | 2.82 | 16.5 | 72 |
| Rhesus | 0.25 / 1 | 2.2 | 3.9 | 1.76 | 5.8 | 40 |
Fu: Unbound fraction; Cl: Clearance; Vd: Volume of distribution; t1/2: Half-life; F: Oral bioavailability.
Experimental Workflow for an In Vivo Efficacy Study
Caption: In Vivo Efficacy Study Workflow.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
SSTR5 antagonist 2 hydrochloride for investigating SSTR5 pharmacology
Product Name: SSTR5 Antagonist 2 Hydrochloride (Also referred to as Compound 10)
Cat. No.: HY-114191A (MedChemExpress)
Introduction:
This compound is a highly potent, selective, and orally active antagonist for the somatostatin (B550006) receptor subtype 5 (SSTR5).[1][2] SSTR5 is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand somatostatin (SST), inhibits various physiological processes.[3][4] Notably, SSTR5 is expressed in pancreatic islet cells and enteroendocrine L-cells in the gastrointestinal tract, where it plays a crucial role in regulating glucose homeostasis by inhibiting the secretion of insulin (B600854) and glucagon-like peptide-1 (GLP-1).[5][6]
By selectively blocking the inhibitory action of endogenous somatostatin at the SSTR5 receptor, this compound promotes glucose-dependent insulin secretion and enhances the release of GLP-1.[5][7] This dual mechanism makes it a valuable pharmacological tool for investigating the role of SSTR5 in metabolic regulation and a potential therapeutic agent for type 2 diabetes mellitus (T2DM).[1][5] Studies have shown that it can significantly lower glucose excursion in oral glucose tolerance tests and demonstrates synergistic effects when combined with DPP-4 inhibitors.[5][8]
Mechanism of Action
Somatostatin receptors, including SSTR5, are coupled to inhibitory G-proteins (Gαi/o).[9] Activation of SSTR5 by somatostatin leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][10] This reduction in cAMP is a key step in the downstream signaling cascade that results in the inhibition of hormone secretion (e.g., insulin and GLP-1). This compound acts by competitively binding to SSTR5, thereby preventing somatostatin from activating the receptor and initiating this inhibitory cascade. This blockade effectively removes the "brake" on insulin and GLP-1 secretion, leading to increased hormone release in response to glucose.[5][11]
Data Presentation
Table 1: In Vitro Pharmacological Profile of SSTR5 Antagonist 2
This table summarizes the binding affinity and functional antagonist activity of the compound against human (h) and mouse (m) SSTR5, as well as its selectivity against other human somatostatin receptor subtypes.
| Target | Assay Type | Species | IC₅₀ (nM) | Reference |
| SSTR5 | Radioligand Binding | Human | 1.2 | [5] |
| SSTR5 | cAMP Functional Assay | Human | 1.1 | [5] |
| SSTR5 | cAMP Functional Assay | Mouse | 0.9 | [5] |
| SSTR1 | Radioligand Binding | Human | >10,000 | [5] |
| SSTR2 | Radioligand Binding | Human | >10,000 | [5] |
| SSTR3 | Radioligand Binding | Human | >10,000 | [5] |
| SSTR4 | Radioligand Binding | Human | >10,000 | [5] |
Data derived from studies on the free-base form, Compound 10. The hydrochloride salt is expected to have comparable biological activity.[2]
Table 2: In Vivo Efficacy in Oral Glucose Tolerance Test (OGTT)
This table presents the in vivo effect of SSTR5 Antagonist 2 on glucose tolerance in a high-fat diet (HFD)-induced diabetic mouse model.
| Oral Dose (mg/kg) | Model | Effect | Reference |
| 3 | HFD-fed C57BL/6 Mice | 94% reduction in blood glucose AUC | [5] |
| 10 | Rodent Diabetic Model | Increased total and active GLP-1 levels | [1][7] |
Visualizations
SSTR5 Signaling and Antagonism
Caption: SSTR5 signaling pathway and its blockade by SSTR5 Antagonist 2 HCl.
Experimental Workflow: In Vitro cAMP Functional Assay
Caption: Workflow for determining antagonist activity using a cAMP assay.
Experimental Workflow: In Vivo Oral Glucose Tolerance Test (OGTT)
Caption: Workflow for an in vivo Oral Glucose Tolerance Test (OGTT).
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (IC₅₀) of this compound for the human SSTR5 receptor.
Materials:
-
Cell membranes from CHO-K1 or HEK293 cells stably expressing human SSTR5.
-
Radioligand: [¹²⁵I]-Somatostatin-14 ([¹²⁵I]SST-14).
-
This compound.
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates and glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate, add 50 µL of Binding Buffer, 50 µL of the antagonist dilution (or vehicle for total binding), and 50 µL of [¹²⁵I]SST-14 (at a final concentration near its Kd).
-
To determine non-specific binding, use a high concentration (e.g., 1 µM) of unlabeled somatostatin-14 instead of the antagonist.
-
Initiate the binding reaction by adding 50 µL of the SSTR5-expressing cell membrane preparation (5-10 µg protein/well).
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filter mats and measure the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the antagonist and fit the data using a non-linear regression model to determine the IC₅₀ value.
Protocol 2: In Vitro cAMP Functional Antagonist Assay
This protocol measures the ability of this compound to block the agonist-induced inhibition of cAMP production in cells expressing SSTR5.[12][13]
Materials:
-
CHO-K1 or HEK293 cells stably expressing human SSTR5.
-
Cell culture medium and 96- or 384-well assay plates.
-
This compound.
-
SSTR5 agonist: Somatostatin-28 (SST-28).
-
Forskolin (an adenylyl cyclase activator).
-
Stimulation Buffer (e.g., HBSS or PBS) supplemented with a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.[13]
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed the SSTR5-expressing cells into assay plates at an optimized density and incubate overnight at 37°C, 5% CO₂.
-
Antagonist Pre-incubation: Remove the culture medium and add serial dilutions of this compound prepared in Stimulation Buffer. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed, sub-maximal (EC₈₀) concentration of the agonist (SST-28) along with a concentration of forskolin that elicits a robust cAMP response.
-
Incubation: Incubate the plate for 30 minutes at 37°C to allow for modulation of cAMP levels.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Plot the signal against the log concentration of the antagonist. Use non-linear regression (four-parameter logistic equation) to calculate the IC₅₀, which represents the concentration of antagonist required to reverse 50% of the agonist-induced inhibition.
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol assesses the in vivo efficacy of orally administered this compound on glucose homeostasis in a diet-induced obese (DIO) mouse model.[5][11]
Materials:
-
Male C57BL/6 mice on a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks.
-
This compound.
-
Vehicle (e.g., 0.5% methylcellulose).
-
Glucose solution (e.g., 2 g/kg body weight).
-
Handheld glucometer and test strips.
-
Oral gavage needles.
Procedure:
-
Acclimatization and Fasting: Acclimate the DIO mice to handling. Fast the mice for 5-6 hours prior to the experiment, with free access to water.
-
Baseline Glucose: At T = -60 minutes, handle the mice and allow them to calm down.
-
Compound Administration (T = -60 min): Administer this compound (e.g., at 1, 3, or 10 mg/kg) or vehicle via oral gavage.
-
Pre-Glucose Measurement (T = 0 min): Measure baseline blood glucose from a small tail vein puncture.
-
Glucose Challenge (T = 0 min): Immediately after the baseline glucose reading, administer the glucose solution (2 g/kg) via oral gavage.
-
Post-Challenge Monitoring: Measure blood glucose at subsequent time points, typically 15, 30, 60, and 120 minutes after the glucose challenge.
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from T = 0 to T = 120 min for each animal.
-
Determine the percentage reduction in glucose AUC for the antagonist-treated groups compared to the vehicle-treated group.
-
Statistical significance can be assessed using an appropriate test, such as a one-way ANOVA followed by Dunnett's post-hoc test.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. genecards.org [genecards.org]
- 5. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel somatostatin receptor subtype 5 (SSTR5) antagonists: Pharmacological studies and design to improve pharmacokinetic profiles and human Ether-a-go-go-related gene (hERG) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]
- 11. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
- 12. resources.revvity.com [resources.revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols: Development of a Cell-Based Assay for SSTR5 Antagonist 2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The somatostatin (B550006) receptor subtype 5 (SSTR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including the regulation of hormone secretion.[1][2][3] Activation of SSTR5 by its endogenous ligand, somatostatin, leads to the inhibition of adenylyl cyclase through a Gi-coupled pathway, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This inhibitory action on hormone secretion, particularly insulin (B600854) and glucagon-like peptide-1 (GLP-1), has made SSTR5 an attractive therapeutic target for type 2 diabetes.[1][2][3] SSTR5 antagonists, such as SSTR5 antagonist 2 hydrochloride, block the inhibitory effect of somatostatin, thereby enhancing insulin and GLP-1 secretion.[1]
This application note provides a detailed protocol for a robust and reproducible cell-based assay to screen and characterize SSTR5 antagonists. The featured assay is a competitive cAMP functional assay utilizing a homogenous time-resolved fluorescence (HTRF) format. This method allows for the determination of antagonist potency (IC50) and can be adapted for high-throughput screening (HTS) campaigns.
SSTR5 Signaling Pathway
SSTR5 is a class A GPCR that primarily couples to the inhibitory G-protein, Gi. Upon agonist binding, the Gi protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit then inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. This results in a decrease in intracellular cAMP levels, which in turn modulates downstream cellular responses. SSTR5 antagonists competitively bind to the receptor, preventing agonist-induced activation of this signaling cascade.
Experimental Protocols
Cell Culture and Preparation
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing human SSTR5 (CHO-hSSTR5).
Culture Medium:
-
DMEM/F-12 medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Selection antibiotic (e.g., G418), as required for the stable cell line.
Protocol:
-
Culture CHO-hSSTR5 cells in a T75 flask at 37°C in a humidified incubator with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For the assay, harvest the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in assay buffer (HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor) to the desired cell density (typically 2,000-5,000 cells/well).
SSTR5 Antagonist cAMP Assay (HTRF)
This protocol is designed for a 384-well plate format.
Materials:
-
CHO-hSSTR5 cells
-
Assay Buffer (HBSS, 20 mM HEPES, 0.1% BSA, 0.5 mM IBMX)
-
This compound (and other test compounds)
-
Somatostatin-28 (SST-28) as the agonist
-
HTRF cAMP detection kit (e.g., from Cisbio or PerkinElmer)
-
384-well white, low-volume assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of HTRF detection (e.g., EnVision, PHERAstar)
Experimental Workflow:
Protocol Steps:
-
Compound Plating: Prepare serial dilutions of this compound and other test compounds in assay buffer. Add 5 µL of the diluted compounds or vehicle (as a control) to the wells of a 384-well plate.
-
Cell Seeding: Add 5 µL of the CHO-hSSTR5 cell suspension to each well.
-
Antagonist Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Prepare a solution of forskolin and SST-28 in assay buffer. The final concentration of forskolin should be its EC80-EC90 (to stimulate adenylyl cyclase and produce a measurable cAMP signal), and the final concentration of SST-28 should be its EC80 (to induce a significant inhibition of the forskolin-stimulated cAMP level). Add 10 µL of this stimulation solution to each well.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
Lysis and Detection: Add 10 µL of HTRF lysis buffer containing the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.
-
Signal Development: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
Data Presentation and Analysis
The HTRF signal is typically expressed as the ratio of the fluorescence at 665 nm to that at 620 nm, multiplied by 10,000. The antagonist activity is determined by its ability to reverse the SST-28-induced inhibition of the forskolin-stimulated cAMP production.
Data Analysis:
-
Calculate the HTRF ratio for each well.
-
Normalize the data:
-
0% inhibition (high cAMP) = wells with forskolin only.
-
100% inhibition (low cAMP) = wells with forskolin and SST-28 (no antagonist).
-
-
Plot the percentage of inhibition reversal versus the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.
Representative Quantitative Data
The following table summarizes the potency of representative SSTR5 antagonists determined using a cAMP-based functional assay.
| Compound | Cell Line | Assay Type | Agonist (Concentration) | IC50 (nM) | Reference |
| This compound | CHO-hSSTR5 | cAMP | SST-28 (EC80) | 1.1 | [1] |
| SSTR5 antagonist 1 | CHO-hSSTR5 | cAMP | SST-28 (EC80) | 9.6 | [4] |
| SCO-240 | CHO-hSSTR5 | cAMP | SST-28 (0.1 nM) | 2.0 | [5] |
Assay Validation Parameters
A robust cell-based assay should be validated to ensure its suitability for screening and compound characterization. Key validation parameters include the Z'-factor and the signal-to-background ratio (S/B).
| Parameter | Description | Typical Value |
| Z'-factor | A measure of the statistical effect size and an indicator of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. | 0.7 - 0.9 |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from the high control (forskolin only) to the low control (forskolin + SST-28). A higher S/B ratio indicates a larger assay window. | > 5 |
Conclusion
The described cell-based cAMP assay provides a reliable and sensitive method for the functional characterization of SSTR5 antagonists like this compound. The detailed protocol and representative data presented in this application note can serve as a valuable resource for researchers in the field of GPCR drug discovery, particularly for the development of novel therapeutics targeting SSTR5 for the treatment of type 2 diabetes and other related disorders. The assay is amenable to high-throughput screening and can be readily implemented in a drug discovery setting.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel somatostatin receptor subtype 5 (SSTR5) antagonists: Pharmacological studies and design to improve pharmacokinetic profiles and human Ether-a-go-go-related gene (hERG) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scohia.com [scohia.com]
Application Notes and Protocols: SSTR5 Antagonist 2 Hydrochloride in Hyperinsulinemic-Euglycemic Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin (B550006) receptor subtype 5 (SSTR5) has emerged as a promising therapeutic target for type 2 diabetes mellitus.[1][2] Antagonism of SSTR5 is understood to enhance glucose homeostasis through multiple mechanisms, including the potentiation of insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion.[1][3] The hyperinsulinemic-euglycemic clamp technique is the gold-standard method for assessing insulin sensitivity in vivo. This document provides detailed application notes and protocols for the use of SSTR5 antagonist 2 hydrochloride in hyperinsulinemic-euglycemic clamp studies, enabling researchers to investigate its effects on insulin sensitivity and glucose metabolism.
Mechanism of Action
SSTR5 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[3][4] Its activation by endogenous somatostatin inhibits the secretion of insulin and GLP-1.[4][5][6] SSTR5 antagonists, such as this compound, block this inhibitory signaling. This leads to an increase in pancreatic insulin secretion and circulating levels of active GLP-1, which in turn improves glucose tolerance.[1][2] Furthermore, studies suggest that selective SSTR5 inhibition can directly improve hepatic insulin sensitivity by enhancing insulin action in the liver.[3][4][7]
Data Presentation
The following tables summarize the quantitative outcomes from a hyperinsulinemic-euglycemic clamp study conducted in male KK-Ay mice, a model of obese type 2 diabetes, following treatment with a selective SSTR5 antagonist.
| Parameter | Vehicle | SSTR5 Antagonist | Fold Change | Significance |
| Glucose Infusion Rate (GIR) | Baseline | Significantly Increased | - | p < 0.05 |
| Hepatic Glucose Production (HGP) | Baseline | Significantly Decreased | - | p < 0.05 |
Table 1: Effects of a selective SSTR5 antagonist on glucose infusion rate and hepatic glucose production in a hyperinsulinemic-euglycemic clamp study in KK-Ay mice. The study demonstrated that the SSTR5 antagonist significantly increased the glucose infusion rate and decreased hepatic glucose production, indicating improved whole-body and hepatic insulin sensitivity, respectively.[3][4][7]
| Parameter | Vehicle | SSTR5 Antagonist (39.7 ± 3.0 mg/kg/day for 1 week) |
| Change in Glycosylated Hemoglobin (GHb) | 1.15% | 0.49% |
| Blood Glucose Level | Baseline | 0.63 times that of the vehicle group |
Table 2: Metabolic parameters in KK-Ay mice following 1-week treatment with a selective SSTR5 antagonist. The data shows a significant improvement in glycemic control with SSTR5 antagonist treatment.[4]
Experimental Protocols
Protocol 1: Hyperinsulinemic-Euglycemic Clamp in Conscious Mice
This protocol is adapted from standard methodologies for hyperinsulinemic-euglycemic clamps in rodents and incorporates the administration of this compound.[8][9][10]
I. Animal Model and Pre-treatment
-
Animal Model: Male KK-Ay mice (or other appropriate model of insulin resistance).
-
Acclimatization: House mice under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to experimentation.
-
Antagonist Administration: Administer this compound orally for a specified period (e.g., 1-2 weeks) prior to the clamp study. A reported effective dose is approximately 39.7 ± 3.0 mg/kg/day.[4] The vehicle control group should receive the same volume of the vehicle solution.
II. Surgical Preparation (5-7 days prior to clamp)
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Perform a sterile surgery to implant indwelling catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling).
-
Exteriorize the catheters at the back of the neck and seal them.
-
Allow the mice to recover for 5-7 days, ensuring they regain their pre-surgical body weight.
III. Hyperinsulinemic-Euglycemic Clamp Procedure
-
Fasting: Fast the mice overnight (e.g., for 5-6 hours) before the clamp.
-
Setup: Place the conscious, unrestrained mouse in a metabolic cage. Connect the jugular vein catheter to an infusion pump and the carotid artery catheter to a sampling line.
-
Basal Period (t = -90 to 0 min):
-
Infuse a tracer (e.g., [3-³H]-glucose) to determine basal glucose turnover.
-
Collect a basal blood sample towards the end of this period to measure basal glucose, insulin, and tracer levels.
-
-
Clamp Period (t = 0 to 120 min):
-
Begin a continuous infusion of human insulin (e.g., 2.5 mU/kg/min).
-
Simultaneously, begin a variable infusion of 20% glucose.
-
Monitor blood glucose every 5-10 minutes from the arterial line.
-
Adjust the glucose infusion rate (GIR) to maintain euglycemia (target blood glucose level of ~120 mg/dL).
-
Continue the tracer infusion to measure glucose turnover during the clamp.
-
-
Steady State (t = 80 to 120 min):
-
Once a steady state of euglycemia is achieved for at least 30 minutes with a constant GIR, collect blood samples to determine plasma insulin and glucose tracer concentrations.
-
-
Tissue Collection: At the end of the clamp, anesthetize the mouse and collect tissues (e.g., liver, muscle, adipose tissue) for further analysis (e.g., assessment of insulin signaling pathways).
Visualizations
Signaling Pathways
References
- 1. mmpc.org [mmpc.org]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The somatostatin receptor in human pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: SSTR5 Antagonist 2 Hydrochloride - Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSTR5 antagonist 2 hydrochloride is a selective antagonist of the somatostatin (B550006) receptor subtype 5 (SSTR5), a G-protein coupled receptor involved in the negative regulation of insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion.[1][2] Antagonism of SSTR5 is a promising therapeutic strategy for the treatment of type 2 diabetes mellitus.[1][2] As a hydrochloride salt, this compound is expected to exhibit improved aqueous solubility and stability compared to its free base form, which are critical parameters for its development as a pharmaceutical agent.[3]
These application notes provide detailed protocols for determining the aqueous solubility and assessing the stability of this compound. The provided methodologies are essential for pre-formulation studies, formulation development, and ensuring the quality and efficacy of the final drug product.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| Molecular Formula | C₃₂H₃₆ClFN₂O₅ | [4] |
| Molecular Weight | 583.09 g/mol | [4] |
| CAS Number | 2988224-31-1 | [4] |
| Appearance | White to off-white solid | [4] |
| Storage (Solid) | 4°C, sealed storage, away from moisture | [4] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [4] |
SSTR5 Signaling Pathway
The SSTR5 receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand somatostatin, inhibits adenylyl cyclase (AC) activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently affects downstream signaling cascades, including those involving protein kinase A (PKA) and ion channels, ultimately leading to the inhibition of hormone secretion. An antagonist like this compound blocks this pathway, thereby promoting the secretion of insulin and GLP-1.
Solubility Testing
The aqueous solubility of a drug substance is a critical factor influencing its oral bioavailability. Both kinetic and thermodynamic solubility assays are valuable for characterizing a compound like this compound.
Experimental Workflow for Solubility Testing
The general workflow for determining the solubility of this compound is depicted below.
Kinetic Solubility Protocol
This high-throughput method provides a rapid assessment of solubility.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Phosphate buffered saline (PBS) at pH 7.4
-
Buffers at pH 1.2, 4.5, and 6.8
-
96-well microplates
-
Plate shaker
-
Filtration system (e.g., 96-well filter plates)
-
HPLC-UV system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of each aqueous buffer (pH 1.2, 4.5, 6.8, and 7.4) in triplicate. This results in a final concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
Filter the samples to remove any precipitate.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
Thermodynamic Solubility Protocol
This method determines the equilibrium solubility, which is considered the true solubility.
Materials:
-
This compound (solid)
-
Aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Syringe filters (0.45 µm)
-
HPLC-UV system
Procedure:
-
Add an excess amount of solid this compound (e.g., 1-2 mg) to 1 mL of each buffer in a glass vial.
-
Cap the vials and place them on an orbital shaker at 25°C for 24-48 hours to reach equilibrium.
-
Visually inspect the vials to ensure excess solid remains.
-
Filter the samples through a 0.45 µm syringe filter to remove undissolved solid.
-
Dilute the filtrate appropriately and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
HPLC-UV Analytical Method for Quantification
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution may be required)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 280 nm (or a more specific wavelength determined by UV scan)
-
Quantification: Based on a standard curve of this compound of known concentrations.
Expected Solubility Data
The following table presents hypothetical but realistic solubility data for this compound at various pH values.
Table 2: Illustrative Aqueous Solubility of this compound at 25°C
| pH | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| 1.2 | > 100 | 250 ± 15 |
| 4.5 | 85 ± 8 | 120 ± 10 |
| 6.8 | 40 ± 5 | 55 ± 6 |
| 7.4 | 35 ± 4 | 48 ± 5 |
Stability Testing
Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.
Experimental Workflow for Forced Degradation Studies
The workflow for conducting forced degradation studies on this compound is outlined below.
Forced Degradation Protocol
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Heating oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize, and dilute for HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C. Withdraw and process samples as in acid hydrolysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ at room temperature. Monitor the reaction over time (e.g., 0, 2, 4, 8, 24 hours) and analyze the samples by HPLC.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Dissolve the stressed solid and analyze by HPLC.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze the samples by HPLC.
Stability-Indicating HPLC Method
A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products. This often requires a gradient elution method with a C18 column and detection at multiple wavelengths or with a photodiode array (PDA) detector to ensure peak purity. The same system as for solubility testing can be used, but the gradient profile will need to be optimized.
Expected Stability Data
The following table provides an illustrative summary of the forced degradation results for this compound.
Table 3: Illustrative Forced Degradation Data for this compound
| Stress Condition | Duration | % Degradation | Number of Degradants | Major Degradant (RT, min) |
| 0.1 M HCl | 24 hours | 15.2% | 2 | 8.5 |
| 0.1 M NaOH | 8 hours | 22.5% | 3 | 7.2, 9.1 |
| 3% H₂O₂ | 24 hours | 12.8% | 1 | 10.3 |
| Thermal (80°C) | 7 days | 5.1% | 1 | 8.5 |
| Photolytic | ICH Q1B | 8.9% | 2 | 6.8, 11.2 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the evaluation of the solubility and stability of this compound. The data generated from these studies are essential for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and therapeutic potential of this promising drug candidate. The provided diagrams and tables serve as valuable tools for planning and interpreting these critical experiments.
References
Troubleshooting & Optimization
SSTR5 antagonist 2 hydrochloride solubility issues in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with SSTR5 antagonist 2 hydrochloride in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The approximate solubility of this compound in DMSO is 33.33 mg/mL, which corresponds to a concentration of 57.16 mM.[1][2] However, achieving this concentration may require specific handling procedures.
Q2: My this compound is not dissolving completely in DMSO. What are the initial troubleshooting steps?
A2: If you are facing solubility challenges, consider the following initial steps:
-
Verify DMSO Quality: Ensure you are using fresh, anhydrous, high-purity DMSO. DMSO is highly hygroscopic and absorbed moisture can significantly reduce its solvating power for many organic compounds.[3]
-
Apply Sonication: Use a water bath sonicator for 10-15 minutes to aid dissolution.[3][4] The product datasheet for this compound specifically recommends sonication.[1][2]
-
Gentle Warming: Gently warm the solution to 37°C in a water bath for 5-10 minutes. This can help overcome the compound's lattice energy.[3][4]
Q3: Can the quality of the DMSO affect the solubility of this compound?
A3: Absolutely. The datasheets for this compound explicitly state that hygroscopic DMSO has a significant impact on its solubility.[1][2][5] It is crucial to use newly opened or properly stored anhydrous DMSO to minimize moisture content.
Q4: I've tried sonication and gentle warming, but the compound still precipitates. What should I do next?
A4: If initial methods fail, consider these next steps:
-
Prepare a More Dilute Solution: Your target concentration may be too high. Try preparing a more dilute stock solution, for example, 10 mM or 5 mM, and then serially dilute from there.[3]
-
Vortex Vigorously: After adding the solvent, vortex the vial vigorously for 1-2 minutes to ensure thorough mixing.[3]
Q5: My compound dissolves in DMSO but precipitates when I add it to my aqueous experimental medium. How can I prevent this?
A5: This is a common issue known as "salting out" or precipitation upon solvent shifting. To mitigate this:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.1% or less in your aqueous medium, as most cell lines can tolerate this level.[3][4] Always include a vehicle control (DMSO only) in your experiments.
-
Perform Serial Dilutions in DMSO First: Before adding to the aqueous buffer, perform intermediate dilutions of your concentrated stock in pure DMSO.[4]
-
Add Stock to Buffer Slowly While Mixing: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and even dispersion.[4]
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound in DMSO.
Problem: Visible solid particles or cloudiness in the DMSO solution.
| Potential Cause | Recommended Action | Expected Outcome |
| Hygroscopic DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Store DMSO properly in a dry environment with the cap tightly sealed.[3] | The compound dissolves completely in the fresh, dry solvent. |
| Insufficient Agitation | Vortex the solution vigorously for 1-2 minutes.[3] | Mechanical agitation helps to break up solid particles and facilitate dissolution. |
| Low Kinetic Energy | Gently warm the solution in a 37°C water bath for 5-10 minutes.[3][4] | Increased temperature enhances the solubility of the compound. |
| Concentration Exceeds Solubility Limit | Prepare a more dilute stock solution (e.g., 10 mM or 5 mM).[3] | The compound dissolves completely at a lower concentration. |
| Compound Properties | Utilize sonication in a water bath for 10-15 minutes to provide energy for dissolution.[1][2][3][4] | The ultrasonic waves help to break apart the crystal lattice of the compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out the required amount of this compound (Molecular Weight: 583.09 g/mol [1][2]) using an analytical balance. For 1 mL of a 10 mM stock, you will need 5.83 mg.
-
Add DMSO: Add the calculated volume of fresh, anhydrous, high-purity DMSO to the vial containing the compound.
-
Initial Dissolution: Vortex the vial vigorously for 1-2 minutes.
-
Sonication: Place the vial in a water bath sonicator for 10-15 minutes.[3][4]
-
Gentle Heating (if necessary): If the compound is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[3][4]
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months in tightly sealed aliquots to avoid repeated freeze-thaw cycles.[1][2]
Visualizations
References
Technical Support Center: SSTR5 Antagonist 2 Hydrochloride in Oral Glucose Tolerance Tests (OGTT)
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of SSTR5 antagonist 2 hydrochloride for use in Oral Glucose Tolerance Tests (OGTT).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in improving glucose tolerance?
A1: this compound is a selective antagonist of the somatostatin (B550006) receptor subtype 5 (SSTR5).[1] Somatostatin, acting through SSTR5, normally inhibits the secretion of insulin (B600854) from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[2][3] By blocking this inhibitory signal, this compound leads to an increase in both total and active circulating GLP-1 levels.[4] This enhanced GLP-1 secretion, in turn, potentiates glucose-stimulated insulin secretion from pancreatic β-cells, leading to improved glucose disposal and lower blood glucose levels during an OGTT.[2][5]
Q2: What is a typical starting dose for this compound in a mouse OGTT?
A2: Based on preclinical studies, a common oral dose for SSTR5 antagonists in mice that has shown significant efficacy in OGTTs is in the range of 3 to 10 mg/kg.[4][6] A dose of 3 mg/kg has been shown to lower glucose excursion by 94% in an OGTT in mice.[4] However, the optimal dose can vary depending on the specific animal model, its metabolic state (e.g., lean vs. diet-induced obese), and the formulation of the antagonist. Therefore, a dose-ranging study is highly recommended to determine the optimal dose for your specific experimental conditions.
Q3: How long before the glucose challenge should this compound be administered?
A3: In published studies, SSTR5 antagonists are typically administered orally 60 minutes before the oral glucose challenge.[4] This allows for sufficient time for the compound to be absorbed and reach effective concentrations to antagonize the SSTR5 receptors prior to the glucose load.
Q4: Can this compound cause hypoglycemia?
A4: The glucose-lowering effect of SSTR5 antagonists is generally considered to be glucose-dependent. This means that they primarily enhance insulin secretion in response to a glucose challenge, and the risk of hypoglycemia in the absence of a glucose stimulus is expected to be low. One study showed that even at a supra-efficacious oral dose of 30 mg/kg in fasted lean mice, an SSTR5 antagonist did not significantly decrease basal glucose levels.[4]
Q5: What is the primary site of action for SSTR5 antagonists in improving glucose tolerance during an OGTT?
A5: Evidence suggests that the primary effect of SSTR5 antagonists on glucose tolerance is mediated through the intestinal GLP-1 system.[2][5] Studies have shown that the glucose-lowering effect of an SSTR5 antagonist is abolished when glucose is administered intraperitoneally, bypassing the gut, or when co-administered with a GLP-1 receptor antagonist.[2] While SSTR5 is also expressed on pancreatic β-cells, the gut-mediated GLP-1 release appears to be the predominant mechanism for its effect in an OGTT.[1][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in blood glucose readings between animals in the same treatment group. | 1. Inconsistent fasting times. 2. Variable stress levels during handling and blood sampling. 3. Inaccurate dosing of the antagonist or glucose. 4. Differences in gut absorption of the antagonist. | 1. Ensure a consistent fasting period (typically 6-8 hours for mice) for all animals. 2. Acclimatize animals to handling and blood sampling procedures before the experiment. Minimize stress on the day of the OGTT. 3. Calibrate all pipettes and balances. Ensure accurate oral gavage technique. 4. Use a consistent and appropriate vehicle for drug administration. Ensure the compound is fully dissolved or homogenously suspended. |
| No significant difference in glucose tolerance between the vehicle-treated and SSTR5 antagonist-treated groups. | 1. Suboptimal dose of the antagonist. 2. Poor oral bioavailability of the antagonist formulation. 3. Timing of antagonist administration is not optimal. 4. The animal model is not responsive to SSTR5 antagonism. | 1. Conduct a dose-response study with a wider range of doses (e.g., 1, 3, 10, 30 mg/kg). 2. Consult the manufacturer's instructions for the recommended solvent. Consider using a formulation known to improve oral absorption. 3. Verify that the antagonist is administered at the appropriate time before the glucose challenge (typically 60 minutes). 4. Confirm the expression of SSTR5 in the gut and pancreas of your animal model. Consider using a different model if SSTR5 expression is low. |
| Unexpected hypoglycemia observed in the SSTR5 antagonist-treated group. | 1. Incorrectly high dose of the antagonist administered. 2. Interaction with other experimental conditions or compounds. 3. The animal model is particularly sensitive to the antagonist. | 1. Double-check all dose calculations and the concentration of the dosing solution. 2. Review the experimental protocol for any other administered substances that could affect glucose metabolism. 3. Start with a lower dose range in your optimization study. Monitor blood glucose closely at baseline and throughout the experiment. |
| Inconsistent or absent GLP-1 response to the SSTR5 antagonist. | 1. Blood sampling and processing technique is not optimized for GLP-1 measurement. 2. The timing of blood collection for GLP-1 is not optimal. | 1. Collect blood into tubes containing a DPP-4 inhibitor (e.g., sitagliptin) and a protease inhibitor cocktail to prevent GLP-1 degradation. Keep samples on ice and process them quickly. 2. Measure GLP-1 at baseline and at early time points after the glucose challenge (e.g., 5, 15, and 30 minutes) to capture the peak secretion. |
Data Presentation
Table 1: Summary of Effective Oral Doses of SSTR5 Antagonists in Mouse OGTT Studies
| SSTR5 Antagonist | Animal Model | Dose (mg/kg) | Effect on OGTT | Reference |
| Compound 10 | High-Fat Diet Mice | 3 | 94% reduction in glucose excursion | [4] |
| Compound 10 | High-Fat Diet Mice | 10 | Increased total and active GLP-1 levels | [4] |
| SSTR5a | Diet-Induced Obese Mice | Not Specified | Significantly improved glucose tolerance | [1] |
| Compound 3p | Not Specified | 3 | Persistent glucose-lowering effect | [6] |
| Compound 3a | Not Specified | 100 | Persistent glucose-lowering effect | [6] |
Experimental Protocols
Protocol 1: Dose-Ranging Study for this compound in a Mouse OGTT
1. Animal Preparation:
- Use male C57BL/6J mice (8-10 weeks old), either lean or on a high-fat diet for a specified period to induce obesity and glucose intolerance.
- House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- Acclimatize mice to handling and oral gavage for at least 3 days prior to the experiment.
2. Dosing Solution Preparation:
- Prepare a vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water).
- Prepare dosing solutions of this compound at various concentrations (e.g., 0.1, 0.3, 1.0, and 3.0 mg/mL) in the vehicle to achieve final doses of 1, 3, 10, and 30 mg/kg in a dosing volume of 10 mL/kg. Ensure the compound is fully dissolved or forms a homogenous suspension.
3. Experimental Procedure:
- Fast the mice for 6 hours before the start of the experiment, with free access to water.
- At t = -60 minutes, administer the vehicle or this compound solution via oral gavage. Assign animals to treatment groups randomly (n=8-10 per group).
- At t = 0 minutes, collect a baseline blood sample (approximately 20 µL) from the tail vein. This is the 0-minute time point.
- Immediately after the baseline blood sample, administer a 2 g/kg solution of D-glucose (20% w/v in water) via oral gavage.
- Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
- Measure blood glucose concentrations immediately using a validated glucometer.
4. Data Analysis:
- Plot the mean blood glucose concentration versus time for each treatment group.
- Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes for each animal using the trapezoidal rule.
- Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the AUC values between the vehicle and antagonist-treated groups.
- Determine the minimal effective dose (MED) that produces a statistically significant reduction in the glucose AUC.
Mandatory Visualizations
Caption: SSTR5 Signaling Pathway in Intestinal L-Cells and Pancreatic β-Cells.
Caption: Experimental Workflow for OGTT with SSTR5 Antagonist 2 HCl.
References
- 1. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Down-regulation of pancreatic and duodenal homeobox-1 by somatostatin receptor subtype 5: a novel mechanism for inhibition of cellular proliferation and insulin secretion by somatostatin [frontiersin.org]
- 3. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
- 6. Discovery of novel somatostatin receptor subtype 5 (SSTR5) antagonists: Pharmacological studies and design to improve pharmacokinetic profiles and human Ether-a-go-go-related gene (hERG) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The somatostatin receptor in human pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
SSTR5 antagonist 2 hydrochloride off-target effects investigation
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the off-target effects of SSTR5 antagonist 2 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective antagonist of the somatostatin (B550006) receptor subtype 5 (SSTR5).[1][2] SSTR5 is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand somatostatin, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] By blocking the binding of somatostatin to SSTR5, this antagonist is being investigated for its potential therapeutic effects, particularly in the context of type 2 diabetes, by modulating the secretion of hormones like glucagon-like peptide-1 (GLP-1) and insulin.[1][2]
Q2: What is the known selectivity profile of this compound?
A2: this compound, also referred to as compound 10 in some literature, has demonstrated high selectivity for the human SSTR5 receptor over other human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, and SSTR4).[5] For detailed quantitative data on its selectivity, please refer to the Data Presentation section below.
Q3: What are the potential off-target liabilities that I should be aware of when working with this compound?
A3: While this compound is highly selective for SSTR5, it is crucial to consider potential off-target interactions as part of a comprehensive safety assessment. A common off-target concern for many small molecule drugs is the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can be associated with cardiac arrhythmias.[6] It is recommended to perform a broad off-target screening panel to identify any potential interactions with other GPCRs, kinases, ion channels, and transporters.
Q4: I am observing inconsistent results in my cell-based assays. What could be the cause?
A4: Inconsistent results in cell-based assays can arise from several factors. One common issue is the cellular context, including the expression level of the target receptor and the specific signaling pathways active in the chosen cell line. Another factor could be ligand-biased signaling, where an antagonist may unexpectedly show agonist activity in a different signaling pathway (e.g., β-arrestin recruitment versus G-protein signaling). For a detailed guide on troubleshooting these issues, please refer to the Troubleshooting Guides section.
Q5: How can I design an experiment to test for off-target effects of this compound?
A5: A comprehensive investigation of off-target effects should include a combination of in vitro and in vivo studies. Initially, a broad in vitro screening panel using radioligand binding assays against a diverse set of receptors is recommended. This should be followed by functional assays (e.g., cAMP accumulation, β-arrestin recruitment) for any identified "hits" to determine if the binding results in a functional effect. For detailed methodologies, please see the Experimental Protocols section.
Data Presentation
The following table summarizes the known selectivity profile of an SSTR5 antagonist structurally related to this compound.
| Target | Assay Type | Species | IC50 | Reference |
| SSTR5 | Binding | Human | 1.2 nM | [5] |
| SSTR1 | Binding | Human | > 10 µM | [5] |
| SSTR2 | Binding | Human | > 10 µM | [5] |
| SSTR3 | Binding | Human | > 10 µM | [5] |
| SSTR4 | Binding | Human | > 10 µM | [5] |
| hERG | Patch Clamp | - | Low affinity | [6] |
Note: The hERG data is qualitative as the primary literature states minimal off-target activity profiles regarding hERG, without providing a specific IC50 value.
Experimental Protocols
Here are detailed methodologies for key experiments to investigate the off-target effects of this compound.
Protocol 1: Off-Target Screening using Radioligand Binding Assays
Objective: To determine the binding affinity of this compound to a broad panel of off-target receptors.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.
-
Membrane Preparation: Utilize commercially available membrane preparations or prepare membranes from cell lines overexpressing the target receptors of interest.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a specific radioligand for the receptor being tested, and either vehicle, a known reference compound, or this compound at various concentrations.
-
Incubation: Incubate the plates at a specified temperature and for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.
-
Detection: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 2: cAMP Functional Assay for Gs/Gi-Coupled GPCRs
Objective: To assess the functional effect of this compound on adenylyl cyclase activity mediated by Gs or Gi-coupled off-target receptors.
Methodology:
-
Cell Culture: Plate cells expressing the off-target GPCR of interest in a suitable multi-well plate.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation (for antagonist mode): Add a known agonist for the off-target receptor at a concentration that elicits a submaximal response (e.g., EC80).
-
Forskolin (B1673556) Stimulation (for Gi-coupled receptors): For Gi-coupled receptors, stimulate the cells with forskolin to increase basal cAMP levels.
-
Cell Lysis and cAMP Measurement: After the appropriate incubation time, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF®, ELISA, or AlphaScreen®).
-
Data Analysis: To assess antagonist activity, plot the cAMP levels against the concentration of this compound in the presence of the agonist to determine the IC50. To assess agonist activity, plot the cAMP levels against the concentration of this compound alone to determine the EC50.
Protocol 3: β-Arrestin Recruitment Assay
Objective: To determine if this compound induces or inhibits β-arrestin recruitment to an off-target GPCR, a key step in receptor desensitization and an alternative signaling pathway.
Methodology:
-
Cell Line: Use a cell line engineered to express the off-target GPCR fused to a protein fragment (e.g., from β-galactosidase) and β-arrestin fused to a complementary fragment.
-
Compound Addition: Add this compound at various concentrations to the cells.
-
Agonist Addition (for antagonist mode): For antagonist testing, co-incubate with a known agonist for the receptor.
-
Incubation: Incubate the cells for a sufficient period to allow for β-arrestin recruitment.
-
Detection: Add the substrate for the enzyme complementation assay. The recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that converts the substrate into a detectable signal (e.g., chemiluminescence).
-
Data Analysis: Measure the signal intensity and plot it against the compound concentration to determine EC50 (for agonist activity) or IC50 (for antagonist activity).
Troubleshooting Guides
Issue 1: High background signal in binding assays.
-
Possible Cause: Non-specific binding of the radioligand to the filter plates or cell membranes.
-
Solution:
-
Increase the number of wash steps after filtration.
-
Include a non-specific binding control by adding a high concentration of a known, unlabeled ligand for the target receptor.
-
Consider pre-treating the filter plates with a blocking agent like polyethyleneimine (PEI).
-
Issue 2: No response or a very weak response in functional assays.
-
Possible Cause:
-
Low expression of the target receptor in the cell line.
-
The chosen signaling pathway is not the primary one for that receptor.
-
The agonist used for stimulation is not potent or is degraded.
-
-
Solution:
-
Confirm receptor expression using techniques like Western blot or qPCR.
-
Test for receptor activity through multiple downstream pathways (e.g., cAMP, calcium flux, β-arrestin).
-
Use a fresh batch of a well-characterized agonist and perform a dose-response curve to confirm its activity.
-
Issue 3: this compound shows agonist activity at a potential off-target receptor.
-
Possible Cause: The compound may be a partial agonist or a biased agonist at the off-target receptor.
-
Solution:
-
Partial Agonism: Perform a full dose-response curve. A partial agonist will have a lower maximal effect (Emax) compared to a full agonist.
-
Biased Agonism: Profile the compound's activity across multiple signaling pathways for that receptor (e.g., G-protein vs. β-arrestin). Biased agonists preferentially activate one pathway over another.
-
Mandatory Visualizations
Caption: On-target signaling pathway of SSTR5 and the inhibitory action of this compound.
Caption: Experimental workflow for investigating off-target effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel somatostatin receptor subtype 5 (SSTR5) antagonists: Pharmacological studies and design to improve pharmacokinetic profiles and human Ether-a-go-go-related gene (hERG) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving bioavailability of SSTR5 antagonist 2 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the oral bioavailability of SSTR5 antagonist 2 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a highly potent, orally active, and selective antagonist for the somatostatin (B550006) receptor subtype 5 (SSTR5).[1][2][3] It is being investigated for its potential in treating type 2 diabetes mellitus.[1][4] The hydrochloride salt form is typically used to enhance water solubility and stability compared to its free base form.[1] The antagonism of SSTR5 is expected to be beneficial for glucose homeostasis by modulating the secretion of insulin (B600854) and glucagon-like peptide-1 (GLP-1).[5][6]
Q2: Why is improving the oral bioavailability of this compound a primary concern?
While described as "orally active," optimizing oral bioavailability is crucial for achieving consistent therapeutic efficacy and minimizing dosage requirements.[1] Low oral bioavailability can stem from several factors, including poor solubility in gastrointestinal fluids, low permeability across the intestinal wall, and significant first-pass metabolism in the gut wall or liver.[7][8] For a drug to be effective when taken orally, it must be absorbed at a sufficient rate and extent to reach systemic circulation.[9] Even potent compounds may fail to show a persistent therapeutic effect if their pharmacokinetic profile is not optimized.[5]
Q3: What are the initial steps to consider for enhancing the bioavailability of this compound?
The initial approach should focus on two key areas: solubility and permeability.
-
Solubility Enhancement : Although the hydrochloride salt improves solubility, further enhancement might be necessary.[1] Key strategies include:
-
pH adjustment : Evaluating the compound's solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).[10]
-
Formulation with excipients : Using surfactants, co-solvents, or creating amorphous solid dispersions or lipid-based formulations.[11][12]
-
Particle size reduction : Micronization or nanocrystal technology can increase the surface area for dissolution.[12]
-
-
Permeability Assessment : Understanding the compound's ability to cross the intestinal membrane is critical.
Q4: How is the bioavailability of a new formulation assessed?
Bioavailability is assessed using a combination of in vitro and in vivo methods.[13]
-
In vitro Dissolution Testing : This is the first step to evaluate how quickly the drug is released from its dosage form under simulated gastrointestinal conditions. It serves as a critical quality control tool and can help predict in vivo performance.[12][14]
-
In vivo Pharmacokinetic (PK) Studies : These are essential for determining the actual rate and extent of drug absorption in a living organism.[15][16] Typically conducted in animal models (e.g., mice, rats), these studies involve administering the drug and then measuring its concentration in blood or plasma over time.[8][17]
The most reliable measure of bioavailability is the Area Under the Curve (AUC) derived from the plasma concentration-time profile.[9]
SSTR5 Signaling Pathway
Somatostatin receptors (SSTRs), including SSTR5, are G-protein coupled receptors (GPCRs).[18][19] Upon binding of the endogenous ligand somatostatin, SSTR5 activates an inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase.[20] This reduces intracellular cyclic AMP (cAMP) levels, leading to the inhibition of hormone secretion (e.g., insulin, GLP-1).[6][21] An SSTR5 antagonist works by blocking somatostatin from binding to the receptor, thereby preventing this inhibitory signaling cascade.
Troubleshooting Guide: Poor In Vitro Dissolution
Problem: The dissolution rate of my this compound formulation is low or inconsistent in standard in vitro tests.
This guide provides a systematic approach to diagnosing and resolving common dissolution issues.
Detailed Steps & Solutions
-
Verify Drug Solubility and Sink Conditions :
-
Issue : The concentration of the drug in the dissolution medium may be approaching its saturation solubility, hindering further dissolution. "Sink conditions" (where the concentration is no more than one-third of the saturation solubility) are ideal.[22]
-
Action : Determine the solubility of this compound in media of different pH values (e.g., 1.2, 4.5, 6.8) to mimic the GI tract.[10][14]
-
Solution : If solubility is low, consider adding a small, justified amount of surfactant (e.g., sodium lauryl sulfate) to the medium or increasing the medium volume.[11][14]
-
-
Evaluate the Formulation :
-
Issue : The physical properties of the formulation itself can impede dissolution. This includes poor wettability, large particle size, or interaction with excipients.
-
Action : Analyze the particle size distribution of the active pharmaceutical ingredient (API). Review the properties of the excipients used.
-
Solution :
-
Particle Size Reduction : Employ micronization to increase the surface area.
-
Improve Wettability : Incorporate wetting agents into the formulation.
-
Advanced Formulations : Explore amorphous solid dispersions or lipid-based delivery systems to improve the dissolution of poorly soluble compounds.[12]
-
-
-
Review the Dissolution Test Method :
-
Issue : The chosen experimental conditions may not be suitable for the dosage form.
-
Action : Review your protocol against USP guidelines (<711> and <1092>).[14] Ensure the medium is properly deaerated and the temperature is maintained at 37 ± 0.5°C.[14][22]
-
Solution : Justify and test different agitation speeds. For floating dosage forms, consider using the USP Apparatus 1 (basket) method.[23]
-
| Parameter | Recommended Condition | Rationale / Reference |
| Apparatus | USP 2 (Paddle) or USP 1 (Basket) | Standard for oral solid dosage forms.[23] |
| Medium | 900 mL of buffers at pH 1.2, 4.5, 6.8 | Simulates pH conditions of the GI tract.[10] |
| Temperature | 37 ± 0.5 °C | Mimics physiological body temperature.[14] |
| Agitation Speed | 50 or 75 RPM (Paddle) / 100 RPM (Basket) | Standard speeds; higher may be justified.[11][23] |
| Sampling Times | e.g., 5, 10, 15, 30, 45, 60 minutes | To create a complete dissolution profile.[14] |
| Sink Conditions | C < 1/3 Saturation Solubility | Ensures dissolution is the rate-limiting step.[22] |
Troubleshooting Guide: Low In Vivo Bioavailability
Problem: My formulation shows good in vitro dissolution but poor oral bioavailability in animal studies.
This indicates that post-dissolution factors are limiting drug absorption. Common culprits include poor membrane permeability or high first-pass metabolism.
Detailed Steps & Solutions
-
Assess Intestinal Permeability :
-
Issue : The dissolved drug cannot efficiently cross the intestinal epithelium to enter the bloodstream.
-
Action : Perform an in vitro Caco-2 permeability assay. This model mimics the human intestinal barrier and can help classify the drug's permeability.
-
Solution : If permeability is low, formulation strategies can include the use of permeation enhancers. It is also important to investigate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells.
-
-
Investigate First-Pass Metabolism :
-
Issue : The drug is absorbed but is rapidly metabolized by enzymes in the intestinal wall or the liver before it can reach systemic circulation.[8]
-
Action : Use in vitro metabolic stability assays with liver microsomes or hepatocytes to determine the rate of metabolic clearance.[24]
-
Solution :
-
Medicinal Chemistry : If metabolic instability is confirmed, medicinal chemists may modify the compound's structure to block the sites of metabolism.[5]
-
Formulation : Lipid-based formulations can promote lymphatic absorption, which bypasses the portal circulation and reduces first-pass hepatic metabolism.
-
-
Experimental Protocols
Protocol 1: Standard In Vitro Dissolution Test (USP Apparatus 2)
-
Preparation : Prepare 900 mL of the desired dissolution medium (e.g., 0.1 N HCl for simulated gastric fluid, or phosphate (B84403) buffers of pH 4.5 and 6.8). Deaerate the medium and bring it to 37 ± 0.5 °C in the dissolution vessel.[14]
-
Apparatus Setup : Set up the USP Apparatus 2 (Paddle). Adjust the paddle height to 25 ± 2 mm from the bottom of the vessel. Set the rotation speed (e.g., 50 RPM).
-
Test Initiation : Place one tablet or capsule into the vessel. Start the apparatus immediately.
-
Sampling : At predetermined time points (e.g., 10, 15, 30, 45, 60 min), withdraw a sample of the medium from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.[14] Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis : Filter the samples promptly. Analyze the concentration of this compound in each sample using a validated analytical method, such as HPLC-UV.
-
Calculation : Calculate the percentage of drug released at each time point relative to the label claim.
Protocol 2: Rodent Oral Pharmacokinetic (PK) Study
-
Animal Model : Use male Sprague-Dawley rats or C57BL/6 mice, allowing for an acclimatization period.[17][24] Animals should be fasted overnight before dosing.
-
Dosing Groups :
-
Blood Sampling : Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points.[17]
-
IV route : Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO route : Pre-dose, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.[17]
-
-
Sample Processing : Process blood samples to obtain plasma (e.g., by centrifugation with an anticoagulant like K2-EDTA). Store plasma at -80°C until analysis.[17]
-
Bioanalysis : Quantify the concentration of the drug in plasma samples using a validated LC-MS/MS method.[17]
-
Data Analysis : Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[17]
| Parameter | Description | Importance for Bioavailability |
| Cmax | Maximum observed plasma concentration. | Indicates the rate and extent of absorption.[25] |
| Tmax | Time to reach Cmax. | Indicates the rate of absorption.[13] |
| AUC | Area under the plasma concentration-time curve. | Reflects the total extent of drug exposure.[9] |
| T½ | Elimination half-life. | Determines dosing interval.[25] |
| F% | Absolute Bioavailability (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 | The fraction of the oral dose that reaches systemic circulation.[8] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of novel somatostatin receptor subtype 5 (SSTR5) antagonists: Pharmacological studies and design to improve pharmacokinetic profiles and human Ether-a-go-go-related gene (hERG) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods of Assessing Bioavailability | PPT [slideshare.net]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 10. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Dissolution Considerations Associated with Nano Drug Delivery Systems (NDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioavailability & Method of determination [knowledgeofpharma.blogspot.com]
- 14. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 15. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. selvita.com [selvita.com]
- 17. benchchem.com [benchchem.com]
- 18. genecards.org [genecards.org]
- 19. news-medical.net [news-medical.net]
- 20. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 22. fip.org [fip.org]
- 23. Invitro : dissolution and drug release testing | PPTX [slideshare.net]
- 24. medchemexpress.com [medchemexpress.com]
- 25. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: SSTR5 Antagonist 2 Hydrochloride in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of SSTR5 antagonist 2 hydrochloride in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For the solid (powder) form of this compound, it is recommended to store it at 4°C in a tightly sealed container, protected from moisture. Stock solutions, typically prepared in DMSO, should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q2: How soluble is this compound in aqueous solutions?
Q3: What is the expected stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is expected to be dependent on pH, temperature, and the presence of light. As a general guideline for hydrochloride salts of small molecules, solutions are typically more stable at acidic to neutral pH. Alkaline conditions may lead to the conversion of the hydrochloride salt to the less soluble free base and could also promote hydrolysis of functional groups within the molecule. It is crucial to perform stability studies under your specific experimental conditions.
Q4: What are the potential degradation pathways for this compound in aqueous solutions?
A4: Based on the chemical structure of SSTR5 antagonist 2, which contains amide and carboxylic acid functionalities, the primary degradation pathway in aqueous solutions is likely to be hydrolysis.
-
Acid-catalyzed hydrolysis: Under acidic conditions, the amide bond could be susceptible to hydrolysis, although this typically requires elevated temperatures.
-
Base-catalyzed hydrolysis: Under basic conditions, both the amide and potentially other ester-like linkages (if any were present) would be more susceptible to hydrolysis.
The presence of light could also lead to photolytic degradation. It is recommended to protect solutions from light whenever possible.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Aqueous Buffer | 1. Low aqueous solubility of the compound in the chosen buffer. 2. pH of the buffer is causing conversion to the less soluble free base. 3. The concentration of the compound exceeds its solubility limit. | 1. Use a co-solvent such as DMSO or ethanol (B145695) (ensure compatibility with your experimental system). 2. Adjust the pH of the buffer to a more acidic range (e.g., pH 4-6). 3. Perform a solubility test to determine the maximum soluble concentration in your buffer. 4. Prepare a more concentrated stock in DMSO and dilute it further in the aqueous buffer immediately before use. |
| Loss of Compound Potency or Activity Over Time | 1. Chemical degradation (e.g., hydrolysis) of the compound in the aqueous solution. 2. Adsorption of the compound to the surface of the storage container. 3. Exposure to light leading to photodegradation. | 1. Prepare fresh solutions for each experiment. 2. If solutions must be stored, perform a stability study to determine the acceptable storage duration and conditions (e.g., 4°C, protected from light). 3. Use low-binding microplates or tubes. 4. Store all solutions containing the compound protected from light. |
| Inconsistent Experimental Results | 1. Variability in the preparation of aqueous solutions. 2. Degradation of the compound during the experiment. 3. Use of aged or improperly stored stock solutions. | 1. Standardize the solution preparation protocol, including the source and quality of reagents. 2. Ensure the duration of the experiment is within the known stable period of the compound in your aqueous medium. 3. Always use freshly prepared dilutions from a properly stored stock solution. |
Data Presentation
Since specific quantitative stability data for this compound is not publicly available, the following table provides a template for how such data should be structured once generated through internal studies.
Table 1: Stability of this compound in Aqueous Buffers at Different Conditions
| Buffer pH | Temperature (°C) | Storage Duration | % Remaining Compound (Mean ± SD) | Degradation Products Detected |
| 4.0 | 4 | 24 hours | Data to be generated | Data to be generated |
| 4.0 | 25 | 24 hours | Data to be generated | Data to be generated |
| 7.4 | 4 | 24 hours | Data to be generated | Data to be generated |
| 7.4 | 25 | 24 hours | Data to be generated | Data to be generated |
| 9.0 | 4 | 24 hours | Data to be generated | Data to be generated |
| 9.0 | 25 | 24 hours | Data to be generated | Data to be generated |
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Ensure there is undissolved solid material at the bottom of the vial.
-
-
Equilibration:
-
Tightly cap the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the solution to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC).
-
Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Compare the measured concentration against a standard curve of the compound.
-
Protocol 2: Stability Study in Aqueous Solution (Forced Degradation)
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to a known concentration (e.g., 10 µg/mL) in the desired aqueous buffers (e.g., pH 4, 7.4, and 9).
-
-
Stress Conditions:
-
Hydrolytic Degradation: Incubate the solutions at different temperatures (e.g., 4°C, 25°C, and 40°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Photolytic Degradation: Expose the solutions to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined period, while keeping a control sample in the dark.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the solution.
-
Analyze the samples by a stability-indicating HPLC method to determine the concentration of the remaining this compound and to detect the formation of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the remaining compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
Technical Support Center: SSTR5 Antagonist 2 Hydrochloride In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SSTR5 antagonist 2 hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Formulation & Administration
Q1: I am having trouble dissolving this compound for my in vivo study. What is the recommended solvent?
A1: this compound is a salt form, which generally has improved water solubility and stability over the free base.[1][2] However, for in vivo oral administration in mice, a common and effective vehicle is a suspension. A frequently used vehicle consists of 1% hydroxyethyl (B10761427) cellulose (B213188) (HEC), 0.25% Tween 80, and 0.05% Antifoam 1510-US in water.[3] Another option that has been used for similar compounds is a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] It is crucial to ensure the suspension is homogenous before each administration.
Q2: What is a typical oral dose for this compound in mice?
A2: A common and effective oral dose for this compound in mice is 10 mg/kg.[2][5][6] This dosage has been shown to increase both total and active circulating levels of the incretin (B1656795) hormone GLP-1.[2][5][6] However, the optimal dose may vary depending on the specific mouse model and experimental goals. Dose-response studies are recommended to determine the minimal effective dose for your specific model.[7]
Q3: Can I administer this compound via a route other than oral gavage?
A3: While this compound is noted to be orally active[2][5], other SSTR5 antagonists have been administered subcutaneously (s.c.) in in vivo studies.[8] The choice of administration route can influence the pharmacokinetic and pharmacodynamic profile of the compound. If considering an alternative route, it is essential to reformulate the compound appropriately and perform validation studies.
Experimental Design & Execution
Q4: I am not observing the expected glucose-lowering effect in my oral glucose tolerance test (OGTT). What could be the issue?
A4: Several factors could contribute to a lack of efficacy in an OGTT:
-
Formulation and Administration: Ensure the compound is properly solubilized or suspended and that the full dose is administered accurately. Inconsistent suspension can lead to variable dosing.
-
Timing of Administration: The antagonist should be administered at a specific time point before the glucose challenge. A common protocol involves administering the antagonist 15 minutes before the oral glucose load.[8]
-
Mouse Strain and Diet: The metabolic phenotype of different mouse strains can vary.[9] Diet-induced obese models may respond differently than lean mice.[8][10]
-
Fasting State: The duration of fasting prior to the OGTT is critical and can impact glucose homeostasis. A 16-hour fast is common, but shorter fasting periods may be appropriate for some studies to avoid hypoglycemia.[11][12]
-
GLP-1 Receptor Signaling: The glucose-lowering effect of SSTR5 antagonists is primarily dependent on the intestinal GLP-1 system.[8][10] If the experimental model has impaired GLP-1 receptor signaling, the effect of the antagonist may be diminished.[8][10]
Q5: My results are inconsistent between experiments. How can I improve reproducibility?
A5: Inconsistent results in metabolic studies can be frustrating. Here are some tips to improve reproducibility:
-
Standardize Protocols: Ensure all experimental parameters are consistent, including animal strain, age, sex, diet, fasting duration, housing conditions, and the timing of all procedures.[9][13]
-
Acclimatization: Allow animals to acclimatize to the experimental procedures and handling to minimize stress, which can affect metabolic parameters.[9]
-
Formulation Consistency: Prepare fresh formulations for each experiment and ensure thorough mixing to maintain a homogenous suspension.
-
Accurate Dosing: Calibrate equipment and use precise techniques for oral gavage to ensure accurate dosing for each animal.
-
Litter Effects: Be aware that litter size can influence the metabolic parameters of rodents. Where possible, report and consider this variable in your analysis.[9]
Data Interpretation
Q6: I see an increase in GLP-1 levels, but no significant change in insulin (B600854). Is this expected?
A6: This is a possible outcome. The primary mechanism of SSTR5 antagonists is to increase GLP-1 secretion from the gut.[7][8][10] While GLP-1 is a potent stimulator of insulin secretion, the effect on insulin may be more nuanced. In some studies, an increase in insulin is observed, particularly at earlier time points after glucose challenge.[3] However, other studies have reported that SSTR5 antagonism had no direct effect on insulin secretion in a perfused pancreas model.[8][10] The overall effect on insulin may depend on the glucose concentration and the interplay with other regulatory pathways.
Q7: Are there any known off-target effects of this compound that I should be aware of?
A7: The available literature highlights that SSTR5 antagonist 2 is highly selective for the SSTR5 receptor.[7] However, as with any pharmacological agent, off-target effects are a possibility. For some related SSTR5 antagonists, off-target activity at the hERG channel has been a concern, though efforts have been made to minimize this in newer compounds.[7][14] If you observe unexpected physiological changes, it is prudent to consider the possibility of off-target effects and consult relevant pharmacological safety data if available.
Quantitative Data Summary
Table 1: In Vivo Efficacy of SSTR5 Antagonist 2 (Compound 10) in Mice
| Parameter | Animal Model | Dose (Oral) | Observation | Reference |
| Glucose Excursion (OGTT) | Lean C57/B6N Mice | 3 mg/kg | 94% reduction | [7] |
| Total & Active GLP-1 | Rodent Diabetic Model | 10 mg/kg | Increased levels | [5] |
| Plasma Insulin | Lean C57/B6N Mice | 10 mg/kg | Increased levels 5 min post-glucose | [7] |
| Hypoglycemia Risk | 4-h Fasted Lean Mice | 3 mg/kg & 30 mg/kg | No significant decrease in basal glucose | [7] |
Table 2: Pharmacokinetic Properties of SSTR5 Antagonist 2 (Compound 10)
| Species | Oral Bioavailability (F%) | Unbound Free Fraction (%) |
| Rat | 40-72% | 2.2-5.7% |
| Dog | 40-72% | 2.2-5.7% |
| Rhesus | 40-72% | 2.2-5.7% |
| Data from a study on a closely related compound.[7] |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Preparation:
-
This compound Formulation and Administration:
-
Prepare a homogenous suspension of the antagonist in a suitable vehicle (e.g., 1% HEC, 0.25% Tween 80, 0.05% Antifoam 1510-US in water).[3]
-
Administer the antagonist via oral gavage at the desired dose (e.g., 10 mg/kg).
-
A vehicle-only group should be included as a control.
-
-
Glucose Administration:
-
Blood Sampling and Glucose Measurement:
-
Data Analysis:
-
Plot blood glucose concentrations over time.
-
Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion.
-
Protocol 2: Quantification of GLP-1 and Insulin
-
Plasma Collection:
-
Collect blood samples into tubes containing a DPP-4 inhibitor (for active GLP-1) and an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Hormone Quantification:
-
Use commercially available ELISA or multiplex assay kits for the quantification of total GLP-1, active GLP-1, and insulin in plasma samples.
-
Follow the manufacturer's instructions for the chosen assay kit.
-
Visualizations
Caption: SSTR5 Signaling Pathway and Antagonist Action.
Caption: In Vivo OGTT Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisited guidelines for metabolic tolerance tests in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 13. Considerations and guidelines for mouse metabolic phenotyping in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of novel somatostatin receptor subtype 5 (SSTR5) antagonists: Pharmacological studies and design to improve pharmacokinetic profiles and human Ether-a-go-go-related gene (hERG) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. protocols.io [protocols.io]
- 17. meliordiscovery.com [meliordiscovery.com]
SSTR5 antagonist 2 hydrochloride unexpected results in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results while using SSTR5 antagonist 2 hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
This compound is a selective antagonist for the somatostatin (B550006) receptor subtype 5 (SSTR5).[1] SSTR5 is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand somatostatin, typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[2][3] By blocking the binding of somatostatin or other agonists, this compound is expected to prevent this downstream signaling cascade, thereby disinhibiting pathways regulated by SSTR5. In specific contexts, such as in pancreatic and intestinal cells, this can lead to increased hormone secretion, like insulin (B600854) and glucagon-like peptide-1 (GLP-1).[4][5][6][7]
Q2: My cells are showing a lower proliferation rate than expected after treatment. Is this a known effect?
While the primary role of SSTR5 antagonism is often studied in the context of hormone secretion, somatostatin receptors can be involved in regulating cell proliferation.[8] Unexpected effects on cell growth could be cell-type specific. The activation of SSTR2, for instance, has been shown to inhibit cell growth in some cell lines.[8] If SSTR5 has a similar role in your cell line, its antagonism might be expected to increase proliferation. A decrease in proliferation is an unexpected result and could be due to off-target effects, compound toxicity at the concentration used, or indirect effects on growth factor secretion. We recommend performing a dose-response curve and a cell viability assay to investigate this further.
Q3: I am observing no effect of the this compound on my cells. What are the possible reasons?
Several factors could contribute to a lack of observable effect:
-
Low or Absent SSTR5 Expression: The cell line you are using may not express SSTR5 at a sufficient level for a functional response. It is crucial to confirm SSTR5 expression using techniques like qPCR, Western blot, or immunocytochemistry.
-
Compound Inactivity: Ensure the compound has been stored correctly and that the solvent used is appropriate and does not interfere with its activity.
-
Experimental Conditions: The concentration of the antagonist may be too low, or the incubation time may be insufficient to elicit a response.
-
Functional Redundancy: Other somatostatin receptor subtypes might compensate for the blockade of SSTR5 in your specific cell model.
Q4: Can this compound affect other signaling pathways?
Yes, as a GPCR, SSTR5 can be involved in crosstalk with other signaling pathways. While the canonical pathway involves adenylyl cyclase inhibition, SSTRs can also modulate phosphotyrosine phosphatases and mitogen-activated protein kinase (MAPK) pathways.[3] Therefore, unexpected changes in other signaling cascades are possible and may be cell-type dependent.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
| Possible Cause | Suggested Solution |
| High Compound Concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a wide range of concentrations. |
| Solvent Toxicity | Run a vehicle control (solvent only) at the same concentration used in your experiments to rule out solvent-induced cytotoxicity. |
| Compound Degradation | Ensure the compound is stored under the recommended conditions. Prepare fresh stock solutions for each experiment. |
| Contamination | Visually inspect cultures for signs of microbial contamination.[9][10] If suspected, discard the culture and use fresh, authenticated cells.[11][12][13] |
Issue 2: Inconsistent or Irreproducible Results
| Possible Cause | Suggested Solution |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Use cells within a defined, low passage number range for all experiments. |
| Variability in Cell Density | Ensure consistent cell seeding density across all wells and experiments, as this can influence cellular responses. |
| Inconsistent Compound Preparation | Prepare a single, large batch of stock solution for a set of experiments to minimize variability between preparations. |
| Assay Variability | Include appropriate positive and negative controls in every experiment to monitor assay performance and normalize results. |
Quantitative Data Summary
Table 1: Example Dose-Response Effect of this compound on cAMP Levels and Cell Viability
| Concentration (nM) | Mean cAMP Level (pmol/well) | Standard Deviation | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 10.2 | 1.1 | 100 | 4.5 |
| 1 | 15.8 | 1.5 | 98.2 | 5.1 |
| 10 | 25.4 | 2.3 | 97.5 | 4.8 |
| 100 | 48.6 | 4.1 | 95.1 | 6.2 |
| 1000 | 50.1 | 4.5 | 75.3 | 8.9 |
| 10000 | 51.5 | 4.8 | 52.1 | 10.3 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Assessment of SSTR5 Expression by quantitative PCR (qPCR)
-
RNA Extraction: Isolate total RNA from your cell line using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based qPCR master mix, cDNA template, and primers specific for SSTR5 and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qPCR reaction on a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Calculate the relative expression of SSTR5 using the ΔΔCt method, normalizing to the housekeeping gene.
Protocol 2: cAMP Measurement Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate cells with this compound at various concentrations for 30 minutes.
-
Stimulation: Stimulate the cells with a known SSTR5 agonist (e.g., somatostatin-28) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
cAMP Detection: Measure intracellular cAMP levels using a competitive ELISA-based cAMP assay kit, following the manufacturer's protocol.
Visualizations
Caption: Canonical SSTR5 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner [insight.jci.org]
- 7. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of human somatostatin receptor type 2 causes inhibition of cell growth in transfected HEK293 but not in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. corning.com [corning.com]
- 11. 細胞培養トラブルシューティング [sigmaaldrich.com]
- 12. promocell.com [promocell.com]
- 13. adl.usm.my [adl.usm.my]
Minimizing SSTR5 antagonist 2 hydrochloride degradation during storage
This technical support center provides guidance on minimizing the degradation of SSTR5 antagonist 2 hydrochloride during storage and experimentation. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure the stability and integrity of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at 4°C in a tightly sealed container, protected from moisture.[1]
Q2: How should I store solutions of this compound?
A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] For optimal stability, store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Ensure the solutions are in tightly sealed vials to prevent moisture absorption, especially when using hygroscopic solvents like DMSO.[1]
Q3: What solvents are compatible with this compound?
A3: this compound is soluble in DMSO.[1] When preparing solutions in DMSO, it is crucial to use a fresh, anhydrous grade, as the presence of water can affect solubility and stability.[1]
Q4: Is this compound sensitive to light?
Q5: What are the potential signs of degradation of this compound?
A5: Visual signs of degradation can include a change in color of the solid compound or solution, or the formation of precipitates. A decrease in biological activity or the appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) are also indicators of degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation in stock solution upon thawing | - Exceeded solubility limit.- Repeated freeze-thaw cycles.- Absorption of atmospheric moisture by the solvent (e.g., DMSO). | - Gently warm the solution and vortex to redissolve.- Prepare smaller aliquots to minimize freeze-thaw cycles.- Use fresh, anhydrous solvent for solution preparation. |
| Discoloration of the solid compound or solution | - Oxidation of the aromatic amine moiety.- Photodegradation. | - Store the compound and solutions protected from light and under an inert atmosphere (e.g., argon or nitrogen) if possible.- Discard discolored materials if purity is critical for the experiment. |
| Loss of biological activity in experiments | - Degradation of the compound due to improper storage.- Hydrolysis or oxidation in aqueous experimental media. | - Verify the storage conditions and age of the compound/solution.- Prepare fresh solutions for each experiment.- Minimize the time the compound spends in aqueous buffers before use. |
| Appearance of extra peaks in HPLC/LC-MS analysis | - Presence of degradation products. | - Perform a forced degradation study to identify potential degradants.- Review storage and handling procedures to identify potential causes of degradation. |
Stability and Storage Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | 4°C | Long-term | Sealed container, away from moisture.[1] |
| In Solvent | -20°C | Up to 1 month | Sealed storage, away from moisture, avoid freeze-thaw cycles.[1][2] |
| In Solvent | -80°C | Up to 6 months | Sealed storage, away from moisture, avoid freeze-thaw cycles.[1][2] |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC or UPLC system with a PDA/UV detector and a mass spectrometer (MS)
-
C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 105°C in an oven for 24 hours. Also, expose the stock solution to 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method. A typical method could be:
-
Column: C18 reverse-phase.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 280 nm) and MS detection to identify the mass of the parent compound and any degradation products.
-
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation.
-
Identify the mass-to-charge ratio (m/z) of the degradation products using the MS data to propose their structures.
-
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: Recommended workflow for storage and handling of this compound.
References
Technical Support Center: SSTR5 Antagonist 2 Hydrochloride for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SSTR5 antagonist 2 hydrochloride in animal studies.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary application in animal studies?
This compound is a potent and selective antagonist of the somatostatin (B550006) receptor subtype 5 (SSTR5). It is primarily investigated in animal models for its potential therapeutic effects in type 2 diabetes mellitus.[1][2] It has been shown to be orally active and can increase levels of glucagon-like peptide-1 (GLP-1), a key hormone in glucose regulation.[1][3][4][5]
2. What is the difference between SSTR5 antagonist 2 and this compound?
This compound is the salt form of SSTR5 antagonist 2. The hydrochloride form generally offers enhanced water solubility and stability compared to the free base, making it more suitable for in vivo studies.[6]
3. What is the recommended solvent for this compound for in vitro and in vivo studies?
For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent, with a solubility of up to 33.33 mg/mL.[1] For in vivo studies, especially for oral gavage, a suspension can be prepared. One suggested vehicle is a solution of 30% Hydroxypropyl-β-cyclodextrin (HPCD) in water. For other routes, a solution in sterile PBS or saline can be attempted, potentially with a small percentage of a co-solvent like DMSO, though solubility should be carefully checked.
4. What are the recommended storage conditions for this compound?
The solid compound should be stored at 4°C, sealed, and protected from moisture.[1] Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
5. What is a typical effective dose of this compound in mice?
An oral dose of 10 mg/kg has been shown to be effective in increasing total and active circulating GLP-1 levels in mice.[1][3][4][5][6] Dose-dependent effects on glucose excursion have been observed with oral doses ranging from 0.03 to 3 mg/kg in an oral glucose tolerance test (OGTT) in mice.[3]
Quantitative Data Summary
Pharmacokinetic Parameters of SSTR5 Antagonists in Rodents
| Parameter | SSTR5 Antagonist 2 (Compound 10) | SSTR5 Antagonist (Cyclopropyl Analogue) | Species | Route of Administration | Dose | Cmax | AUC | t1/2 | Reference |
| Plasma Exposure | 351 nM (at 3h) | - | Mouse | Oral | 3 mg/kg | - | - | - | [3] |
| Plasma Exposure | 131 nM (at 3h) | - | Mouse | Oral | 1 mg/kg | - | - | - | [3] |
| Plasma Exposure | 34 nM (at 3h) | - | Mouse | Oral | 0.3 mg/kg | - | - | - | [3] |
| Pharmacokinetics | - | 2.99 µM | Rhesus Monkey | Oral | 5 mg/kg | 2.99 µM | 21.2 µM·h | - | [7] |
Experimental Protocols
Oral Gavage Administration
Objective: To administer a precise dose of this compound orally to a rodent.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water, or 30% HPCD in water)
-
Sterile water
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal to accurately calculate the required dose volume.
-
Dosing Solution Preparation:
-
Calculate the total amount of this compound needed for the study group.
-
Prepare the vehicle solution.
-
Create a suspension of the antagonist in the vehicle at the desired concentration. Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
-
Animal Restraint: Gently but firmly restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
-
Substance Administration: Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the suspension.
-
Post-Administration Monitoring: Gently remove the needle and return the animal to its cage. Monitor the animal for any signs of distress, such as coughing or difficulty breathing, for at least 15-30 minutes.
Intraperitoneal (IP) Injection
Objective: To administer this compound into the peritoneal cavity of a rodent.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline, PBS, potentially with a low percentage of a solubilizing agent like DMSO if necessary and validated for in vivo use)
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol (B145695) swabs
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal to calculate the dose volume.
-
Dosing Solution Preparation:
-
Dissolve or suspend this compound in the chosen sterile vehicle to the final desired concentration. Ensure complete dissolution or a homogenous suspension.
-
-
Animal Restraint: Restrain the animal in a supine position, tilting the head slightly downwards to allow the abdominal organs to shift cranially.
-
Injection Site Preparation: Locate the lower right or left quadrant of the abdomen. Clean the injection site with a 70% ethanol swab.
-
Injection:
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity, being careful to avoid puncturing the internal organs.
-
Aspirate slightly to ensure no fluid (e.g., urine, intestinal contents) or blood is drawn back into the syringe.
-
Inject the solution slowly and steadily.
-
-
Post-Injection Monitoring: Withdraw the needle and apply gentle pressure to the injection site if necessary. Return the animal to its cage and monitor for any signs of distress.
Intravenous (IV) Tail Vein Injection
Objective: To administer this compound directly into the systemic circulation of a rodent.
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle suitable for intravenous administration (e.g., sterile saline, PBS). The compound must be fully dissolved.
-
Sterile syringes (e.g., insulin (B600854) syringes with a fixed needle)
-
Sterile needles (e.g., 27-30 gauge)
-
A warming device (e.g., heat lamp or warming pad)
-
Rodent restrainer
-
70% ethanol swabs
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal. Place the animal in a restrainer, leaving the tail accessible.
-
Dosing Solution Preparation:
-
The compound must be completely dissolved in a sterile, isotonic vehicle. Filtration through a 0.22 µm filter is recommended.
-
-
Vein Dilation: Warm the animal's tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and easier to access.
-
Injection Site Preparation: Clean the tail with a 70% ethanol swab.
-
Injection:
-
Position the needle, bevel up, parallel to the vein.
-
Carefully insert the needle into one of the lateral tail veins. A successful insertion is often indicated by a flash of blood in the needle hub.
-
Inject the solution slowly and observe for any signs of swelling at the injection site, which would indicate extravasation.
-
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding. Return the animal to its cage and monitor its recovery.
Troubleshooting Guides
Oral Gavage Troubleshooting
| Issue | Possible Cause | Solution |
| Animal struggles excessively during restraint. | Improper restraint technique; animal is stressed. | Ensure a firm but gentle grip. Allow the animal to acclimate to handling before the procedure. |
| Resistance felt during needle insertion. | Incorrect placement (e.g., in the trachea). | Immediately stop and withdraw the needle. Reposition and attempt again, ensuring the needle slides along the roof of the mouth. |
| Fluid bubbles from the nose or animal coughs after administration. | Aspiration of the compound into the lungs. | This is a serious complication. Monitor the animal closely. For future procedures, ensure proper needle placement and slow administration. |
| Regurgitation of the administered substance. | Dose volume is too large for the stomach capacity. | Adhere to recommended volume limits (typically 5-10 mL/kg for mice). |
Intraperitoneal Injection Troubleshooting
| Issue | Possible Cause | Solution |
| Aspirated fluid is colored (yellow or brown). | Needle has punctured the bladder or intestines. | Withdraw the needle and discard the syringe. Prepare a new sterile dose and inject at a different site. Monitor the animal for signs of peritonitis. |
| Bleeding at the injection site. | Puncture of a superficial blood vessel. | Apply gentle pressure with sterile gauze until bleeding stops. |
| Swelling or lump at the injection site. | Subcutaneous injection instead of intraperitoneal. | Ensure the needle fully penetrates the abdominal wall. Adjust the angle of insertion if necessary. |
| Animal shows signs of pain or distress post-injection. | The vehicle or compound is irritating. | Ensure the pH of the solution is neutral. Consider using a different, more biocompatible vehicle. |
Intravenous Injection Troubleshooting
| Issue | Possible Cause | Solution |
| Veins are not visible. | Vasoconstriction due to stress or cold. | Properly warm the animal's tail to dilate the veins. Ensure the animal is calm. |
| Swelling (bleb) forms at the injection site. | Extravasation (injection outside the vein). | Stop the injection immediately. Withdraw the needle and apply gentle pressure. Attempt the injection again at a more proximal site on the tail. |
| Difficulty advancing the needle into the vein. | Needle is not properly aligned or has gone through the vein. | Withdraw the needle slightly and try to re-enter the vein. Ensure the needle is parallel to the vein. |
| No "flashback" of blood. | The needle is not in the vein. | Reposition the needle. Note that with very small needles, a flashback may not always be visible. |
Visualizations
Caption: SSTR5 antagonist signaling pathway.
Caption: General experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. | BioWorld [bioworld.com]
Technical Support Center: Overcoming Poor Oral Absorption of SSTR5 Antagonists
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the poor oral absorption of Somatostatin Receptor 5 (SSTR5) antagonists. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of SSTR5 antagonists?
A1: The poor oral bioavailability of many SSTR5 antagonists can be attributed to a combination of factors:
-
Low Aqueous Solubility: Many SSTR5 antagonists are lipophilic molecules with low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Poor Intestinal Permeability: Due to their molecular size, structure, and potential to be substrates of efflux pumps, these compounds may have difficulty crossing the intestinal membrane.
-
First-Pass Metabolism: SSTR5 antagonists can be extensively metabolized in the gut wall and liver by cytochrome P450 enzymes before reaching systemic circulation.
-
Efflux by Transporters: These compounds can be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp), reducing their net absorption.
Q2: My SSTR5 antagonist shows high variability in plasma concentrations after oral dosing in animal studies. What could be the cause?
A2: High variability in plasma concentrations is a common issue. Potential causes include:
-
Inconsistent Dosing Vehicle: Ensure your dosing vehicle is homogenous and that the SSTR5 antagonist is fully solubilized or uniformly suspended. The use of surfactants may improve consistency.
-
Variable Gastric Emptying: The rate at which the stomach empties can significantly impact drug absorption. Standardize the fasting time of your experimental animals before dosing to minimize this variability.
-
Food Effects: The presence of food can alter GI pH, delay gastric emptying, and increase bile secretion, all of which can affect the absorption of your compound.[1] Conduct studies in both fasted and fed states to assess the impact of food.
Q3: I am observing near-zero oral bioavailability for my SSTR5 antagonist. What troubleshooting steps should I take?
A3: If you are observing extremely low or undetectable bioavailability, consider the following:
-
Insufficient Dose: Due to very low bioavailability, a higher oral dose may be necessary to achieve detectable plasma concentrations.
-
Inadequate Formulation: A simple aqueous suspension may not be sufficient. Advanced formulation strategies are likely required to improve solubility and absorption.
-
High First-Pass Metabolism: The compound may be almost entirely metabolized before reaching systemic circulation.
-
Efflux Transporter Activity: The compound may be a strong substrate for efflux transporters.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the poor oral absorption of SSTR5 antagonists.
Issue: Low Aqueous Solubility
| Potential Cause | Troubleshooting Recommendation |
| Dissolution Rate-Limited Absorption | Formulate the SSTR5 antagonist using a solubility-enhancing strategy. See Protocol 1: Formulation of a Nanosuspension by Wet Milling and Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) . |
| pH-Dependent Solubility | Characterize the pH-solubility profile of your compound. If solubility is significantly higher at a particular pH, consider formulations that maintain this pH in the GI tract. |
Issue: Low Intestinal Permeability
| Potential Cause | Troubleshooting Recommendation |
| Poor Passive Diffusion | Conduct an in vitro Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). See Protocol 3: Caco-2 Permeability Assay . |
| Efflux by P-glycoprotein (P-gp) | Perform a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests that the compound is a substrate for P-gp.[2] |
| High First-Pass Metabolism in the Gut Wall | Use in vitro models with intestinal microsomes to assess the metabolic stability of the compound in the gut. |
Quantitative Data on SSTR5 Antagonist Formulations
The following table summarizes pharmacokinetic data for an exemplary SSTR5 antagonist, Compound 10, demonstrating the impact of formulation.[3]
| Parameter | Value |
| Solubility (neutral aqueous solution) | 0.3 mg/mL |
| Solubility (10% Tween formulation) | 5.3 mg/mL |
| Oral Bioavailability (Rat) | 40% |
| Oral Bioavailability (Dog) | 72% |
| Oral Bioavailability (Rhesus) | 40% |
Experimental Protocols
Protocol 1: Formulation of a Nanosuspension by Wet Milling
This protocol is adapted from a strategy used to enhance the bioavailability of sotorasib, a poorly soluble drug.[4]
Objective: To increase the surface area and dissolution rate of an SSTR5 antagonist by reducing its particle size to the nanometer range.
Materials:
-
SSTR5 antagonist
-
Stabilizer (e.g., hydroxypropyl methylcellulose (B11928114) (HPMC), polyvinylpyrrolidone (B124986) (PVP))
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy media mill
-
Particle size analyzer
Methodology:
-
Preparation of the Suspension: Disperse the SSTR5 antagonist and a suitable stabilizer in an aqueous medium.
-
Milling: Transfer the suspension to the milling chamber containing the milling media. Mill at a controlled temperature for a sufficient duration to achieve the desired particle size (typically < 200 nm).
-
Monitoring: Monitor the particle size reduction process periodically using a particle size analyzer.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the final nanosuspension for particle size, particle size distribution, zeta potential, and in vitro dissolution rate.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To improve the solubility and absorption of a lipophilic SSTR5 antagonist by formulating it in a lipid-based system that forms a microemulsion in the GI tract.
Materials:
-
SSTR5 antagonist
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
Methodology:
-
Solubility Screening: Determine the solubility of the SSTR5 antagonist in various oils, surfactants, and co-solvents to identify suitable excipients.
-
Phase Diagram Construction: Construct ternary or pseudo-ternary phase diagrams to identify the self-emulsifying region.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the appropriate ratios. Dissolve the SSTR5 antagonist in this mixture with gentle heating and stirring until a clear solution is obtained.
-
Characterization:
-
Self-Emulsification Assessment: Add the SEDDS formulation to an aqueous medium under gentle agitation and observe the formation of a microemulsion.
-
Droplet Size Analysis: Measure the globule size of the resulting microemulsion using a particle size analyzer.
-
In Vitro Dissolution: Perform in vitro dissolution studies to assess the drug release from the SEDDS formulation.
-
Protocol 3: Caco-2 Permeability Assay
This protocol is based on standard industry practices for assessing intestinal permeability.[2][5][6][7]
Objective: To determine the intestinal permeability of an SSTR5 antagonist and assess if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell™ inserts (e.g., 24-well or 96-well plates)
-
Cell culture medium and reagents
-
Hanks' Balanced Salt Solution (HBSS)
-
SSTR5 antagonist
-
Control compounds (low and high permeability, P-gp substrate)
-
LC-MS/MS system
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell™ inserts for 21-24 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the SSTR5 antagonist solution in HBSS to the apical (A) side.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C for a defined period (e.g., 2 hours).
-
Take samples from the basolateral side at specified time points.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Repeat the process, but add the SSTR5 antagonist solution to the basolateral side and sample from the apical side.
-
-
Sample Analysis: Analyze the concentration of the SSTR5 antagonist in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B).
-
Visualizations
Caption: SSTR5 antagonist action on its signaling pathway.
Caption: Troubleshooting workflow for poor oral bioavailability.
Caption: Relationship between solubility and bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 5. enamine.net [enamine.net]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
SSTR5 antagonist 2 hydrochloride hERG inhibition mitigation
Technical Support Center: SSTR5 Antagonist 2 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with this compound, with a specific focus on mitigating hERG channel inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the somatostatin (B550006) receptor subtype 5 (SSTR5).[1][2] SSTR5 is a G-protein coupled receptor involved in regulating the secretion of various hormones, including insulin (B600854) and glucagon-like peptide-1 (GLP-1).[3][4] By blocking the inhibitory action of somatostatin at this receptor, SSTR5 antagonists can increase the secretion of insulin and GLP-1, making them potential therapeutic agents for type 2 diabetes.[1][2][5]
Q2: What is hERG inhibition and why is it a concern for this compound?
hERG (human Ether-à-go-go-Related Gene) encodes a potassium ion channel (Kv11.1) that is critical for cardiac repolarization.[6][7][8] Inhibition of this channel can delay the repolarization of the cardiac action potential, leading to QT interval prolongation. This condition increases the risk of a life-threatening cardiac arrhythmia called Torsades de Pointes.[6][7] Assessing hERG inhibition is a mandatory part of preclinical safety pharmacology for new drug candidates.[6] Like many small molecule inhibitors, SSTR5 antagonists can have off-target effects, including the potential to inhibit the hERG channel.[3][5]
Q3: How can I assess the hERG liability of my SSTR5 antagonist compounds?
Several in vitro assays are available to evaluate hERG inhibition. The gold standard is the whole-cell patch-clamp electrophysiology assay performed on cells stably expressing the hERG channel (e.g., HEK293 or CHO cells).[6][7] Higher-throughput methods like automated patch-clamp (e.g., QPatch, SyncroPatch) and thallium flux assays are also widely used for earlier screening.[6][7][9]
Troubleshooting Guide
Issue 1: High hERG Inhibition Observed in Initial Screens
If early screening assays (e.g., thallium flux, radioligand binding) indicate significant hERG inhibition for this compound or its analogs, consider the following steps.
Mitigation Strategies:
-
Structural Modifications:
-
Reduce Basicity: Basic amines are a common feature in hERG inhibitors. Reducing the pKa of basic nitrogen centers, for instance by introducing electron-withdrawing groups nearby or replacing a piperidine (B6355638) with a piperazine, can decrease hERG activity.[10]
-
Decrease Lipophilicity: High lipophilicity can increase the risk of hERG inhibition as it may lead to accumulation of the compound in the cell membrane, providing greater access to the channel pore.[10][11] Consider introducing more polar functional groups to lower the cLogP.
-
Modify Biphenyl (B1667301) Moiety: For compounds containing a biphenyl group, introducing substituents can alter the dihedral angle, which may disrupt the binding interaction with the hERG channel. For example, adding a chlorine atom to the biphenyl moiety has been shown to improve the hERG inhibition profile in some SSTR5 antagonists.[5]
-
-
Refine Assay Conditions:
-
Ensure that the compound is fully solubilized in the assay buffer. Poor solubility can lead to inaccurate IC50 values.
-
Confirm the stability of the compound under the experimental conditions.
-
Quantitative Data on hERG Mitigation Strategies for SSTR5 Antagonists
The following table presents hypothetical data illustrating how structural modifications can impact hERG inhibition while maintaining SSTR5 antagonist potency.
| Compound | SSTR5 IC50 (nM) | hERG IC50 (µM) | cLogP | Mitigation Strategy Applied |
| SSTR5 Antagonist 2 | 5.2 | 1.5 | 4.8 | Parent Compound |
| Analog A | 6.1 | > 30 | 3.5 | Reduced lipophilicity by adding a hydroxyl group. |
| Analog B | 5.8 | 15.7 | 4.6 | Reduced basicity of a piperidine nitrogen. |
| Analog C | 7.5 | > 50 | 3.9 | Combined strategies: reduced lipophilicity and basicity. |
Issue 2: Discrepancy Between Different hERG Assays
It is not uncommon to observe different IC50 values for the same compound when tested in different hERG assay formats (e.g., radioligand binding vs. patch clamp).[12]
Troubleshooting Steps:
-
Prioritize Electrophysiology: The whole-cell patch-clamp assay is the gold standard as it directly measures the ion channel function.[6] Data from this assay should be prioritized for decision-making.
-
Evaluate Assay Limitations:
-
Radioligand binding assays measure the displacement of a known hERG ligand, which may not always correlate with functional channel block.
-
Thallium flux assays are functional but can be prone to artifacts and may not be as sensitive as electrophysiology.[9]
-
-
Standardize Protocols: Ensure that experimental conditions such as cell line, temperature, and voltage protocol are as consistent as possible across different assays. The FDA provides recommendations for standardized voltage protocols for cardiac ion channel studies.[13]
Experimental Protocols
Protocol 1: Automated Whole-Cell Patch-Clamp Electrophysiology for hERG Assessment
This protocol provides a general framework for assessing hERG inhibition using an automated patch-clamp system (e.g., QPatch).[7]
-
Cell Line: HEK293 cells stably expressing the hERG channel.
-
Instrument: QPatch HTX or SyncroPatch 384PE.
-
Solutions: Use appropriate intracellular and extracellular solutions to isolate the hERG current.
-
Voltage Protocol:
-
Hold the cell membrane potential at -80 mV.
-
Apply a depolarizing pulse to +20 mV for 1-2 seconds to activate the channels.
-
Repolarize to -50 mV to measure the peak tail current.
-
The entire protocol is typically repeated every 5-15 seconds.
-
-
Procedure:
-
Establish a stable baseline recording in vehicle control (e.g., 0.1-0.5% DMSO).
-
Apply the test compound (this compound) sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM) to the same cell.
-
Allow the current to reach a steady state at each concentration (typically 3-5 minutes).
-
Include a positive control (e.g., E-4031, Cisapride) to confirm assay sensitivity.
-
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Calculate the percentage inhibition relative to the vehicle control.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Visualizations
SSTR5 Signaling Pathway
The following diagram illustrates the canonical signaling pathway following the activation of the SSTR5 receptor by its endogenous ligand, somatostatin. Antagonists like this compound block this pathway.
Caption: SSTR5 receptor activation by somatostatin inhibits hormone secretion via the Gi/cAMP/PKA pathway.
Experimental Workflow for hERG Assessment and Mitigation
This workflow outlines the process from initial screening to lead optimization for mitigating hERG risk.
Caption: A decision-making workflow for assessing and mitigating hERG inhibition in drug discovery.
Troubleshooting Logic for High hERG Inhibition
This diagram provides a logical tree for troubleshooting unexpected hERG activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel somatostatin receptor subtype 5 (SSTR5) antagonists: Pharmacological studies and design to improve pharmacokinetic profiles and human Ether-a-go-go-related gene (hERG) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
Technical Support Center: Enhancing SSTR5 Antagonist 2 Hydrochloride Potency and Selectivity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for working with SSTR5 antagonist 2 hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in the effective use and optimization of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the experimental use of this compound, offering potential causes and solutions.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low Potency in In Vitro Assays | - Compound Degradation: Improper storage or handling of this compound can lead to degradation. - Solubility Issues: The compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration. The free base form has lower aqueous solubility compared to the hydrochloride salt.[1] - Assay Conditions: Suboptimal assay conditions (e.g., incubation time, temperature, cell density) can affect the measured potency. - Cell Line Issues: Low or inconsistent expression of SSTR5 in the cell line used. | - Storage & Handling: Store the compound at 4°C for short-term use and in a desiccated environment. For long-term storage of stock solutions, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.[2] - Solubilization: Use the hydrochloride salt for improved water solubility and stability.[1] For in vitro assays, dissolve in DMSO. Use ultrasonic agitation if necessary to ensure complete dissolution.[2] - Assay Optimization: Optimize incubation times, temperature, and cell density for your specific assay. Ensure the agonist concentration used in antagonist assays is appropriate (typically EC50 to EC80). - Cell Line Validation: Regularly verify SSTR5 expression levels in your cell line using techniques like qPCR or western blotting. Consider using a cell line with confirmed high-level SSTR5 expression, such as CHO-K1 cells stably expressing the human SSTR5 receptor.[3] |
| 2. Lack of Selectivity | - Off-Target Binding: The antagonist may have affinity for other somatostatin (B550006) receptor subtypes (SSTR1-4) or other unrelated receptors.[3] - Impure Compound: The batch of this compound may contain impurities with off-target activity. | - Selectivity Profiling: Test the antagonist against a panel of other SSTR subtypes to determine its selectivity profile. SSTR5 antagonist 2 (compound 10) has been shown to be highly selective, with IC50 > 10 μM for SSTR1-4.[3] - Purity Check: Verify the purity of your compound using analytical techniques such as HPLC. |
| 3. hERG Inhibition and Cardiotoxicity Concerns | - Structural Features: Certain structural motifs in related SSTR5 antagonist series have been associated with hERG channel inhibition.[1][3] | - SAR-Guided Modification: If developing analogs, consider structure-activity relationship (SAR) data. For example, replacing a 4-benzoic acid with an isonipecotic acid has been shown to dramatically reduce hERG inhibition in a similar series.[4] Introduction of a chlorine atom at the 6-position on a biphenyl (B1667301) moiety has also been shown to improve the hERG profile.[5] - Counter-Screening: Routinely screen your compounds for hERG liability using in vitro assays (e.g., patch-clamp or binding assays). |
| 4. Inconsistent In Vivo Efficacy | - Poor Bioavailability: The compound may have low oral bioavailability. - Inappropriate Vehicle: The vehicle used for in vivo administration may not be suitable, leading to poor absorption or precipitation. - Dosing and Timing: The dose and timing of administration relative to the experimental endpoint (e.g., glucose challenge) may not be optimal. | - Formulation: For oral administration, consider formulating the compound in a vehicle known to improve solubility and absorption, such as 0.5% methylcellulose (B11928114) in water. - Route of Administration: SSTR5 antagonist 2 has been shown to be orally active.[2] - Dose-Response Study: Conduct a dose-response study to determine the optimal dose for your animal model and experimental conditions. For an oral glucose tolerance test (OGTT) in mice, a dose of 3 mg/kg has been shown to be effective.[1] |
| 5. Difficulty Dissolving the Compound for In Vivo Studies | - Low Aqueous Solubility: The compound, particularly in its free base form, has limited solubility in aqueous solutions. | - Use Hydrochloride Salt: The hydrochloride salt of SSTR5 antagonist 2 offers enhanced water solubility.[1] - Vehicle Selection: For oral gavage, a suspension in 0.5% methylcellulose in water can be used. For subcutaneous injection, a solution in PBS with a small percentage of DMSO may be considered, but solubility should be carefully checked to avoid precipitation. |
Data Presentation: Potency and Selectivity of SSTR5 Antagonists
The following tables summarize the in vitro potency and selectivity of SSTR5 antagonist 2 (compound 10) and related analogs.[3]
Table 1: In Vitro Potency and Selectivity of SSTR5 Antagonist 2 (Compound 10)
| Compound | hSSTR5 Binding IC50 (nM) | hSSTR5 cAMP Antagonist IC50 (nM) | hSSTR1-4 Binding IC50 (µM) |
| SSTR5 antagonist 2 (10) | 1.2 | 1.1 | > 10 |
hSSTR refers to human somatostatin receptor.
Table 2: Structure-Activity Relationship (SAR) of Selected SSTR5 Antagonist Analogs
| Compound | hSSTR5 Binding IC50 (nM) | mSSTR5 Binding IC50 (nM) | hSSTR1 Binding IC50 (µM) | hERG Inhibition (MK-499 binding IC50, µM) |
| 1 | 2.1 | 1.7 | < 0.3 | 2.1 |
| 3 | 2.4 | 1.4 | > 10 | 0.26 |
| 5 | 0.4 | 0.3 | > 10 | 0.28 |
| 9 | 21 | 32 | > 10 | 25 |
| 10 (SSTR5 antagonist 2) | 1.2 | 0.9 | > 10 | 15 |
mSSTR refers to mouse somatostatin receptor.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for SSTR5
Objective: To determine the binding affinity (IC50) of this compound for the human SSTR5 receptor.
Materials:
-
Cell Membranes: Membranes from CHO-K1 cells stably expressing the human SSTR5 receptor.
-
Radioligand: [125I]-labeled somatostatin-28 ([125I]-SST-28).
-
Non-specific Binding Control: Unlabeled somatostatin-28 (1 µM).
-
Test Compound: this compound dissolved in DMSO.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Plate: 96-well GF/C filter plates.
-
Scintillation Counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution, and 50 µL of [125I]-SST-28 (final concentration ~0.1 nM).
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of 1 µM unlabeled somatostatin-28.
-
Add 50 µL of cell membrane preparation (5-10 µg of protein per well) to initiate the binding reaction.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the GF/C filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
cAMP Functional Assay for SSTR5 Antagonism
Objective: To determine the functional antagonist potency (IC50) of this compound.
Materials:
-
Cells: CHO-K1 cells stably expressing the human SSTR5 receptor.
-
Agonist: Somatostatin-28 (SST-28).
-
Test Compound: this compound dissolved in DMSO.
-
Stimulation Buffer: HBSS containing 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the CHO-K1-hSSTR5 cells in a 96-well plate and culture overnight.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Aspirate the culture medium and pre-incubate the cells with 50 µL of the test compound dilutions for 15 minutes at room temperature.
-
Add 50 µL of SST-28 at a concentration that elicits a submaximal response (EC80, predetermined) to all wells except the basal control.
-
Incubate the plate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve and calculate the IC50 value for the antagonist.
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the in vivo efficacy of this compound in improving glucose tolerance.
Materials:
-
Animal Model: Male C57BL/6 mice on a high-fat diet (HFD) for several weeks to induce insulin (B600854) resistance.
-
Test Compound: this compound.
-
Vehicle: 0.5% Methylcellulose in water.
-
Glucose Solution: 2 g/kg of a 20% glucose solution in water.
-
Glucometer and Test Strips.
Procedure:
-
Fast the mice for 6 hours with free access to water.
-
Administer this compound (e.g., 3 mg/kg) or vehicle orally by gavage.
-
After 60 minutes, collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.
-
Administer the glucose solution orally by gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point using a glucometer.
-
Calculate the area under the curve (AUC) for the blood glucose excursion and compare the results between the treated and vehicle groups.
Visualizations: Signaling Pathways and Experimental Workflows
SSTR5 Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by the somatostatin receptor 5 (SSTR5). Upon agonist binding, SSTR5 couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase (AC), a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on hormone secretion and cell proliferation. An SSTR5 antagonist, like this compound, blocks this pathway.
Experimental Workflow: In Vitro Antagonist Potency Determination
This workflow outlines the key steps for determining the in vitro potency of this compound using both binding and functional assays.
Logical Relationship: Enhancing Potency and Selectivity
This diagram illustrates the logical steps and considerations for enhancing the potency and selectivity of SSTR5 antagonists.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of novel somatostatin receptor subtype 5 (SSTR5) antagonists: Pharmacological studies and design to improve pharmacokinetic profiles and human Ether-a-go-go-related gene (hERG) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SSTR5 Antagonists: SSTR5 Antagonist 2 Hydrochloride vs. Alternatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of SSTR5 antagonist 2 hydrochloride with other notable SSTR5 antagonists, supported by experimental data. This document provides a comprehensive overview of their performance, detailed experimental methodologies, and insights into their mechanisms of action.
The somatostatin (B550006) receptor subtype 5 (SSTR5) has emerged as a promising therapeutic target for a range of conditions, most notably type 2 diabetes and growth hormone disorders. Antagonism of SSTR5 can enhance insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion, making it a compelling strategy for glycemic control. This guide compares the pharmacological profiles of this compound against other key SSTR5 antagonists: SSTR5 antagonist 1, a research compound from Takeda, and SCO-240.
Data Presentation: Quantitative Comparison of SSTR5 Antagonists
The following tables summarize the in vitro potency and in vivo efficacy of the compared SSTR5 antagonists based on available experimental data.
Table 1: In Vitro Potency of SSTR5 Antagonists
| Compound | Target | Assay | IC50 (nM) | Species |
| This compound | SSTR5 | Binding | 1.2 | Human |
| SSTR5 | cAMP | 1.1 | Human | |
| SSTR5 | cAMP | 0.9 | Mouse | |
| SSTR5 antagonist 1 | SSTR5 | cAMP | 9.6 | Human |
| SSTR5 | cAMP | 57 | Mouse | |
| Takeda Compound (US 2015119412) | SSTR5 | cAMP | >99% inhibition @ 1000 nM | Human |
| SCO-240 | SSTR5 | cAMP | 2.0 | Human |
Table 2: In Vivo Efficacy of SSTR5 Antagonists
| Compound | Animal Model | Dose | Effect |
| This compound | High-fat diet-fed mice | 3 mg/kg (oral) | 94% reduction in glucose excursion in an oral glucose tolerance test (OGTT)[1]. |
| SSTR5 antagonist 1 | High-fat diet-fed C57BL/6J mice | 1-30 mg/kg (oral) | Dose-dependent reduction in glucose excursion in an OGTT. |
| Takeda Compound (US 2015119412) | KK-Ay/Ta mice (type 2 diabetes model) | 1 mg/kg (oral, once daily for 2 weeks) | -0.51% decrease in glycated hemoglobin (GHb). |
| SCO-240 | Healthy Humans | 1-160 mg (single oral dose) | Robust, dose-dependent stimulation of growth hormone (GH) secretion[2][3][4][5]. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: SSTR5 Signaling Pathway.
Caption: Comparative Experimental Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
SSTR5 Radioligand Binding Assay
This assay is performed to determine the binding affinity (Ki) of a compound for the SSTR5 receptor.
-
Cell Preparation: Membranes are prepared from cells stably expressing the human SSTR5 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A radiolabeled SSTR5 ligand, such as [¹²⁵I]-labeled somatostatin-14, is used.
-
Assay Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production.
-
Cell Culture: Cells stably expressing the SSTR5 receptor (e.g., CHO-K1) are cultured to near confluency.
-
Assay Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then incubated with varying concentrations of the antagonist.
-
A known SSTR5 agonist (e.g., somatostatin-14) is added to stimulate the receptor, in the presence of forskolin (B1673556) to stimulate adenylyl cyclase.
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Measurement: The intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production, is calculated.
Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard in vivo model to assess glucose metabolism and the efficacy of anti-diabetic compounds.
-
Animal Models: Commonly used models include high-fat diet (HFD)-induced obese mice or genetic models of type 2 diabetes like the KK-Ay/Ta mouse.
-
Acclimatization and Fasting: Mice are acclimatized to the experimental conditions and fasted overnight (typically 12-16 hours) with free access to water[6].
-
Compound Administration: The test compound or vehicle is administered orally via gavage at a specified time before the glucose challenge.
-
Glucose Challenge: A bolus of glucose (typically 2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the compound-treated and vehicle-treated groups to determine the percentage of glucose excursion lowering.
Conclusion
This compound demonstrates high potency and significant in vivo efficacy in preclinical models of type 2 diabetes, with a favorable profile for further investigation. Its low nanomolar IC50 values for both human and mouse SSTR5, coupled with a profound glucose-lowering effect in an OGTT, position it as a strong candidate for diabetes research.
In comparison, SSTR5 antagonist 1 also shows potent activity, though with a slightly lower in vitro potency compared to this compound. The Takeda compound has demonstrated in vivo efficacy in a diabetic mouse model, though direct potency comparisons are limited by the available data. SCO-240, while also a potent SSTR5 antagonist, has been primarily investigated for its distinct therapeutic application in stimulating growth hormone secretion, highlighting the diverse therapeutic potential of targeting SSTR5.
The choice of an SSTR5 antagonist will ultimately depend on the specific research question and therapeutic application. For studies focused on glycemic control, this compound presents a compelling profile based on the currently available data. For investigations into growth hormone regulation, SCO-240 is the clear frontrunner with human clinical data. This guide provides a foundational comparison to aid researchers in selecting the most appropriate tool for their studies.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Publication of a clinical phase 1 study of SCO-240: SSTR5 antagonist is a novel strategy to treat growth hormone-related disorders | SCOHIA PHARMA, Inc. [scohia.com]
- 3. scohia.com [scohia.com]
- 4. Oral SSTR5 Antagonist SCO-240 for Growth Hormone Stimulation: A Phase I Single-Dose Study in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SCO-240 | SCOHIA PHARMA, Inc. [scohia.com]
- 6. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SSTR5 Antagonist 2 Hydrochloride and SSTR2 Antagonists for Researchers
This guide provides a detailed, objective comparison of SSTR5 antagonist 2 hydrochloride and SSTR2 antagonists, tailored for researchers, scientists, and drug development professionals. The information presented is based on available experimental data to facilitate informed decisions in research and development.
Introduction
Somatostatin (B550006) receptors (SSTRs), a family of five G-protein coupled receptors (SSTR1-5), are crucial in various physiological processes and are significant targets for therapeutic intervention in numerous diseases. While SSTR2 has been a primary focus for the diagnosis and treatment of neuroendocrine tumors (NETs), the roles of other subtypes, such as SSTR5, are increasingly being explored for conditions like type 2 diabetes. This guide focuses on a comparative analysis of a selective SSTR5 antagonist, this compound, and well-characterized SSTR2 antagonists.
Comparative Overview
| Feature | This compound | SSTR2 Antagonists (e.g., JR11) |
| Primary Target | Somatostatin Receptor Subtype 5 (SSTR5) | Somatostatin Receptor Subtype 2 (SSTR2) |
| Therapeutic Potential | Type 2 Diabetes Mellitus | Neuroendocrine Tumors (Imaging and Therapy) |
| Mechanism of Action | Blocks the inhibitory effect of somatostatin on SSTR5, leading to increased insulin (B600854) and GLP-1 secretion. | Competitively binds to SSTR2, blocking somatostatin's inhibitory effects on hormone secretion and cell growth. In the context of radionuclide therapy, they are used to deliver radiation to tumor cells. |
| Key In Vivo Effects | Lowers blood glucose, increases GLP-1 and insulin levels. | High tumor uptake in neuroendocrine tumor models. |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and a representative SSTR2 antagonist. Direct comparative studies under identical conditions are limited; therefore, data is presented from individual studies.
Table 1: Binding Affinity
| Antagonist | Receptor | Assay Type | Cell Line | IC50 / Ki | Reference |
| SSTR5 antagonist 2 | hSSTR5 | Radioligand Binding | CHO-K1 | IC50: 9.6 nM | |
| SSTR5 antagonist 2 | mSSTR5 | Radioligand Binding | CHO-K1 | IC50: 57 nM | |
| natGa-NODAGA-JR11 | SSTR2 | Competitive Binding | ZR-75-1 | Ki: 25.9 ± 0.2 nM |
Table 2: In Vivo Efficacy
| Antagonist | Model | Dose | Effect | Reference |
| This compound | Rodent diabetic model | 10 mg/kg (oral) | Increased total and active GLP-1 levels. | |
| SSTR5 antagonist 2 | HFD Mice OGTT | 3 mg/kg (oral) | 94% lowering of glucose excursion. | |
| [177Lu]Lu-JR11 | U2OS-SSTR2 xenograft | N/A | High tumor accumulation observed via SPECT/CT. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Radioligand Binding Assay (for SSTR5 antagonist 2)
This protocol is based on the methodology described for determining the potency of SSTR5 antagonists.
-
Cell Culture and Membrane Preparation: Chinese hamster ovary (CHO-K1) cells stably expressing either human or mouse SSTR5 are cultured and harvested. The cells are then homogenized in a buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The final membrane preparation is resuspended in an appropriate assay buffer.
-
Competitive Binding: The assay is performed in a 96-well plate format. Cell membranes are incubated with a constant concentration of a radiolabeled somatostatin analog (e.g., [125I]-SST-28) and varying concentrations of the SSTR5 antagonist 2.
-
Incubation and Filtration: The reaction mixture is incubated to allow for competitive binding to reach equilibrium. The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50).
In Vivo Oral Glucose Tolerance Test (OGTT) (for SSTR5 antagonist 2)
This protocol is a standard method to assess the effect of a compound on glucose metabolism.
-
Animal Model: Male C57BL/6 mice fed a high-fat diet are used as a model for diet-induced obesity and insulin resistance.
-
Compound Administration: Mice are fasted overnight prior to the experiment. This compound is administered orally at a specified dose (e.g., 3 mg/kg).
-
Glucose Challenge: After a set time following compound administration (e.g., 1 hour), a glucose solution is administered orally to the mice.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.
-
Analysis: Blood glucose levels are measured from each sample. The area under the curve (AUC) for blood glucose is calculated and compared between the vehicle-treated and antagonist-treated groups to determine the percentage reduction in glucose excursion.
Cellular Uptake and Internalization Assay (for SSTR2 antagonists)
This protocol is adapted from studies evaluating radiolabeled SSTR2 antagonists.
-
Cell Culture: U2OS cells stably expressing SSTR2 (U2OS-SSTR2) are seeded in multi-well plates and allowed to attach overnight.
-
Radioligand Incubation: The cell culture medium is replaced with a medium containing the radiolabeled SSTR2 antagonist (e.g., [177Lu]Lu-JR11). For determining non-specific binding, a parallel set of wells is incubated with the radioligand in the presence of a high concentration of a non-radiolabeled SSTR2 ligand.
-
Uptake Measurement (Total Binding): After incubation at 37°C for a defined period, the cells are washed with ice-cold buffer to remove unbound radioligand. The cells are then lysed, and the radioactivity is measured to determine the total cellular uptake.
-
Internalization Measurement: To differentiate between membrane-bound and internalized radioligand, after the initial incubation and washing, the cells are treated with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.8) to strip the surface-bound radioactivity. The radioactivity in the acid wash (membrane-bound) and the remaining cell lysate (internalized) are measured separately.
-
Data Analysis: The percentage of the added dose that is taken up by the cells and the percentage of the total uptake that is internalized are calculated.
Signaling Pathways
The following diagrams illustrate the general signaling pathways associated with SSTR5 and SSTR2.
Caption: SSTR5 Signaling Pathway and Point of Antagonist Action.
Caption: SSTR2 Signaling Pathway and Point of Antagonist Action.
Experimental Workflow Comparison
The following diagram illustrates a generalized experimental workflow for the preclinical evaluation of SSTR antagonists, highlighting the different primary endpoints for SSTR5 and SSTR2 antagonists based on their therapeutic applications.
Caption: Comparative Preclinical Evaluation Workflow.
Conclusion
This compound and SSTR2 antagonists represent distinct classes of compounds with different therapeutic targets and applications. This compound shows promise as a novel agent for the treatment of type 2 diabetes by modulating insulin and GLP-1 secretion. In contrast, SSTR2 antagonists have been extensively developed for the imaging and radionuclide therapy of neuroendocrine tumors, demonstrating high tumor targeting capabilities. The choice between these antagonists is therefore entirely dependent on the research or clinical context. This guide provides a foundational comparison to aid researchers in navigating the selection and application of these targeted therapies. Further head-to-head studies would be beneficial to delineate more subtle differences in their pharmacological profiles.
Validating the Efficacy of SSTR5 Antagonist 2 Hydrochloride on GLP-1 Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SSTR5 Antagonist 2 Hydrochloride's performance in modulating Glucagon-Like Peptide-1 (GLP-1) levels against other alternatives. The information presented herein is supported by experimental data from preclinical studies to assist researchers in evaluating its potential as a therapeutic agent for type 2 diabetes and other metabolic disorders.
Introduction: The Role of SSTR5 Antagonism in GLP-1 Secretion
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone secreted by intestinal L-cells that plays a crucial role in glucose homeostasis. It enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and slows gastric emptying. Somatostatin (B550006) (SST), acting through its receptor subtype 5 (SSTR5) on L-cells, tonically inhibits GLP-1 secretion.[1][2] Therefore, antagonizing SSTR5 presents a promising therapeutic strategy to increase endogenous GLP-1 levels and improve glycemic control. This compound is a potent and selective SSTR5 antagonist that has been investigated for this purpose.[3]
Mechanism of Action: this compound
This compound functions by blocking the inhibitory signaling pathway of somatostatin on intestinal L-cells. By preventing SST from binding to SSTR5, the tonic inhibition on GLP-1 secretion is removed, leading to increased synthesis and release of GLP-1. This, in turn, potentiates the incretin effect, leading to improved glucose tolerance.[4][5]
Comparative Performance Analysis
This section compares the in vivo efficacy of this compound in elevating GLP-1 levels with other relevant compounds. The data is compiled from various preclinical studies in mouse models.
Comparison with other SSTR Antagonists
Studies have compared the effects of selective SSTR5 antagonists with SSTR2 antagonists on GLP-1 secretion. While both show efficacy, SSTR5 antagonism appears to be more potent in stimulating GLP-1 release.[2][6]
| Compound | Animal Model | Dose | Route | Key Findings on GLP-1 Levels | Reference |
| SSTR5 Antagonist 2 (Compound 10) | Male C57BL/6 Mice | 10 mg/kg | Oral | Increased total and active circulating GLP-1 levels. | [3][4] |
| SSTR5 Antagonist (S5A1) | Male C57BL/6 Mice | 30 mg/kg | Oral | >4-fold increase in active GLP-1 levels within minutes. | [5][7] |
| SSTR2 Antagonist | Perfused Mouse Small Intestine | 1 µM | Intra-arterial | Increased glucose-induced GLP-1 secretion. | [2][6] |
Comparison with DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are an established class of drugs that increase active GLP-1 levels by preventing its degradation. SSTR5 antagonists offer a different mechanism by increasing GLP-1 secretion. Studies show that co-administration of an SSTR5 antagonist with a DPP-4 inhibitor can have synergistic effects.[4]
| Treatment | Animal Model | Dose | Route | Key Findings on GLP-1 Levels | Reference |
| SSTR5 Antagonist 2 (Compound 10) | Male C57BL/6 Mice | 10 mg/kg | Oral | Increased total and active circulating GLP-1 levels. | [4] |
| Sitagliptin (DPP-4 Inhibitor) | Diet-induced Obese Mice | 0.4g/100g diet | Oral | Induced serum GLP-1 levels. | [8] |
| SSTR5 Antagonist 2 + DPP-4 Inhibitor | Male C57BL/6 Mice | 10 mg/kg (SSTR5a) | Oral | Substantially increased circulating active GLP-1 levels, demonstrating a synergistic effect. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to assess the effect of a compound on glucose metabolism following an oral glucose challenge.
Protocol Steps:
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Fasting: Mice are fasted for a specified period (e.g., 5-6 hours) with free access to water.[9]
-
Baseline Blood Collection: A baseline blood sample is collected from the tail vein (t=0 min) to measure fasting glucose and GLP-1 levels.[9]
-
Compound Administration: this compound or the vehicle control is administered orally via gavage at the desired dose.[4]
-
Glucose Challenge: After a set time post-compound administration (e.g., 60 minutes), an oral glucose bolus (e.g., 2 g/kg body weight) is administered.[9]
-
Serial Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).[10]
-
Analysis: Blood glucose levels are measured immediately using a glucometer. Plasma is separated from blood samples for subsequent GLP-1 measurement by ELISA.[9][10]
GLP-1 Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the steps for quantifying GLP-1 levels in plasma samples.
Protocol Steps:
-
Sample Preparation: Plasma samples are collected using EDTA as an anticoagulant and centrifuged to remove cellular components. Samples should be stored at -80°C until analysis.[11]
-
Assay Procedure: A commercial GLP-1 ELISA kit is typically used. The assay is a sandwich ELISA format.
-
Plate Preparation: The microplate wells are pre-coated with a capture antibody specific for GLP-1.
-
Incubation: Standards and plasma samples are added to the wells, followed by a biotinylated detection antibody. The plate is incubated to allow for the formation of the antibody-antigen-antibody sandwich.[11]
-
Washing: The plate is washed to remove unbound substances.
-
Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.[11]
-
Substrate Addition: A TMB substrate solution is added, which is converted by HRP to a colored product.
-
Color Development and Stopping: The reaction is stopped by the addition of an acid, and the absorbance is measured at 450 nm using a microplate reader.
-
Quantification: The concentration of GLP-1 in the samples is determined by comparing their absorbance to a standard curve.[11]
Conclusion
The available preclinical data strongly support the efficacy of this compound in increasing circulating levels of GLP-1. Its mechanism of action, focused on enhancing endogenous GLP-1 secretion, provides a distinct and potentially synergistic approach compared to existing therapies like DPP-4 inhibitors. The provided experimental protocols offer a framework for researchers to further validate and expand upon these findings. Future head-to-head comparative studies under standardized conditions will be invaluable in definitively positioning this compound within the landscape of GLP-1-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
- 7. researchgate.net [researchgate.net]
- 8. Induction of Energy Expenditure by Sitagliptin Is Dependent on GLP-1 Receptor | PLOS One [journals.plos.org]
- 9. vmmpc.org [vmmpc.org]
- 10. protocols.io [protocols.io]
- 11. elkbiotech.com [elkbiotech.com]
For researchers and drug development professionals navigating the landscape of somatostatin (B550006) receptor antagonists, a critical evaluation of a compound's selectivity is paramount. This guide provides a detailed comparison of SSTR5 Antagonist 2 Hydrochloride, a potent and selective antagonist of the somatostatin receptor subtype 5 (SSTR5), against its closely related G-protein coupled receptors (GPCRs). The following analysis, supported by experimental data and detailed protocols, aims to equip scientists with the necessary information to assess its suitability for their research applications.
This compound, also identified in scientific literature as compound 10, has demonstrated high affinity and selectivity for the human SSTR5 receptor.[1][2] This selectivity is crucial for minimizing off-target effects and ensuring that observed biological responses are directly attributable to the modulation of SSTR5 signaling.
Comparative Selectivity Profile
To quantify the selectivity of this compound, its binding affinity for all five human somatostatin receptor subtypes (SSTR1-5) was determined using radioligand binding assays. The results, summarized in the table below, highlight a significant preference for SSTR5.
| Receptor Subtype | Binding Affinity (IC50) |
| hSSTR5 | 1.2 nM |
| hSSTR1 | >10,000 nM |
| hSSTR2 | >10,000 nM |
| hSSTR3 | >10,000 nM |
| hSSTR4 | >10,000 nM |
| Data sourced from Liu et al., 2018.[2] |
The data unequivocally shows that this compound is highly selective for SSTR5, with at least a 10,000-fold lower affinity for other somatostatin receptor subtypes. Information regarding the cross-reactivity of this compound against a broader panel of other related GPCRs is not currently available in the public domain.
Functional Antagonism at SSTR5
Beyond binding affinity, the functional activity of this compound was assessed through a cyclic adenosine (B11128) monophosphate (cAMP) functional assay. As SSTR5 couples to the Gi/o protein, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. In this assay, the antagonist's ability to counteract the agonist-induced suppression of cAMP was measured. This compound demonstrated potent functional antagonism with an IC50 value of 1.1 nM for the human SSTR5 receptor.[2]
Experimental Methodologies
The following are detailed protocols for the key experiments used to characterize the cross-reactivity and functional activity of this compound.
Radioligand Binding Assay
This assay determines the binding affinity of the antagonist by measuring its ability to displace a radiolabeled ligand from the target receptor.
Protocol:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human SSTR subtypes (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5) are prepared.
-
Assay Buffer: The assay is conducted in a buffer containing 25 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, and 0.2% BSA, at a pH of 7.4.
-
Incubation: Cell membranes (10-20 µg of protein) are incubated with 0.1 nM of [125I]-labeled somatostatin-14 and varying concentrations of this compound.
-
Equilibrium: The mixture is incubated for 90 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a 96-well GF/C glass fiber plate pre-treated with 0.5% polyethylenimine.
-
Washing: The filters are washed three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.
cAMP Functional Assay
This assay measures the ability of the antagonist to block the agonist-induced inhibition of cAMP production.
Protocol:
-
Cell Culture: CHO-K1 cells stably expressing the human SSTR5 receptor are seeded in 96-well plates and cultured overnight.
-
Pre-treatment: The cell culture medium is replaced with an assay buffer containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and the cells are incubated for 10 minutes at 37°C.
-
Antagonist Addition: this compound is added to the wells at various concentrations and incubated for 20 minutes at 37°C.
-
Agonist Stimulation: Somatostatin-14 (at its EC80 concentration) and 5 µM forskolin (B1673556) are added to the wells, and the cells are incubated for an additional 15 minutes at 37°C.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are determined using a commercially available cAMP assay kit (e.g., HTRF-based).
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the agonist-induced response (IC50) is determined using a four-parameter logistic equation.
Visualizing the Molecular Interactions
To further understand the context of this compound's activity, the following diagrams illustrate the SSTR5 signaling pathway and the general workflow for assessing GPCR antagonist cross-reactivity.
Caption: SSTR5 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing GPCR antagonist cross-reactivity.
References
Comparative Analysis of SSTR5 Antagonist 2 Hydrochloride and Sitagliptin Combination Therapy for Glycemic Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic effects of a novel somatostatin (B550006) receptor subtype 5 (SSTR5) antagonist, known as SSTR5 antagonist 2 hydrochloride (also referred to as compound 10), when used as a monotherapy versus in combination with the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin (B1680988). The data presented herein is derived from preclinical studies and highlights the synergistic potential of this combination for the treatment of type 2 diabetes mellitus (T2DM).
Mechanism of Action and Rationale for Synergy
Somatostatin, acting through its five receptor subtypes (SSTR1-5), is a key negative regulator of hormonal secretion.[1] Specifically, SSTR5 is highly expressed in pancreatic islet β-cells and enteroendocrine L-cells of the gastrointestinal tract.[2] Activation of SSTR5 by endogenous somatostatin inhibits the secretion of both insulin (B600854) and the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1).[1] Antagonism of SSTR5 is therefore a promising therapeutic strategy to enhance glucose-dependent insulin secretion (GDIS) and increase GLP-1 release.[1][3]
Sitagliptin is a DPP-4 inhibitor. The enzyme DPP-4 is responsible for the rapid degradation of active GLP-1 (GLP-1[7–36]) into its inactive form (GLP-1[9–36]).[1][4] By inhibiting DPP-4, sitagliptin increases the circulating levels and prolongs the action of active GLP-1, thereby enhancing postprandial insulin secretion and improving glycemic control.[4]
The combination of an SSTR5 antagonist with a DPP-4 inhibitor like sitagliptin is hypothesized to be synergistic. The SSTR5 antagonist increases the secretion of total and active GLP-1, while the DPP-4 inhibitor prevents its breakdown.[1] This dual-action mechanism is expected to lead to a more substantial increase in active GLP-1 levels and a greater potentiation of insulin secretion than either agent alone.[1][5]
Signaling Pathway Overview
The following diagram illustrates the synergistic mechanism of action. The SSTR5 antagonist blocks the inhibitory signal of somatostatin on L-cells and pancreatic β-cells. Simultaneously, the DPP-4 inhibitor prevents the degradation of GLP-1, amplifying its downstream effects on insulin secretion.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SSTR5 Antagonist 2 Hydrochloride and Pasireotide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of SSTR5 Antagonist 2 Hydrochloride and the multi-receptor somatostatin (B550006) analog, pasireotide (B1678482), with supporting experimental data.
This guide provides a detailed comparative analysis of two key modulators of the somatostatin receptor subtype 5 (SSTR5): the selective antagonist this compound and the multi-receptor ligand pasireotide. This document is intended to serve as a valuable resource for researchers in endocrinology, oncology, and metabolic diseases by presenting a side-by-side comparison of their biochemical properties, mechanisms of action, and reported in vivo effects, supplemented with detailed experimental protocols and visual diagrams of their signaling pathways.
Executive Summary
This compound is a highly potent and selective antagonist of the somatostatin receptor subtype 5, with potential therapeutic applications in type 2 diabetes. Its mechanism of action is centered on blocking the inhibitory effects of somatostatin at SSTR5, thereby promoting the secretion of glucagon-like peptide-1 (GLP-1) and insulin (B600854). In contrast, pasireotide is a somatostatin analog with a broad-spectrum binding profile, exhibiting high affinity for multiple somatostatin receptor subtypes, most notably SSTR5, but also SSTR1, SSTR2, and SSTR3.[1][2] This multi-receptor engagement leads to the inhibition of hormone secretion, a mechanism that has proven effective in the treatment of Cushing's disease and acromegaly.[3][4] The fundamental difference in their interaction with SSTR5—one blocking and the other activating—results in distinct and often opposing physiological effects, which are detailed in this guide.
Comparative Data Presentation
The following tables summarize the quantitative data available for this compound and pasireotide, focusing on their binding affinities and reported in vivo efficacy.
Table 1: Comparative Binding Affinity and Selectivity
| Compound | Target Receptor | Binding Affinity (IC50/Ki) | Selectivity Profile | Reference |
| This compound | Human SSTR5 | IC50 = 1.2 nM | Inactive against hSSTR1, 2, 3, & 4 (IC50 > 10 µM) | [5] |
| Mouse SSTR5 | IC50 = 1.2 nM | - | [5] | |
| Pasireotide | Human SSTR1 | Ki = 9.3 nM | High affinity for SSTR1, 2, 3, 5 | [1] |
| Human SSTR2 | Ki = 1.0 nM | High affinity for SSTR1, 2, 3, 5 | [1] | |
| Human SSTR3 | Ki = 1.5 nM | High affinity for SSTR1, 2, 3, 5 | [1] | |
| Human SSTR4 | No appreciable binding | - | [1] | |
| Human SSTR5 | Ki = 0.16 nM | High affinity for SSTR1, 2, 3, 5 | [1] |
Note: Binding affinities from different studies may not be directly comparable due to variations in experimental conditions.
Table 2: Comparative In Vivo Efficacy
| Compound | Experimental Model | Key Findings | Reference |
| This compound | Oral Glucose Tolerance Test (OGTT) in high-fat diet-fed mice | 94% reduction in glucose excursion at 3 mg/kg oral dose. Increased total and active GLP-1 levels. | [5] |
| Pasireotide | Phase III clinical trial in patients with Cushing's disease | Significant reduction in mean urinary free cortisol (UFC) levels. Normalization of UFC in ~25% of patients. | [3][6] |
Mechanism of Action and Signaling Pathways
The distinct mechanisms of this compound and pasireotide are rooted in their opposing effects on SSTR5-mediated signaling.
This compound acts by competitively binding to SSTR5 and blocking the binding of the endogenous ligand, somatostatin. Somatostatin normally inhibits the secretion of various hormones, including GLP-1 and insulin, by activating SSTR5, which is coupled to inhibitory G proteins (Gi/o). By antagonizing this receptor, this compound disinhibits the secretion of these hormones, leading to increased plasma levels of GLP-1 and insulin, which in turn promotes glucose uptake and lowers blood glucose levels.[5][7]
Pasireotide , being a somatostatin analog, mimics the action of somatostatin. It binds to and activates SSTRs, including SSTR5, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[8] This results in the suppression of hormone secretion from various endocrine tissues. In the context of Cushing's disease, pasireotide's high affinity for SSTR5, which is often overexpressed in pituitary corticotroph adenomas, leads to the inhibition of adrenocorticotropic hormone (ACTH) secretion, thereby reducing cortisol production.[3][9]
Signaling Pathway Diagrams
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization and comparison of SSTR5 modulators.
Radioligand Binding Assay for SSTR5
This protocol is designed to determine the binding affinity of a test compound for the SSTR5 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane Preparation: Cell membranes prepared from a cell line stably expressing human SSTR5 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [125I]-labeled somatostatin analog with high affinity for SSTR5 (e.g., [125I-Tyr11]-SRIF-14).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled SSTR5 ligand (e.g., 1 µM somatostatin-28).
-
Test Compounds: this compound and pasireotide, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine) and a vacuum manifold.
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + non-specific binding control), and competitive binding (radioligand + serial dilutions of test compound).
-
Incubation: Add the membrane preparation, radioligand, and test compounds to the wells. Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to evaluate the effect of a test compound on glucose metabolism in a mouse model of diet-induced obesity and insulin resistance.[5]
Animals:
-
Male C57BL/6J mice fed a high-fat diet for a specified period (e.g., 10-12 weeks) to induce obesity and insulin resistance.
Materials:
-
Test Compound: this compound formulated for oral administration.
-
Vehicle Control: The formulation vehicle without the test compound.
-
Glucose Solution: A sterile solution of D-glucose in water (e.g., 2 g/kg body weight).
-
Blood Glucose Meter and test strips.
-
Blood Collection Supplies: Lancets, micro-hematocrit tubes.
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Measurement: At time 0, record the body weight of each mouse and measure baseline blood glucose from a tail snip.
-
Compound Administration: Administer the test compound or vehicle control orally by gavage.
-
Glucose Challenge: After a specified time following compound administration (e.g., 60 minutes), administer the glucose solution orally by gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the mean blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion. Compare the AUC values between the test compound and vehicle control groups to determine the percentage reduction in glucose excursion.
Experimental Workflow Diagram
Discussion and Conclusion
The comparative analysis of this compound and pasireotide reveals two molecules with distinct pharmacological profiles and therapeutic potentials, both acting through the SSTR5 receptor but with opposing mechanisms.
This compound demonstrates high potency and selectivity for SSTR5, and its in vivo efficacy in a preclinical model of type 2 diabetes is promising.[5] Its mechanism of enhancing endogenous GLP-1 and insulin secretion presents a novel approach to glycemic control. Further research is warranted to explore its full therapeutic potential and safety profile in diabetes and potentially other metabolic disorders.
Pasireotide , with its multi-receptor binding profile and high affinity for SSTR5, has established clinical efficacy in the management of Cushing's disease and acromegaly.[1][3][4] Its ability to inhibit hormone hypersecretion is a key therapeutic benefit in these conditions. However, its broad receptor engagement, particularly its action on SSTR2 and SSTR5 in the pancreas, can lead to hyperglycemia as a side effect.[1]
For researchers, the choice between using an SSTR5 antagonist or a multi-receptor agonist like pasireotide will depend entirely on the therapeutic goal. For conditions characterized by hormonal hypersecretion that is sensitive to somatostatin-mediated inhibition, pasireotide is a clinically validated option. Conversely, for diseases where enhancing the secretion of hormones like GLP-1 and insulin is desirable, such as type 2 diabetes, a selective SSTR5 antagonist like this compound represents a targeted and potentially more effective strategy.
This guide provides a foundational understanding of these two compounds. It is crucial for researchers to consider the specific experimental context and to consult the primary literature for more detailed information when designing their studies. The provided protocols offer a starting point for the in vitro and in vivo evaluation of these and other novel SSTR5 modulators.
References
- 1. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bloomtechz.com [bloomtechz.com]
- 3. medscape.com [medscape.com]
- 4. csrf.net [csrf.net]
- 5. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term treatment of Cushing's disease with pasireotide: 5-year results from an open-label extension study of a Phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pasireotide: a review of its use in Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: SSTR5 Antagonist 2 Hydrochloride vs. SSTR5 Knockout Mice in Metabolic Research
For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological blockade and genetic deletion of a target is paramount. This guide provides an objective comparison of two key research models for studying the somatostatin (B550006) receptor subtype 5 (SSTR5): the use of the selective antagonist SSTR5 antagonist 2 hydrochloride and the SSTR5 knockout mouse model. This analysis is supported by experimental data to delineate the specific applications and interpretations of each model in the context of metabolic disease research, particularly type 2 diabetes.
The somatostatin receptor subtype 5 (SSTR5) has emerged as a promising therapeutic target for type 2 diabetes due to its role in regulating glucose homeostasis.[1] It is prominently expressed in pancreatic islet β-cells and enteroendocrine L-cells of the gastrointestinal tract, where it mediates the inhibitory effects of somatostatin on insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion, respectively.[1] Both the pharmacological blockade of SSTR5 with antagonists and the genetic knockout of the SSTR5 gene have been shown to improve glucose metabolism, primarily by enhancing insulin and GLP-1 secretion.[1][2][3][4] This guide will delve into a comparative analysis of these two approaches, presenting quantitative data, detailed experimental protocols, and illustrative diagrams to aid researchers in selecting the appropriate model for their studies.
Performance Comparison: Pharmacological Blockade vs. Genetic Deletion
The primary distinction between using an SSTR5 antagonist and a knockout mouse model lies in the nature and timing of the intervention. A pharmacological antagonist provides acute and reversible inhibition of SSTR5, allowing for the study of immediate physiological responses. In contrast, a knockout model represents a chronic, lifelong absence of the receptor, which can lead to compensatory developmental changes.
Quantitative Data Summary
The following tables summarize key quantitative data from studies comparing the effects of SSTR5 antagonists and SSTR5 knockout mice on metabolic parameters.
Table 1: Effects on Glucose Homeostasis
| Parameter | This compound (or similar selective antagonist) | SSTR5 Knockout (KO) Mice | Wild-Type (WT) Control Mice | Reference |
| Fasting Blood Glucose | Decreased | Decreased | Normal | [1][3] |
| Fasting Plasma Insulin | Decreased | Decreased | Normal | [1][3] |
| Oral Glucose Tolerance Test (OGTT) - Glucose Excursion | Significantly Lowered (e.g., 94% reduction at 3 mg/kg) | Improved glucose tolerance | Normal | [1][3] |
| Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) | Significantly Lower | Significantly Lower in HFD-fed mice | Normal | [5] |
| Glycosylated Hemoglobin (GHb) | Reduced in diabetic models | Lower in HFD-fed mice | Normal | [5] |
Table 2: Effects on Hormone Secretion
| Parameter | This compound (or similar selective antagonist) | SSTR5 Knockout (KO) Mice | Wild-Type (WT) Control Mice | Reference |
| Glucose-Stimulated Insulin Secretion (GSIS) | Increased | Increased | Normal | [1][3] |
| Total and Active GLP-1 Levels | Increased | Increased glucose-induced GLP-1 secretion | Normal | [1][2][4] |
| Plasma Glucagon | No significant change reported | Increased | Normal | [1] |
| Plasma Leptin | Not reported | Increased | Normal | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
The above diagram illustrates the canonical SSTR5 signaling pathway. Somatostatin binding to SSTR5 activates the inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent inhibition of insulin and GLP-1 secretion. This compound blocks this interaction, thereby preventing the inhibitory signal and promoting secretion.
This diagram outlines a typical experimental workflow for comparing the effects of an SSTR5 antagonist with an SSTR5 knockout model. Both experimental arms are run in parallel with a corresponding control group to allow for a direct comparison of the outcomes.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of SSTR5 antagonist and knockout models.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of the animal to clear a glucose load from the bloodstream, providing an index of whole-body glucose tolerance.
Protocol:
-
Animal Preparation: Mice are fasted overnight (typically 12-16 hours) with free access to water.[6]
-
Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels (t=0).[6]
-
Treatment Administration (for antagonist studies): this compound or vehicle is administered orally via gavage at a specified dose (e.g., 3-10 mg/kg) 30-60 minutes prior to the glucose challenge.[3]
-
Glucose Challenge: A bolus of glucose (typically 1.5-2 g/kg body weight) is administered orally via gavage.[6][7]
-
Blood Sampling: Blood samples are collected from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[6]
-
Analysis: Blood glucose concentrations are measured at each time point. The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion.[3]
Hyperinsulinemic-Euglycemic Clamp
Objective: To measure whole-body insulin sensitivity by determining the glucose infusion rate (GIR) required to maintain a normal blood glucose level during a constant insulin infusion.
Protocol:
-
Surgical Preparation: Several days prior to the clamp, catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling) to allow for stress-free experiments in conscious, unrestrained mice.[8][9]
-
Fasting: Mice are fasted for 5-6 hours before the start of the clamp.[10]
-
Basal Period: A primed-continuous infusion of [3-³H]glucose is administered to measure basal glucose turnover. A blood sample is taken at the end of this period to determine basal glucose and insulin levels.[8][11]
-
Clamp Period: A continuous infusion of human insulin is initiated to achieve a hyperinsulinemic state.[8][11]
-
Euglycemia Maintenance: Blood glucose is monitored every 10-20 minutes, and a variable infusion of 20% glucose is adjusted to maintain euglycemia (normal blood glucose levels).[11]
-
Data Collection: The glucose infusion rate (GIR) during the steady-state of the clamp is recorded.[5] Blood samples can also be collected to measure hormone and metabolite levels.
-
Analysis: A higher GIR indicates greater insulin sensitivity, as more glucose is required to maintain euglycemia in the face of hyperinsulinemia.
Measurement of GLP-1 Secretion
Objective: To quantify the levels of circulating active GLP-1 in response to a stimulus.
Protocol:
-
Animal Preparation: Mice are fasted overnight.
-
Treatment Administration: this compound or vehicle is administered orally.
-
Stimulus: In some protocols, an oral glucose challenge is given to stimulate GLP-1 release. In others, GLP-1 is measured in the fasted state to assess basal secretion.[12]
-
Blood Collection: Blood is collected at specified time points into tubes containing a dipeptidyl peptidase-4 (DPP-4) inhibitor to prevent the degradation of active GLP-1.
-
Plasma Preparation: Blood is centrifuged to separate plasma.
-
ELISA: Plasma levels of active GLP-1 are quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
Conclusion
Both this compound and SSTR5 knockout mice serve as valuable tools for investigating the role of SSTR5 in metabolic regulation. The choice between these models depends on the specific research question.
-
This compound is ideal for studying the acute effects of SSTR5 blockade and for preclinical evaluation of a potential therapeutic agent. It allows for dose-response studies and investigation of the immediate impact on signaling pathways and hormone secretion.
-
SSTR5 knockout mice are essential for understanding the long-term physiological consequences of the absence of SSTR5. This model is crucial for elucidating the role of SSTR5 in development, chronic disease progression, and potential compensatory mechanisms.
By carefully considering the strengths and limitations of each model and utilizing the detailed experimental protocols outlined in this guide, researchers can effectively design and interpret studies to further unravel the therapeutic potential of targeting SSTR5 in metabolic diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner [insight.jci.org]
- 5. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. mmpc.org [mmpc.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis: SSTR5 Antagonist 2 Hydrochloride Poised to Redefine Somatostatin Receptor Blockade
For Immediate Release
In the landscape of therapeutic development, particularly for type 2 diabetes and other endocrine disorders, the pursuit of highly selective and potent molecular agents is paramount. This guide presents a detailed comparative analysis of the novel somatostatin (B550006) receptor subtype 5 (SSTR5) antagonist, SSTR5 antagonist 2 hydrochloride, against first-generation SSTR5 antagonists. This document is intended for researchers, scientists, and drug development professionals, providing objective performance comparisons supported by experimental data to inform future research and development endeavors.
This compound, a second-generation compound, demonstrates a significant leap forward in both potency and selectivity over its predecessors. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive understanding of its advantages.
Data Presentation: A Quantitative Leap in Potency and Selectivity
The superior pharmacological profile of this compound is evident in its binding affinity and functional activity. The following tables summarize the key quantitative data, offering a clear comparison with a representative first-generation SSTR5 antagonist.
Table 1: Comparative Binding Affinity (IC50, nM) of SSTR5 Antagonists
| Compound | hSSTR1 | hSSTR2 | hSSTR3 | hSSTR4 | hSSTR5 |
| First-Generation SSTR5 Antagonist (Compound 1) | < 300 | > 10000 | > 10000 | > 10000 | 1.8 |
| This compound (Compound 10) | > 10000 | > 10000 | > 10000 | > 10000 | 1.2[1] |
Table 2: Comparative Functional Antagonist Activity (IC50, nM) in cAMP Assay
| Compound | hSSTR5 |
| First-Generation SSTR5 Antagonist (Compound 1) | 2.5 |
| This compound (Compound 10) | 1.1[1] |
The data clearly indicates that while both compounds are potent SSTR5 antagonists, this compound exhibits a significantly improved selectivity profile, with negligible binding to other somatostatin receptor subtypes.[1] This enhanced selectivity is a critical attribute, minimizing the potential for off-target effects and improving the therapeutic window.
Experimental Protocols: Methodologies for Key Experiments
The data presented in this guide is based on established and validated experimental protocols. The following provides a detailed methodology for the key assays used to characterize and compare the SSTR5 antagonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of the compounds for the different somatostatin receptor subtypes.
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5 receptor.
-
Radioligand: [125I]-labeled Somatostatin-28 ([125I]SST-28) is used as the radiolabeled ligand that binds to the SSTRs.
-
Assay Principle: The assay measures the ability of the test compound (SSTR5 antagonist) to displace the binding of the radioligand to the receptor.
-
Procedure:
-
Membranes prepared from the engineered CHO-K1 cells are incubated with a fixed concentration of [125I]SST-28.
-
Increasing concentrations of the unlabeled test compound are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand by filtration through a glass fiber filter.
-
The radioactivity retained on the filter is quantified using a gamma counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value.
cAMP Functional Assay
This assay is used to determine the functional antagonist activity of the compounds by measuring their ability to counteract the agonist-induced inhibition of cyclic AMP (cAMP) production.
-
Cell Lines: CHO-K1 cells stably expressing the human SSTR5 receptor.
-
Principle: SSTR5 is a Gi-coupled receptor, meaning its activation by an agonist (like somatostatin) leads to the inhibition of adenylyl cyclase, the enzyme responsible for cAMP production. An antagonist will block this effect.
-
Procedure:
-
The CHO-K1-hSSTR5 cells are pre-incubated with increasing concentrations of the test compound (SSTR5 antagonist).
-
The cells are then stimulated with a fixed concentration of an SSTR5 agonist (e.g., Somatostatin-28) in the presence of forskolin (B1673556) (a direct activator of adenylyl cyclase) to induce a measurable level of cAMP.
-
Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or AlphaScreen).
-
-
Data Analysis: The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production is determined and reported as the IC50 value.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: SSTR5 signaling pathway and antagonist inhibition.
Caption: Radioligand binding assay workflow.
Caption: cAMP functional assay workflow.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of SSTR5 Antagonist 2 Hydrochloride
Researchers and laboratory professionals handling SSTR5 antagonist 2 hydrochloride must adhere to specific disposal protocols to ensure safety and regulatory compliance. While the Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture, it is imperative to follow prudent laboratory practices for the disposal of all research chemicals.[1] This guide provides detailed, step-by-step instructions for the proper disposal of this compound, reinforcing a culture of safety and responsibility in the laboratory.
Key Safety and Disposal Information
For quick reference, the following table summarizes the essential information for handling and disposing of this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | MedChemExpress |
| CAS Number | 2988224-31-1 | [1] |
| Molecular Formula | C32H36ClFN2O5 | [1] |
| Appearance | White to off-white solid | [2][3] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Primary Routes of Exposure | Inhalation, ingestion, skin and eye contact | [1] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat | [1] |
| Spill Response | Absorb with liquid-binding material, decontaminate surfaces with alcohol | [1] |
| Disposal Recommendation | Dispose of as chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of down the drain or in regular trash unless explicitly permitted by EHS. | [4][5] |
Detailed Disposal Protocol
Even when a compound is classified as non-hazardous, it is a best practice in a research environment to manage its disposal through the institutional chemical waste program.[4][6] This ensures that any potential, uncharacterized hazards are properly managed.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent accidental reactions.[7][8]
-
Solid Waste:
-
Collect any unused or expired this compound solid in a dedicated, clearly labeled waste container.
-
The container should be made of a compatible material and have a secure lid.[7]
-
Label the container as "this compound" and include the approximate quantity.
-
-
Liquid Waste (Solutions):
-
If the compound is in a solvent (e.g., DMSO), collect it in a container designated for the specific solvent waste stream (e.g., "Non-halogenated Solvent Waste").[2]
-
Do not mix aqueous waste with organic solvent waste unless the procedure is approved by your institution's EHS.[9]
-
Ensure the waste container is properly labeled with all components of the solution.
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, tubes, and gloves that are contaminated with this compound should be collected in a designated solid waste container.
-
For glassware, rinse with a suitable solvent (e.g., ethanol (B145695) or acetone) and collect the rinsate as chemical waste. After thorough cleaning, the glassware can typically be reused.
-
Step 3: Disposal of Empty Containers
Empty containers of this compound should be handled as follows:
-
Ensure the container is fully empty.
-
Triple-rinse the container with an appropriate solvent. Collect the rinsate as hazardous waste.[4]
-
Deface or remove the original label to prevent misuse.[10]
-
Dispose of the clean, defaced container according to your institution's guidelines for non-hazardous lab waste.
Step 4: Spill Cleanup
In the event of a spill:
-
Ensure the area is well-ventilated.[1]
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or vacuum the material into a waste container. Avoid creating dust.
-
For liquid spills, absorb the solution with an inert, non-combustible material such as vermiculite (B1170534) or sand.[1]
-
Collect the absorbent material in a sealed container for disposal as chemical waste.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol).
Step 5: Final Disposal
Arrange for the collection of all this compound waste through your institution's Environmental Health and Safety (EHS) department or equivalent office.[1] Do not pour this chemical down the drain or place it in the regular trash.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vumc.org [vumc.org]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Effective Lab Chemical Waste Management [emsllcusa.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sfasu.edu [sfasu.edu]
Essential Safety and Operational Guide for Handling SSTR5 Antagonist 2 Hydrochloride
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of SSTR5 antagonist 2 hydrochloride (CAS No. 2988224-31-1). Adherence to these guidelines is essential to ensure a safe laboratory environment and maintain experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), standard laboratory precautions are mandatory to minimize exposure.[1]
Summary of Safety and Handling Information:
| Parameter | Recommendation | Citation |
| Appearance | White to off-white solid | [2] |
| CAS Number | 2988224-31-1 | [1][2] |
| Molecular Formula | C32H36ClFN2O5 | [1] |
| Molecular Weight | 583.09 | [1] |
| Primary Hazards | Avoid inhalation, and contact with skin and eyes.[1] | [1] |
| Carcinogenicity | Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA. | [1] |
Mandatory Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified safety glasses with side shields or goggles. |
| Skin and Body | Lab Coat | Standard laboratory coat. |
| Respiratory | Not required | Not required for standard handling, but work should be conducted in a well-ventilated area or under a chemical fume hood to avoid dust and aerosol formation.[1] |
Step-by-Step Handling and Operational Plan
This section provides a procedural workflow for the safe handling of this compound from receipt to preparation for experimental use.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Log: Record the date of receipt and assign a lot number in your laboratory inventory system.
-
Store: Store the compound in a tightly sealed container at 4°C, away from moisture.[2] For long-term storage of solutions, aliquot and store at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1][2]
Preparation of Stock Solutions
Note: The hydrochloride salt form generally has enhanced water solubility and stability.
-
Environment: Perform all weighing and solution preparation in a chemical fume hood or an area with appropriate exhaust ventilation to minimize inhalation of dust.[1]
-
Weighing: Carefully weigh the desired amount of the solid compound using an analytical balance.
-
Solubilization: The compound is soluble in DMSO (33.33 mg/mL).[2] Use newly opened, hygroscopic DMSO for best results.[2] Ultrasonic assistance may be required to fully dissolve the compound.[2]
-
Aliquoting: Once dissolved, aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquoted stock solutions at -80°C for up to 6 months or -20°C for up to 1 month, in sealed containers away from moisture.[1][2]
Accidental Release and First Aid Measures
Immediate and appropriate response to accidental exposure is critical. Accessible safety showers and eye wash stations are mandatory in any laboratory handling this compound.[1]
Emergency Procedures:
| Exposure Route | First Aid Protocol | Citation |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Separate eyelids to ensure thorough flushing. Seek prompt medical attention. | [1] |
| Skin Contact | Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention. | [1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. | [1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [1] |
Accidental Release Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use full personal protective equipment.[1] For spills, absorb solutions with a finely-powdered, liquid-binding material such as diatomite.[1]
-
Clean: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Dispose: Collect all contaminated materials and dispose of them according to the disposal plan outlined in Section 4.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.
-
Product Disposal: Dispose of the substance in accordance with all prevailing country, federal, state, and local regulations.
-
Contaminated Packaging: Conduct recycling or disposal of contaminated packaging in line with all applicable regulations.
-
Spill Residues: Dispose of contaminated materials from accidental releases as chemical waste, following institutional and governmental guidelines.
Key Regulatory Information:
| Regulation | Status |
| SARA 302 Components | No chemicals in this material are subject to the reporting requirements of SARA Title III, Section 302. |
| SARA 313 Components | This material does not contain any chemical components with known CAS numbers that exceed the threshold reporting levels established by SARA Title III, Section 313. |
| SARA 311/312 Hazards | No SARA Hazards. |
Experimental Protocols and Visualizations
While specific experimental protocols are highly dependent on the research context, the following provides a generalized workflow for in vivo studies based on published literature.
In Vivo Dosing Workflow:
-
Animal Acclimatization: Acclimate animals to the experimental conditions.
-
Solution Preparation: Prepare the dosing solution from the stock solution, potentially in a vehicle like corn oil for oral administration.
-
Administration: Administer the compound to the animal model. Published studies have used oral (p.o.) administration at doses of 10 mg/kg.[2][3]
-
Monitoring: Monitor the animals for the desired biological response and any adverse effects.
-
Sample Collection: Collect biological samples as required by the experimental design.
-
Data Analysis: Analyze the collected data.
Diagrams:
Caption: General laboratory workflow for handling this compound.
Caption: Decision-making flow for emergency response to accidental exposure or spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
